Product packaging for CZC-25146(Cat. No.:CAS No. 1191911-26-8)

CZC-25146

Cat. No.: B560049
CAS No.: 1191911-26-8
M. Wt: 488.5 g/mol
InChI Key: XXHHOTZUJIXPJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CZC-25146 is a potent inhibitor of leucine-rich repeat kinase 2 (LRRK2;  IC50 = 4.76 nM for the human recombinant kinase). It also inhibits LRRK2G2019S, a mutant linked to neurotoxicity and Parkinson’s disease, with an IC50 value of 6.87 nM. This compound is selective for LRRK2 over a panel of kinases in HeLa cell lysates, Jurkat/Ramos mixed cell lysates, as well as whole mouse brain extracts (IC50s = >2 μM). It reduces LRRK2G2019S-induced cell injury in rat primary cortical neurons.>This compound is a potent, selective and metabolically stable LRRK2 inhibitor with IC50 of 4.76 nM/6.87 nM for wild type LRRK2 and G2019S LRRK2 respectively. IC50 value: 4.76 nM/6.87 nM(wild type/G2019S LRRK2) Target: LRRK2CZC-25146displayed a very clean profile, it inhibited only five kinases(PLK4, GAK, TNK1, CAMKK2 and PIP4K2C) with high potency, none of which have been classified as predictors of genotoxicity or hematopoietic toxicity. This compound neither caused cytotoxicity in human cortical neurons at concentrations below 5μM over a seven-day treatment in culture nor did it block neuronal development in vitro. This compound possesses favorable pharmacokinetic properties, such as a volume of distribution of 5.4 L/kg and a clearance of 2.3 L/hr/kg that render it suitable for in-vivo studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25FN6O4S B560049 CZC-25146 CAS No. 1191911-26-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-[[5-fluoro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN6O4S/c1-32-20-13-15(29-9-11-33-12-10-29)7-8-19(20)26-22-24-14-16(23)21(27-22)25-17-5-3-4-6-18(17)28-34(2,30)31/h3-8,13-14,28H,9-12H2,1-2H3,(H2,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHHOTZUJIXPJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCOCC2)NC3=NC=C(C(=N3)NC4=CC=CC=C4NS(=O)(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Cellular Target of CZC-25146: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CZC-25146 is a potent and selective small molecule inhibitor that has garnered significant interest within the fields of neurodegenerative disease research and kinase inhibitor development. This technical guide provides a comprehensive overview of the cellular target of this compound, its mechanism of action, and the experimental methodologies used to elucidate its function. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and the study of kinase signaling pathways.

Primary Cellular Target: Leucine-Rich Repeat Kinase 2 (LRRK2)

The primary cellular target of this compound is Leucine-Rich Repeat Kinase 2 (LRRK2), a large, multi-domain protein with both kinase and GTPase activity.[1][2][3][4][5] Mutations in the LRRK2 gene are a significant cause of familial and sporadic Parkinson's disease (PD), making it a key therapeutic target.[2][5][6] this compound acts as a potent inhibitor of the kinase function of LRRK2.[1][3][4]

Mechanism of Action

This compound exerts its inhibitory effect on LRRK2's kinase domain, which is responsible for transferring a phosphate group from ATP to substrate proteins.[1][2][7] The G2019S mutation, one of the most common pathogenic LRRK2 mutations, leads to hyperactivation of its kinase activity.[5] this compound has been shown to inhibit both wild-type (WT) LRRK2 and the hyperactive G2019S mutant with nanomolar potency.[1][4] By blocking the kinase activity of LRRK2, this compound can attenuate the downstream pathological effects associated with its hyperactivation, such as neuronal injury and neurite retraction.[2][6]

Quantitative Data

The inhibitory activity of this compound against its primary target and its selectivity have been quantified through various in vitro assays.

Table 1: In Vitro Inhibitory Activity of this compound against LRRK2
TargetAssay TypeIC50 (nM)Reference
Human Wild-Type LRRK2Cell-free assay4.76[1][4]
Human G2019S LRRK2Cell-free assay6.87[1][4]
Table 2: Off-Target Kinase Inhibition Profile of this compound

This compound has been profiled against a panel of kinases to determine its selectivity. While highly selective for LRRK2, it has shown inhibitory activity against a small number of other kinases at higher concentrations.[3][4][7]

Off-Target Kinase
PLK4
GAK
TNK1
CAMKK2
PIP4K2

Note: Specific IC50 values for off-target kinases are not consistently reported in the public domain but are generally higher than for LRRK2.

Table 3: Cellular Activity of this compound
Cellular ModelEffectEC50 (nM)Reference
Primary rodent neurons with G2019S LRRK2Attenuation of neuronal injury~100[2][4]
Primary human neurons with G2019S LRRK2Rescue of neurite defects< 8[6]

Experimental Protocols

The identification and characterization of this compound as a LRRK2 inhibitor have been supported by a range of sophisticated experimental techniques.

Chemoproteomics-Based Inhibitor Discovery and Profiling

A chemoproteomics strategy was employed to identify and profile potent and selective LRRK2 inhibitors, including this compound.[2][6]

Methodology:

  • Affinity Matrix Preparation: A linkable analog of a known kinase inhibitor (e.g., sunitinib) is synthesized and immobilized on a solid support (e.g., sepharose beads) to create an affinity matrix.[2]

  • Lysate Incubation: Cell or tissue lysates expressing the target kinase (LRRK2) are incubated with the affinity matrix.[6]

  • Competitive Binding: The lysate is pre-incubated with a library of small molecule inhibitors, including this compound, at various concentrations before being added to the affinity matrix.[2]

  • Protein Pulldown and Digestion: The beads are washed to remove non-specifically bound proteins. The specifically bound proteins are then eluted and digested into peptides, typically using trypsin.

  • Quantitative Mass Spectrometry: The resulting peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were competed off by the free inhibitor.[2][6]

  • IC50 Determination: The concentration-dependent displacement of LRRK2 from the affinity matrix is used to calculate the IC50 value for the inhibitor.[2]

In Vitro LRRK2 Kinase Activity Assay (TR-FRET)

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method to measure the kinase activity of LRRK2 and the inhibitory potential of compounds like this compound.[6]

Methodology:

  • Reaction Components: Recombinant human wild-type or G2019S LRRK2 enzyme, a biotinylated peptide substrate, and ATP are combined in a reaction buffer.

  • Inhibitor Addition: this compound is added at a range of concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated to allow for phosphorylation of the substrate.

  • Detection: The reaction is stopped, and detection reagents are added. These typically include a Europium-labeled anti-phosphoserine antibody (donor) and a streptavidin-allophycocyanin (APC) conjugate (acceptor).

  • Signal Measurement: If the substrate is phosphorylated, the antibody binds, bringing the Europium donor and APC acceptor into close proximity, resulting in a FRET signal that is measured on a plate reader.

  • IC50 Calculation: The reduction in the FRET signal with increasing inhibitor concentration is used to calculate the IC50 value.[6]

Neurite Outgrowth Assay in Primary Neurons

This assay is used to assess the ability of this compound to rescue the toxic effects of mutant LRRK2 on neuronal morphology.[2][6]

Methodology:

  • Cell Culture: Primary cortical neurons are isolated from rodents or derived from human induced pluripotent stem cells (iPSCs) and cultured.[2][8]

  • Transfection: Neurons are transfected with plasmids encoding for mutant LRRK2 (e.g., G2019S) and a fluorescent reporter protein (e.g., GFP) to visualize neuronal morphology.[2][6]

  • Compound Treatment: this compound is added to the culture medium at various concentrations at the time of transfection.[2]

  • Incubation: The cells are incubated for a defined period (e.g., 48-72 hours) to allow for neurite growth.[8]

  • Imaging: The neurons are fixed, and images are captured using a high-content imaging system.[8]

  • Quantification: The length and branching of neurites of the GFP-positive neurons are quantified using automated image analysis software.[2][6]

  • EC50 Determination: The concentration of this compound that produces a half-maximal rescue of the neurite shortening phenotype is determined.[6]

Visualizations

Signaling Pathway

LRRK2_Signaling_Pathway cluster_0 Normal Cellular State cluster_1 Pathological State (e.g., G2019S Mutation) cluster_2 Therapeutic Intervention LRRK2_WT LRRK2 (WT) pSubstrate_WT Phosphorylated Substrate LRRK2_WT->pSubstrate_WT ATP -> ADP Substrate_WT Substrate Substrate_WT->pSubstrate_WT Neuronal_Health Normal Neuronal Health & Function pSubstrate_WT->Neuronal_Health LRRK2_Mut LRRK2 (G2019S) pSubstrate_Mut Excessive Phosphorylation LRRK2_Mut->pSubstrate_Mut ATP -> ADP Substrate_Mut Substrate Substrate_Mut->pSubstrate_Mut Neuronal_Injury Neuronal Injury & Neurite Retraction pSubstrate_Mut->Neuronal_Injury CZC25146 This compound LRRK2_Mut_Inhibited LRRK2 (G2019S) CZC25146->LRRK2_Mut_Inhibited Restored_Health Restored Neuronal Health LRRK2_Mut_Inhibited->Restored_Health

Caption: LRRK2 signaling in normal, pathological, and this compound-treated states.

Experimental Workflow: Chemoproteomics

Chemoproteomics_Workflow Lysate Cell/Tissue Lysate Incubation Competitive Incubation Lysate->Incubation Inhibitor This compound Inhibitor->Incubation Affinity_Matrix Affinity Matrix (Immobilized Kinase Inhibitor) Affinity_Matrix->Incubation Wash Wash & Elute Bound Proteins Incubation->Wash Digestion Tryptic Digestion Wash->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Analysis Protein Identification & Quantification LCMS->Analysis

Caption: Workflow for chemoproteomics-based inhibitor profiling.

Experimental Workflow: Neurite Outgrowth Assay

Neurite_Outgrowth_Workflow Culture Culture Primary Neurons Transfect Transfect with Mutant LRRK2 + GFP Culture->Transfect Treat Treat with This compound Transfect->Treat Incubate Incubate (48-72h) Treat->Incubate Image High-Content Imaging Incubate->Image Quantify Quantify Neurite Length & Branching Image->Quantify

References

A Technical Guide to the LRRK2 G2019S Inhibition Kinetics of CZC-25146

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucine-rich repeat kinase 2 (LRRK2) is a critical target in the development of therapeutics for Parkinson's disease, with the G2019S mutation being the most common cause of both familial and sporadic forms of the disease. This mutation leads to abnormally high kinase activity, which is linked to neuronal toxicity. CZC-25146 is a potent and selective chemical probe developed to inhibit LRRK2 kinase activity. This document provides a detailed overview of the inhibition kinetics of this compound against the pathogenic G2019S mutant of LRRK2, including quantitative data, experimental methodologies, and the compound's mechanism of action.

Quantitative Inhibition Data

This compound demonstrates potent inhibition of both wild-type (WT) and G2019S mutant LRRK2 in various assay formats. The data highlights its efficacy in cell-free biochemical assays and its functional consequence in cell-based models of neurodegeneration.

ParameterTargetValueAssay TypeReference
IC₅₀ Human LRRK2 G2019S6.87 nMCell-Free Kinase Assay[1][2][3]
IC₅₀ Human LRRK2 WT4.76 nMCell-Free Kinase Assay[1][2][3]
IC₅₀ Mouse LRRK2~10 - 30 nMChemoproteomics Binding Assay[4]
EC₅₀ Neuroprotection~100 nMG2019S-mediated toxicity in primary rodent neurons[3][4]

Mechanism of Action and Selectivity

This compound functions as an ATP-competitive inhibitor of the LRRK2 kinase domain. Its development was facilitated by a chemoproteomics strategy that enabled the generation of robust structure-activity relationship data.[4] While potent against LRRK2, this compound exhibits a favorable selectivity profile. In a broad panel of 185 different protein kinases, it was found to inhibit only five other kinases, namely PLK4, GAK, TNK1, CAMKK2, and PIP4K2.[2][3][5] This high degree of selectivity makes it a valuable tool for studying LRRK2-specific signaling pathways.

cluster_0 LRRK2 Kinase Activity cluster_1 Inhibition LRRK2_G2019S LRRK2 (G2019S Mutant) Hyperactive pSubstrate Phosphorylated Substrate (Pathogenic Signaling) LRRK2_G2019S->pSubstrate Phosphorylation ADP ADP LRRK2_G2019S->ADP ATP ATP ATP->LRRK2_G2019S Substrate Substrate (e.g., Rab10) Substrate->LRRK2_G2019S CZC This compound CZC->LRRK2_G2019S Binds to ATP Pocket (Inhibition)

Figure 1. Mechanism of LRRK2 G2019S inhibition by this compound.

Experimental Protocols

The kinetic parameters of this compound were determined using a combination of biochemical and cell-based assays.

Chemoproteomics-Based Binding Assay (IC₅₀ Determination)

This method was employed to quantify the binding affinity of this compound to endogenous LRRK2 in a complex biological mixture.

  • Preparation of Affinity Matrix: A sunitinib analog (la-S7) was immobilized on a solid support to create an affinity matrix capable of capturing LRRK2.[4]

  • Lysate Preparation: Mouse brain or kidney tissues were homogenized to produce protein extracts.[4]

  • Competitive Binding: Aliquots of the lysate were pre-incubated with a serial dilution of this compound (or vehicle control) to allow the inhibitor to bind to LRRK2.[4]

  • Affinity Capture: The lysates were then passed over the la-S7 affinity matrix. LRRK2 molecules not already bound by free this compound were captured by the matrix.[4]

  • Elution and Digestion: Bound proteins were eluted from the matrix and digested into tryptic peptides.

  • Quantification by LC-MS/MS: The resulting peptides were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Isobaric tags (e.g., TMT) were used for relative quantification of LRRK2 peptides across the different inhibitor concentrations.[4]

  • Data Analysis: IC₅₀ curves were generated by plotting the reduction in the LRRK2 mass spectrometry signal as a function of this compound concentration.[4]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (IC₅₀ Determination)

This homogenous biochemical assay measures the enzymatic activity of purified recombinant LRRK2.

  • Reagents: The assay includes recombinant human LRRK2 (WT or G2019S), a suitable substrate (e.g., LRRKtide), ATP, and the inhibitor this compound.[4][6]

  • Reaction Setup: A serial dilution of this compound is prepared in assay wells. The enzyme and substrate/ATP mix are then added to initiate the kinase reaction.

  • Incubation: The reaction is allowed to proceed for a defined period (e.g., 60-120 minutes) at room temperature.

  • Detection: A detection solution containing a europium-labeled antibody specific for the phosphorylated substrate and an acceptor fluorophore is added.

  • Signal Reading: If the substrate is phosphorylated, the antibody binds, bringing the europium donor and acceptor into close proximity, generating a FRET signal. The signal is measured on a plate reader capable of time-resolved fluorescence.

  • Data Analysis: The decrease in the FRET signal correlates with the inhibition of LRRK2 activity. IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Neuroprotection Assay (EC₅₀ Determination)

This assay evaluates the ability of this compound to prevent the toxic effects of mutant LRRK2 in a more physiologically relevant system.

  • Cell Culture and Transfection: Primary cortical neurons (rodent or human) are cultured. Cells are co-transfected with plasmids encoding for LRRK2 G2019S and a green fluorescent protein (GFP) to visualize neuronal morphology.[4]

  • Compound Treatment: Immediately following transfection, the neurons are treated with a serial dilution of this compound or a vehicle control (DMSO).[4]

  • Incubation: The cells are incubated for a period sufficient to observe LRRK2-induced toxicity (e.g., 48-72 hours).

  • Imaging and Analysis: Neurons are imaged using fluorescence microscopy. The morphology of GFP-positive neurons is analyzed using a computerized algorithm to measure parameters such as average neurite length. Neuronal injury is characterized by neurite retraction and shortening.[4]

  • Data Analysis: The protective effect of this compound is quantified by measuring the preservation of neurite length compared to vehicle-treated controls. EC₅₀ values are determined from the resulting dose-response curve.[4]

cluster_Biochem Biochemical Assays cluster_Cell Cell-Based Assays reagents_b Prepare Reagents: - Purified LRRK2 G2019S - Substrate & ATP - this compound Dilutions incubate_b Incubate Components reagents_b->incubate_b measure_b Measure Kinase Activity (e.g., TR-FRET, MS) incubate_b->measure_b analyze_b Calculate Dose-Response measure_b->analyze_b ic50 Determine IC₅₀ analyze_b->ic50 reagents_c Culture & Transfect Neurons with LRRK2 G2019S treat_c Treat Cells with This compound Dilutions reagents_c->treat_c measure_c Assess Neuronal Phenotype (e.g., Neurite Length) treat_c->measure_c analyze_c Quantify Neuroprotection measure_c->analyze_c ec50 Determine EC₅₀ analyze_c->ec50

Figure 2. General experimental workflow for inhibitor characterization.

Conclusion

This compound is a well-characterized inhibitor of LRRK2 kinase activity, demonstrating low nanomolar potency against the disease-relevant G2019S mutant. Its efficacy has been confirmed through multiple orthogonal assays, from direct binding and enzymatic activity to functional rescue of neuronal phenotypes in cellular models. The detailed protocols and quantitative data presented herein underscore its value as a chemical probe for dissecting LRRK2 biology and as a foundational compound in the pursuit of disease-modifying therapies for Parkinson's disease.

References

Unveiling CZC-25146: A Potent LRRK2 Inhibitor for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CZC-25146 is a potent and selective, orally active inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in the study of Parkinson's disease and other neurodegenerative disorders. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, mechanism of action, and detailed experimental protocols for its use in research settings. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a tool to investigate LRRK2-mediated signaling pathways and their role in disease pathogenesis.

Physicochemical and Pharmacokinetic Properties

This compound is a small molecule inhibitor with well-defined chemical characteristics. A summary of its key quantitative data is presented in the table below for easy reference.

PropertyValueReference
CAS Number 1191911-26-8[1][2][3]
Molecular Weight 488.54 g/mol (free base)[2][3][4]
Molecular Formula C₂₂H₂₅FN₆O₄S[2][3][4]
IC₅₀ (Wild-Type LRRK2) 4.76 nM[1][3]
IC₅₀ (G2019S LRRK2) 6.87 nM[1][3]
EC₅₀ (Neuronal Injury Attenuation) ~100 nM (rodent neurons)[5]
EC₅₀ (Neuronal Injury Attenuation) ~4 nM (human neurons)[4]

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects primarily through the competitive inhibition of the ATP-binding site of LRRK2.[4] This inhibition prevents the autophosphorylation of LRRK2 and the subsequent phosphorylation of its downstream substrates, thereby modulating various cellular processes. The G2019S mutation, the most common LRRK2 mutation associated with Parkinson's disease, leads to increased kinase activity. This compound potently inhibits both wild-type and the pathogenic G2019S mutant of LRRK2.[1][3]

Beyond LRRK2, this compound has been shown to inhibit a small number of other kinases at higher concentrations, including PLK4, GAK, TNK1, CAMKK2, and PIP4K2C.[1][3] Understanding this selectivity profile is crucial for interpreting experimental results.

The inhibition of LRRK2 by this compound has been demonstrated to have significant downstream effects, most notably the attenuation of mutant LRRK2-induced neuronal injury.[3][4] Furthermore, studies have indicated that inhibition of LRRK2 kinase activity can stimulate macroautophagy, a key cellular process for clearing aggregated proteins and damaged organelles.[2]

LRRK2_Signaling_Pathway This compound This compound LRRK2 LRRK2 (Wild-Type or G2019S) This compound->LRRK2 Neuronal_Injury Mutant LRRK2-induced Neuronal Injury LRRK2->Neuronal_Injury Promotes Autophagy Macroautophagy LRRK2->Autophagy Inhibits Cell_Survival Enhanced Neuronal Survival Protein_Clearance Increased Protein Aggregate Clearance

Figure 1: Simplified signaling pathway of LRRK2 inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, synthesized from published research.

In Vitro LRRK2 Kinase Activity Assay (TR-FRET)

This assay is used to determine the IC₅₀ of this compound against LRRK2.

Materials:

  • Recombinant human wild-type LRRK2 or G2019S LRRK2

  • LRRKtide (a synthetic peptide substrate)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound stock solution (in DMSO)

  • TR-FRET detection reagents (e.g., LanthaScreen™ Tb-anti-pLRRKtide antibody and GFP-LRRKtide)

  • 384-well microplates

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 384-well plate, add LRRK2 enzyme, the LRRKtide substrate, and the this compound dilutions.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Kₘ for LRRK2.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Add the TR-FRET detection reagents and incubate to allow for antibody binding.

  • Read the plate on a TR-FRET compatible plate reader.

  • Calculate the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Assay for Attenuation of Mutant LRRK2-Induced Neuronal Injury

This assay assesses the neuroprotective effects of this compound.

Materials:

  • Primary cortical neurons (rodent or human)

  • Plasmids encoding mutant LRRK2 (e.g., G2019S) and a fluorescent reporter (e.g., GFP)

  • Transfection reagent (e.g., Lipofectamine)

  • Neuronal culture medium

  • This compound stock solution (in DMSO)

  • Microscopy imaging system

Procedure:

  • Culture primary cortical neurons to the desired density.

  • Co-transfect the neurons with the mutant LRRK2 and GFP plasmids.

  • Immediately after transfection, treat the cells with various concentrations of this compound or vehicle (DMSO).

  • Culture the neurons for a period sufficient to observe neurite retraction or cell death (e.g., 48-72 hours).

  • Acquire images of the GFP-positive neurons using a fluorescence microscope.

  • Quantify neuronal morphology, such as neurite length and branching, or cell viability using appropriate software.

  • Determine the EC₅₀ of this compound for preventing neuronal injury.

Western Blot Analysis of Autophagy Markers

This protocol is used to investigate the effect of this compound on autophagy.

Materials:

  • Cell line of interest (e.g., SH-SY5Y)

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA)

  • Primary antibodies against LC3B and p62

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Treat cells with this compound or vehicle for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against LC3B and p62.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the ratio of LC3-II to LC3-I and the levels of p62.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cell-Based Efficacy cluster_2 Mechanism of Action A Kinase Activity Assay (TR-FRET) B Determine IC50 A->B C Neuronal Injury Model (Mutant LRRK2) D Treat with this compound C->D G Cell Culture and Treatment with this compound E Assess Neuronal Morphology and Viability D->E F Determine EC50 E->F H Western Blot for Autophagy Markers (LC3, p62) G->H I Quantify Changes in Autophagy Flux H->I

Figure 2: General experimental workflow for characterizing this compound.

Conclusion

This compound is a valuable research tool for investigating the role of LRRK2 in cellular function and disease. Its high potency and selectivity make it a superior probe compared to earlier, less specific kinase inhibitors. The experimental protocols outlined in this guide provide a solid foundation for researchers to explore the therapeutic potential of LRRK2 inhibition in neurodegenerative and other diseases. As with any pharmacological agent, careful experimental design and appropriate controls are essential for obtaining robust and reproducible data.

References

The Discovery and Synthesis of CZC-25146: A Potent and Selective LRRK2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to Parkinson's disease, making the LRRK2 kinase a compelling therapeutic target. This whitepaper details the discovery and synthesis of CZC-25146, a potent and selective LRRK2 inhibitor that has emerged as a valuable tool compound for studying LRRK2 biology and a potential scaffold for the development of novel therapeutics. Through a sophisticated chemoproteomics-based screening strategy, this compound was identified and subsequently characterized, demonstrating high affinity for both wild-type LRRK2 and the pathogenic G2019S mutant. This document provides a comprehensive overview of the discovery process, key biological data, and the experimental protocols utilized in its initial characterization, offering a valuable resource for researchers in the fields of neurodegenerative disease and kinase inhibitor development.

Discovery via Chemoproteomics

The discovery of this compound was not the result of a traditional high-throughput screening campaign but rather a targeted and innovative chemoproteomics approach. This strategy leveraged the known kinase inhibitor sunitinib as a starting point to identify novel LRRK2 binders from complex biological mixtures.

An analog of sunitinib was synthesized to incorporate a linker, allowing it to be immobilized on a solid support matrix. This "bait" was then used to capture interacting proteins, including LRRK2, from mouse brain and kidney extracts. By employing quantitative mass spectrometry, the researchers could then assess the ability of other small molecules to compete with the immobilized analog for LRRK2 binding. This competitive binding assay allowed for the determination of the binding affinity (IC50) of a library of compounds, ultimately leading to the identification of this compound as a highly potent and selective LRRK2 inhibitor.[1]

Discovery_Workflow cluster_Discovery Chemoproteomics-Based Discovery of this compound Sunitinib_Analog Linkable Sunitinib Analog Synthesis Matrix_Immobilization Immobilization on Matrix Sunitinib_Analog->Matrix_Immobilization Affinity_Capture Affinity Capture of LRRK2 Matrix_Immobilization->Affinity_Capture Protein_Extraction Protein Extraction from Tissue Lysates Protein_Extraction->Affinity_Capture Competitive_Elution Competitive Elution with Test Compounds Affinity_Capture->Competitive_Elution MS_Analysis Quantitative Mass Spectrometry Competitive_Elution->MS_Analysis Hit_Identification Identification of this compound MS_Analysis->Hit_Identification

Discovery workflow for this compound.

Synthesis

While the detailed, step-by-step synthetic route for this compound is typically found in the supplementary materials of the primary research article, the core structure of the molecule, N-[2-[[5-Fluoro-2-[[2-methoxy-4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]methanesulfonamide, suggests a multi-step synthesis involving the sequential coupling of substituted pyrimidines and anilines. The synthesis would likely culminate in the formation of the key diarylamine and sulfonamide functionalities.

Biological Activity and Selectivity

This compound is a highly potent inhibitor of LRRK2 kinase activity. In vitro biochemical assays have demonstrated its ability to inhibit both wild-type LRRK2 and the common pathogenic G2019S mutant in the low nanomolar range.[2][3][4] This potent activity is crucial for effectively modulating LRRK2 signaling in cellular and in vivo models.

A key attribute of a high-quality chemical probe is its selectivity. This compound has been profiled against a broad panel of kinases and has shown a remarkably clean selectivity profile.[5] It was found to potently inhibit only a small number of other kinases, including PLK4, GAK, TNK1, CAMKK2, and PIP4K2C, none of which are known to be associated with significant toxicity.[3][4]

Target IC50 (nM) Assay Type
Wild-Type LRRK24.76Cell-free
G2019S LRRK26.87Cell-free

Table 1: In Vitro Inhibitory Activity of this compound against LRRK2.[2][3][4]

Neuroprotective Effects in Cellular Models

A critical step in the validation of a potential therapeutic agent for Parkinson's disease is the demonstration of its ability to protect neurons from degeneration. This compound has shown significant neuroprotective effects in primary neuronal cultures.

In primary rodent neurons, expression of the G2019S LRRK2 mutant leads to neuronal injury and death. Treatment with this compound was able to attenuate this toxicity in a concentration-dependent manner, with an EC50 of approximately 100 nM.[1] At higher concentrations, it completely blocked the neurotoxic effects of both G2019S and another pathogenic mutant, R1441C.[1]

Similar protective effects were observed in primary human cortical neurons. The G2019S LRRK2 mutant was shown to reduce the average neurite length, a measure of neuronal health. This compound rescued this neurite shortening in a dose-dependent manner.[1] Importantly, this compound did not exhibit cytotoxicity in human cortical neurons at concentrations up to 5 μM over a seven-day period.[3]

Cell Model Endpoint EC50
Primary Rodent Neurons (G2019S LRRK2)Neuronal Injury and Death~100 nM
Primary Human Cortical Neurons (G2019S LRRK2)Neurite ShorteningNot explicitly stated, but effective at low nM

Table 2: Neuroprotective Activity of this compound in Cellular Models.[1]

LRRK2_Signaling cluster_Signaling LRRK2 Signaling and Inhibition by this compound LRRK2_G2019S Mutant LRRK2 (G2019S) Kinase_Activity Increased Kinase Activity LRRK2_G2019S->Kinase_Activity Substrate_Phos Substrate Phosphorylation Kinase_Activity->Substrate_Phos Neuroprotection Neuroprotection Neuronal_Toxicity Neuronal Toxicity Substrate_Phos->Neuronal_Toxicity CZC_25146 This compound CZC_25146->Kinase_Activity

Inhibition of mutant LRRK2 signaling by this compound.

Pharmacokinetics

Initial pharmacokinetic studies in mice have been conducted to assess the drug-like properties of this compound. Following intravenous administration, the compound exhibited favorable pharmacokinetic parameters, including a relatively good volume of distribution and clearance, suggesting it is suitable for in vivo studies.[3] However, it is important to note that this compound has been reported to have poor blood-brain barrier penetration.[5]

Parameter Value Species Route of Administration
Volume of Distribution (Vd)5.4 L/kgMouseIntravenous
Clearance (CL)2.3 L/hr/kgMouseIntravenous

Table 3: Pharmacokinetic Parameters of this compound in Mice.

Experimental Protocols

LRRK2 Kinase Inhibition Assay (Cell-Free)

A time-resolved fluorescence resonance energy transfer (TR-FRET)-based kinase activity assay was utilized to determine the IC50 values of this compound against human wild-type and G2019S LRRK2. The assay measures the phosphorylation of a substrate peptide by the LRRK2 enzyme. The concentration of ATP used in the assay was 100 μM, which approximates the Km of LRRK2 for ATP. The IC50 values were calculated from the dose-response curves of the inhibitor.

Neuronal Rescue Assay in Primary Rodent Cortical Neurons
  • Cell Culture: Primary cortical neuronal cultures were established from rats.

  • Transfection: On day in vitro (DIV) 14, neurons were transfected with LRRK2 (wild-type or mutant) and eGFP constructs at a molar ratio of 15:1 using Lipofectamine 2000.

  • Treatment: this compound was administered at the time of transfection and maintained in the culture medium until the assessment of toxicity.

  • Toxicity Assessment: Cell injury was defined as the loss of viable neurons. A viable neuron was characterized as having at least one smooth neurite with a length twice that of the cell body. Images were captured on DIV 16 using a Zeiss Automatic stage with Axiovision 6.0 software.[1]

Experimental_Workflow cluster_Workflow Neuronal Rescue Experimental Workflow Cell_Culture Primary Neuron Culture (DIV 14) Transfection Transfection with LRRK2 & eGFP Constructs Cell_Culture->Transfection Treatment Treatment with this compound or Vehicle Transfection->Treatment Incubation Incubation (48 hours) Treatment->Incubation Imaging Fluorescence Microscopy Incubation->Imaging Analysis Quantification of Neuronal Viability Imaging->Analysis

Workflow for the neuronal rescue experiment.

Conclusion

This compound represents a significant advancement in the development of LRRK2-targeted chemical probes. Its discovery through a sophisticated chemoproteomics platform highlights the power of this approach for identifying highly selective kinase inhibitors. The potent and selective inhibition of LRRK2, coupled with demonstrated neuroprotective effects in relevant cellular models, establishes this compound as an invaluable tool for dissecting the complex biology of LRRK2 in both health and disease. While its limited brain penetrance may restrict its direct therapeutic application for Parkinson's disease, the structural and pharmacological insights gained from this compound will undoubtedly fuel the design and development of the next generation of LRRK2 inhibitors with improved central nervous system exposure.

References

Methodological & Application

How to dissolve and store CZC-25146 for experiments

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the dissolution and storage of CZC-25146, a potent and selective LRRK2 inhibitor, intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a cell-permeable inhibitor of Leucine-rich repeat kinase 2 (LRRK2), with IC₅₀ values of 4.76 nM and 6.87 nM for wild-type and G2019S mutant LRRK2, respectively[1][2][3][4]. It also shows inhibitory activity against PLK4, GAK, TNK1, CAMKK2, and PIP4K2C[2][3]. Due to its role in attenuating mutant LRRK2-induced neuronal injury, this compound is a valuable tool for research in neurodegenerative diseases, particularly Parkinson's disease[1][2][3].

Chemical Properties

PropertyValueSource
Molecular Weight 488.54 g/mol [2][3][5][6]
Formula C₂₂H₂₅FN₆O₄S[2][3][5][6]
CAS Number 1191911-26-8[1][3][5][6]
Appearance Solid powder[6][7]
Purity ≥98%[3][5]

Solubility

This compound is soluble in organic solvents but insoluble in water and ethanol[4]. It is recommended to use fresh, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can negatively impact solubility[1][4]. For enhanced solubility, warming the solution at 37°C and using an ultrasonic bath may be beneficial[2][8].

SolventMaximum ConcentrationSource
DMSO ≥ 46 mg/mL (94.16 mM) to 100 mM (48.85 mg/mL)[1][3]
DMF 10 mg/mL[5]
DMF:PBS (pH 7.2) (1:1) 0.5 mg/mL[5]
Water Insoluble[4]
Ethanol Insoluble[4]

Storage and Stability

Proper storage of this compound is crucial to maintain its activity.

FormStorage TemperatureStabilitySource
Solid Powder -20°CUp to 3 years[1][4]
Stock Solution in Solvent -80°CUp to 1 year[4]
-20°CUp to 1 month[4][7]

Important Note: To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes[4].

Experimental Protocols

Preparation of Stock Solution (In Vitro)

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • Weigh the desired amount of this compound powder.

  • To prepare a 10 mM stock solution, add the appropriate volume of DMSO. For example, to 1 mg of this compound (MW: 488.54), add 204.7 µL of DMSO.

  • Vortex the solution until the powder is completely dissolved. Gentle warming (37°C) or sonication can be used to aid dissolution[2][8].

  • Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Preparation of Working Solution (In Vivo)

For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use[1].

Protocol 1: Formulation for Intravenous (i.v.) or Peritoneal (i.p.) Injection

This protocol yields a clear solution.

Materials:

  • This compound stock solution in DMSO (e.g., 25 mg/mL)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure (for a 1 mL working solution):

  • Add 100 µL of a 25 mg/mL this compound DMSO stock solution to 400 µL of PEG300.

  • Mix thoroughly until a clear solution is obtained.

  • Add 50 µL of Tween-80 and mix again.

  • Add 450 µL of saline to reach a final volume of 1 mL.

  • The final concentration of this compound will be 2.5 mg/mL. Adjust volumes as needed for your desired final concentration.

Protocol 2: Formulation for Oral (p.o.) Administration

This protocol results in a homogeneous suspension.

Materials:

  • This compound powder

  • Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% in water)

Procedure:

  • Weigh the required amount of this compound.

  • Prepare a homogeneous suspension by adding the this compound powder to the CMC-Na solution. For example, to prepare a 5 mg/mL suspension, add 5 mg of this compound to 1 mL of CMC-Na solution.

  • Mix thoroughly to ensure a uniform suspension before administration.

Signaling Pathway

The following diagram illustrates the inhibitory effect of this compound on the LRRK2 signaling pathway, which is implicated in Parkinson's disease.

LRRK2_Inhibition Inhibition of LRRK2 Pathway by this compound cluster_Neuron Neuron LRRK2_WT LRRK2 (Wild-Type) Rab_GTPase Rab GTPase (Substrate) LRRK2_WT->Rab_GTPase Phosphorylation LRRK2_G2019S LRRK2 (G2019S Mutant) LRRK2_G2019S->Rab_GTPase Increased Phosphorylation Neuronal_Injury Neuronal Injury & Cell Death Rab_GTPase->Neuronal_Injury Leads to CZC25146 This compound CZC25146->LRRK2_WT CZC25146->LRRK2_G2019S

Caption: Inhibition of LRRK2-mediated phosphorylation by this compound.

Experimental Workflow

The diagram below outlines a general workflow for an in vitro experiment using this compound to assess its effect on neuronal cells.

In_Vitro_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Analysis Analysis A Prepare this compound Stock Solution (DMSO) C Prepare Working Dilutions A->C B Culture Neuronal Cells D Treat Cells with This compound B->D C->D E Incubate for Desired Time D->E F Assess Cell Viability (e.g., MTT Assay) E->F G Analyze LRRK2 Activity (e.g., Western Blot for pRab) E->G H Microscopy for Neurite Outgrowth E->H

Caption: General workflow for in vitro cell-based assays with this compound.

References

Application Notes and Protocols for CZC-25146 in Parkinson's Disease Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of CZC-25146, a potent and selective Leucine-rich repeat kinase 2 (LRRK2) inhibitor, in cellular models relevant to Parkinson's disease (PD) research.

Introduction

Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease. The G2019S mutation, in particular, leads to increased kinase activity, contributing to neuronal damage and the pathological hallmarks of PD. This compound has been identified as a powerful chemical probe to investigate LRRK2-dependent signaling and pathogenesis, demonstrating neuroprotective effects in various in vitro models.[1][2]

Mechanism of Action

This compound functions as a potent and selective inhibitor of LRRK2 kinase activity.[1][2] By blocking the kinase function of both wild-type and mutant LRRK2 (e.g., G2019S, R1441C), this compound can attenuate the downstream pathological effects, including neurite damage and cell death.[1][3] Its high selectivity makes it a valuable tool for dissecting the specific roles of LRRK2 kinase activity in PD pathogenesis.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and efficacy of this compound in various cellular assays.

Table 1: In Vitro Kinase Inhibition

TargetAssay TypeIC50 (nM)Notes
Wild-Type LRRK2TR-FRET4.76ATP concentration at 100 µM.[1]
G2019S LRRK2TR-FRET6.87ATP concentration at 100 µM.[1]

Table 2: Neuroprotection in Cellular Models

Cellular ModelLRRK2 MutantEndpointEC50 (nM)Notes
Primary Rodent Cortical NeuronsG2019SNeuronal Injury & Death~100Concentration-dependent attenuation.[1]
Primary Human Cortical NeuronsG2019SNeurite Length & Branching< 8Full restoration of neurite defects.[1]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which mutant LRRK2 contributes to neuronal injury and how this compound intervenes.

LRRK2_Pathway cluster_0 Mutant LRRK2 Signaling cluster_1 Therapeutic Intervention LRRK2_mut Mutant LRRK2 (e.g., G2019S, R1441C) Kinase_Activity Increased Kinase Activity LRRK2_mut->Kinase_Activity Downstream Pathogenic Downstream Events Kinase_Activity->Downstream Injury Neuronal Injury (Neurite Retraction, Cell Death) Downstream->Injury Neuroprotection Neuroprotection CZC25146 This compound CZC25146->Kinase_Activity Experimental_Workflow start Start cell_culture Culture Primary Neurons (Rodent or Human) start->cell_culture transfection Transfect with Mutant LRRK2 and eGFP vectors cell_culture->transfection treatment Treat with this compound (or Vehicle Control) transfection->treatment incubation Incubate for 48-72 hours treatment->incubation imaging Fluorescence Microscopy incubation->imaging analysis Quantify Neurite Morphology (Length and Branching) imaging->analysis end End analysis->end

References

Application Notes and Protocols for Studying Autophagy Modulation by LRRK2 with CZC-25146

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing CZC-25146, a potent and selective LRRK2 inhibitor, to investigate the role of Leucine-Rich Repeat Kinase 2 (LRRK2) in the modulation of autophagy. This document outlines the mechanism of action, summarizes key quantitative data, and provides detailed protocols for relevant in vitro experiments.

Introduction to LRRK2 and Autophagy

Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein that includes both a kinase and a GTPase domain.[1][2] Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease (PD).[3][4][5][6][7] A growing body of evidence implicates LRRK2 in the regulation of several cellular processes, most notably macroautophagy, a fundamental cellular recycling mechanism.[1][7] Autophagy is crucial for cellular homeostasis by degrading damaged organelles and long-lived proteins.[2] Dysregulation of this pathway is associated with various neurodegenerative diseases, including PD.[2]

The precise role of LRRK2 in autophagy is still under investigation, with some studies suggesting it acts as a negative regulator, where its inhibition stimulates autophagic flux.[2][5] Conversely, other reports indicate that LRRK2 can also have a positive role in the initial stages of autophagosome formation.[3][4] Pathogenic mutations in LRRK2, such as the common G2019S mutation which enhances kinase activity, have been shown to disrupt the autophagic process, leading to an accumulation of autophagic vacuoles.[3][4]

This compound: A Chemical Probe for LRRK2

This compound is a potent and selective, cell-permeable inhibitor of LRRK2 kinase activity.[8] It serves as a valuable chemical tool to dissect the downstream signaling pathways regulated by LRRK2, particularly in the context of autophagy. By inhibiting the kinase activity of LRRK2, researchers can investigate the direct consequences on the autophagic process. Studies have demonstrated that treatment with this compound can induce an increase in the levels of LC3-II, a key marker of autophagosome formation, in a dose-dependent manner.[1] This suggests that inhibiting LRRK2 kinase activity with this compound can stimulate macroautophagy.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its effects on LRRK2 and autophagy markers.

Table 1: In Vitro Potency of this compound against LRRK2

TargetIC50 (nM)Assay TypeReference
Human Wild-Type LRRK24.76Cell-free[8]
Human G2019S Mutant LRRK26.87Cell-free[8]

Table 2: Cellular Activity of this compound in Modulating Autophagy

Cell LineTreatment ConcentrationEffectAssayReference
H4 neuroglioma1, 2.5, 5, 10 µM (overnight)Dose-dependent increase in LC3-II levelsWestern Blot[1]
Primary rodent neurons~100 nM (EC50)Attenuation of G2019S LRRK2-induced neuronal injuryNeurite length assay[9]
Primary human cortical neurons40 nMAttenuation of G2019S and R1441C LRRK2-induced reduction in neurite lengthNeurite length assay[9]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of LRRK2 in autophagy and a typical experimental workflow for studying the effects of this compound.

LRRK2_Autophagy_Pathway cluster_upstream Upstream Regulation cluster_autophagy Autophagy Machinery LRRK2 LRRK2 Phagophore Phagophore Formation LRRK2->Phagophore Regulates Autophagosome Autophagosome Phagophore->Autophagosome Matures into Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fuses with Lysosome Lysosome Lysosome->Autolysosome Fuses with CZC25146 This compound CZC25146->LRRK2 Inhibits Kinase Activity

Caption: LRRK2's role in autophagy and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Autophagy Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., H4, SH-SY5Y, primary neurons) Treatment Treatment with this compound (Dose-response and time-course) Cell_Culture->Treatment Western_Blot Western Blot (LC3-II, p62/SQSTM1) Treatment->Western_Blot Immunofluorescence Immunofluorescence (LC3 puncta) Treatment->Immunofluorescence Flux_Assay Autophagic Flux Assay (with lysosomal inhibitors) Treatment->Flux_Assay Quantification Quantification and Statistical Analysis Western_Blot->Quantification Immunofluorescence->Quantification Flux_Assay->Quantification

Caption: Workflow for assessing this compound's effect on autophagy.

Experimental Protocols

The following are detailed protocols for key experiments to assess the modulation of autophagy by LRRK2 using this compound.

Protocol 1: Western Blot Analysis of LC3-II and p62/SQSTM1

This protocol is for the detection and quantification of the autophagosome marker LC3-II and the autophagy substrate p62/SQSTM1. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of induced autophagic flux.

Materials:

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound (dissolved in DMSO)[1]

  • DMSO (vehicle control)

  • Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine)

  • Phosphate Buffered Saline (PBS)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-LC3, anti-p62/SQSTM1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate cells (e.g., H4 or SH-SY5Y) at an appropriate density and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 1, 2.5, 5, 10 µM) or DMSO as a vehicle control for a specified duration (e.g., 2.5 hours or overnight).[1]

    • For autophagic flux assessment, co-treat a set of cells with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the final 2-4 hours of the this compound treatment.[10]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature protein lysates by boiling in Laemmli buffer for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the LC3-II and p62 levels to the loading control (β-actin).

    • Calculate the LC3-II/LC3-I ratio. An increase in this ratio upon this compound treatment suggests an increase in autophagosome formation.

    • A further accumulation of LC3-II in the presence of a lysosomal inhibitor confirms an increase in autophagic flux. A decrease in p62 levels with this compound treatment also indicates enhanced autophagic degradation.[10]

Protocol 2: Immunofluorescence for LC3 Puncta Formation

This protocol allows for the visualization and quantification of LC3-positive puncta, which represent autophagosomes. An increase in the number of LC3 puncta per cell is a hallmark of autophagy induction.[11]

Materials:

  • Glass coverslips

  • Cell culture medium

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-LC3

  • Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488)

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Plate cells on glass coverslips in a multi-well plate and allow them to adhere.

    • Treat cells with this compound or DMSO as described in Protocol 1.

  • Immunostaining:

    • Wash cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

    • Block with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary anti-LC3 antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

  • Imaging and Analysis:

    • Mount the coverslips onto glass slides using mounting medium.

    • Acquire images using a fluorescence microscope.

    • Quantify the number of LC3 puncta per cell using image analysis software (e.g., ImageJ).

    • An increase in the average number of LC3 puncta per cell in this compound-treated cells compared to the control indicates autophagy induction.

Protocol 3: Tandem mCherry-GFP-LC3 Autophagic Flux Assay

This protocol utilizes a tandem fluorescently tagged LC3 reporter to quantitatively measure autophagic flux.[12] In this system, GFP fluorescence is quenched in the acidic environment of the autolysosome, while mCherry fluorescence persists. Therefore, yellow puncta (GFP and mCherry) represent autophagosomes, and red puncta (mCherry only) represent autolysosomes. An increase in red puncta indicates enhanced autophagic flux.

Materials:

  • Cells stably expressing the mCherry-GFP-LC3 construct

  • Cell culture medium

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • Live-cell imaging medium

  • Confocal microscope with live-cell imaging capabilities

Procedure:

  • Cell Culture and Treatment:

    • Plate cells stably expressing mCherry-GFP-LC3 in a glass-bottom imaging dish.

    • Treat cells with this compound or DMSO.

  • Live-Cell Imaging:

    • Replace the culture medium with live-cell imaging medium.

    • Acquire images using a confocal microscope, capturing both GFP and mCherry channels.

  • Image Analysis:

    • Count the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell.

    • An increase in the ratio of red to yellow puncta in this compound-treated cells indicates an increase in autophagic flux.

By following these protocols, researchers can effectively utilize this compound as a tool to elucidate the intricate role of LRRK2 in the regulation of autophagy, a pathway of significant interest in both fundamental cell biology and the development of therapeutics for neurodegenerative diseases.

References

Application Note and Protocols for the Experimental Design of CZC-25146 in iPSC-Derived Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic factor in both familial and sporadic Parkinson's disease (PD). The G2019S mutation, the most common pathogenic LRRK2 mutation, leads to increased kinase activity, contributing to neuronal dysfunction and degeneration. CZC-25146 is a potent and selective inhibitor of LRRK2 kinase activity, with IC50 values of 4.76 nM for wild-type LRRK2 and 6.87 nM for the G2019S mutant.[1] It has demonstrated neuroprotective effects in various neuronal models, including preventing mutant LRRK2-induced injury in cultured rodent and human neurons.[2][3] This document provides a detailed experimental framework for utilizing this compound in induced pluripotent stem cell (iPSC)-derived dopaminergic neurons to investigate its therapeutic potential in a human disease-relevant context.

Data Presentation

Table 1: this compound Properties and In Vitro Activity

PropertyValueReference
Target Leucine-Rich Repeat Kinase 2 (LRRK2)[1]
IC50 (Wild-Type LRRK2) 4.76 nM[1]
IC50 (G2019S LRRK2) 6.87 nM[1]
Solubility Soluble in DMSO (e.g., 100 mM)[4]
EC50 (Neuroprotection) ~100 nM[2]
Effective Concentration 40 nM - 1 µM[2][5]

Table 2: Experimental Overview and Recommended Parameters

ExperimentPurposeiPSC-Derived Neuron TypeKey ReadoutsRecommended this compound Concentrations
Neurite Outgrowth Assay To assess the protective effect of this compound on neurite morphology.Dopaminergic Neurons (with and without LRRK2 mutation)Mean neurite length, number of primary neurites, neurite complexity.10 nM, 100 nM, 1 µM
Cell Viability Assay To determine the effect of this compound on neuronal survival under stress conditions.Dopaminergic Neurons (with and without LRRK2 mutation)Cell viability (MTT reduction), cytotoxicity (LDH release).10 nM, 100 nM, 1 µM
Immunocytochemistry To visualize and quantify neuronal markers and LRRK2 pathway components.Dopaminergic NeuronsTyrosine Hydroxylase (TH), β-III Tubulin, pRab10.100 nM

Experimental Protocols

Protocol 1: Differentiation of iPSCs into Dopaminergic Neurons

This protocol is adapted from established methods for generating midbrain dopaminergic neurons.[1][6][7]

Materials:

  • Human iPSCs (wild-type and LRRK2 mutant lines)

  • iPSC culture medium (e.g., mTeSR1)

  • Neural induction medium

  • Floor plate induction medium

  • Dopaminergic neuron maturation medium

  • Recombinant human growth factors (e.g., SHH, FGF8, BDNF, GDNF)

  • Small molecules for differentiation (e.g., LDN193189, SB431542, CHIR99021)

  • Coated culture plates (e.g., Matrigel or Geltrex)

Procedure:

  • iPSC Expansion: Culture iPSCs on Matrigel-coated plates in mTeSR1 medium.

  • Neural Induction (Days 0-10): When iPSCs reach 80-90% confluency, switch to neural induction medium containing dual SMAD inhibitors (LDN193189 and SB431542).

  • Floor Plate Induction (Days 11-24): Culture neural progenitors in floor plate induction medium supplemented with SHH and FGF8 to specify midbrain floor plate progenitors.

  • Dopaminergic Neuron Progenitor Expansion (Days 25-35): Expand the dopaminergic neuron progenitors in the presence of FGF8 and CHIR99021.

  • Dopaminergic Neuron Maturation (Days 36 onwards): Terminally differentiate the progenitors into mature dopaminergic neurons using a maturation medium containing BDNF, GDNF, and other factors.

  • Characterization: Confirm the identity of dopaminergic neurons by immunocytochemistry for key markers such as Tyrosine Hydroxylase (TH), FOXA2, and LMX1A.[4][8][9]

Protocol 2: Neurite Outgrowth Assay

Materials:

  • Mature iPSC-derived dopaminergic neurons

  • Neuron culture medium

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Optional: Neurotoxin to induce neurite retraction (e.g., MPP+)

  • High-content imaging system

Procedure:

  • Cell Plating: Plate mature dopaminergic neurons in 96-well plates at an appropriate density. Allow neurons to adhere and extend neurites for at least 72 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in neuron culture medium.

    • Add the diluted this compound or vehicle control to the respective wells.

    • If inducing toxicity, add the neurotoxin at a pre-determined optimal concentration.

  • Incubation: Incubate the plates for 48-72 hours.

  • Imaging:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize with 0.1% Triton X-100.

    • Stain with an antibody against a neuronal marker (e.g., β-III Tubulin).

    • Acquire images using a high-content imaging system.

  • Analysis: Use automated image analysis software to quantify neurite length, branching, and complexity.

Protocol 3: Cell Viability (MTT) Assay

Materials:

  • Mature iPSC-derived dopaminergic neurons

  • Neuron culture medium

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Optional: Stressor to induce cell death (e.g., hydrogen peroxide, rotenone)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Plating: Plate mature dopaminergic neurons in a 96-well plate.

  • Compound Treatment: Treat neurons with various concentrations of this compound or vehicle, with or without a stressor, for 24-48 hours.

  • MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader. Cell viability is proportional to the absorbance.

Protocol 4: Immunocytochemistry for LRRK2 Pathway Activity

Materials:

  • Mature iPSC-derived dopaminergic neurons on coverslips or in imaging plates

  • This compound

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., PBS with 0.25% Triton X-100)

  • Blocking solution (e.g., PBS with 5% goat serum and 0.1% Triton X-100)

  • Primary antibodies (e.g., anti-pRab10, anti-TH)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Treatment: Treat mature dopaminergic neurons with this compound (e.g., 100 nM) or vehicle for a specified duration (e.g., 24 hours).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with Triton X-100.

  • Blocking and Antibody Incubation: Block non-specific binding sites and then incubate with primary antibodies overnight at 4°C. Subsequently, incubate with fluorescently labeled secondary antibodies.

  • Staining and Mounting: Counterstain nuclei with DAPI and mount the coverslips.

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the fluorescence intensity of pRab10 in TH-positive neurons.

Mandatory Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects LRRK2_GTP_GDP GTP/GDP Binding LRRK2 LRRK2 LRRK2_GTP_GDP->LRRK2 Activates Dimerization Dimerization Dimerization->LRRK2 Activates pLRRK2 pLRRK2 (Active) LRRK2->pLRRK2 Autophosphorylation Rab_GTPases Rab GTPases (e.g., Rab10) pLRRK2->Rab_GTPases Phosphorylates Cytoskeletal_Dynamics Cytoskeletal Dynamics pLRRK2->Cytoskeletal_Dynamics Affects pRab_GTPases pRab GTPases Vesicular_Trafficking Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Alters Autophagy Autophagy pRab_GTPases->Autophagy Modulates Neuronal_Survival Neuronal Survival Vesicular_Trafficking->Neuronal_Survival Impacts Autophagy->Neuronal_Survival Impacts Cytoskeletal_Dynamics->Neuronal_Survival Impacts CZC_25146 This compound CZC_25146->pLRRK2 Inhibits

Caption: LRRK2 Signaling Pathway and the Point of Inhibition by this compound.

Experimental_Workflow cluster_culture Cell Culture and Differentiation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis iPSC_Culture iPSC Culture (WT & LRRK2 Mutant) Differentiation Differentiation to Dopaminergic Neurons iPSC_Culture->Differentiation CZC_Treatment This compound or Vehicle Treatment +/- Stressor Differentiation->CZC_Treatment Neurite_Assay Neurite Outgrowth Assay CZC_Treatment->Neurite_Assay Viability_Assay Cell Viability Assay (MTT) CZC_Treatment->Viability_Assay ICC_Assay Immunocytochemistry (pRab10) CZC_Treatment->ICC_Assay Imaging_Analysis High-Content Imaging and Analysis Neurite_Assay->Imaging_Analysis Absorbance_Analysis Absorbance Measurement Viability_Assay->Absorbance_Analysis Fluorescence_Analysis Fluorescence Microscopy and Quantification ICC_Assay->Fluorescence_Analysis

Caption: Experimental Workflow for Evaluating this compound in iPSC-Derived Neurons.

References

Application Notes and Protocols for Assessing Neuroprotection with CZC-25146

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to both familial and sporadic Parkinson's disease (PD). The G2019S mutation, the most common pathogenic LRRK2 mutation, leads to increased kinase activity and has been linked to neuronal toxicity and neurodegeneration. CZC-25146 is a potent and selective inhibitor of LRRK2 kinase activity, demonstrating neuroprotective effects in preclinical models of PD by mitigating the toxic effects of mutant LRRK2.[1][2][3] These application notes provide detailed protocols for utilizing this compound to assess its neuroprotective capabilities in cellular models of LRRK2-mediated neurotoxicity.

Mechanism of Action

This compound is a cell-permeable small molecule that potently inhibits the kinase activity of both wild-type and mutant forms of LRRK2.[3] The primary mechanism of neuroprotection afforded by this compound is the attenuation of the downstream signaling cascades initiated by hyperactive LRRK2, which are believed to contribute to neuronal stress and degeneration.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on preclinical studies.

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)
LRRK2 (Wild-Type)4.76[3]
LRRK2 (G2019S Mutant)6.87[3]

Table 2: Neuroprotective Efficacy of this compound

Model SystemAssayEC50 (nM)
Primary Rodent Neurons (G2019S LRRK2-induced toxicity)Neuronal Injury and Death~100[1]

Signaling Pathway

Mutant LRRK2 can lead to neurodegeneration through various signaling pathways. The diagram below illustrates a simplified proposed pathway of LRRK2-mediated neurotoxicity and the point of intervention for this compound.

LRRK2_Pathway cluster_0 LRRK2-Mediated Neurotoxicity cluster_1 Therapeutic Intervention LRRK2_mut Mutant LRRK2 (e.g., G2019S) LRRK2_hyper Increased LRRK2 Kinase Activity LRRK2_mut->LRRK2_hyper Substrate_phos Aberrant Substrate Phosphorylation LRRK2_hyper->Substrate_phos ASK1 ASK1 Substrate_phos->ASK1 Vesicular_dys Vesicular Trafficking Dysfunction Substrate_phos->Vesicular_dys Mito_dys Mitochondrial Dysfunction Substrate_phos->Mito_dys Autophagy_dys Autophagy/Lysosomal Defects Substrate_phos->Autophagy_dys MKK MKK3/6/7 ASK1->MKK JNK_p38 JNK/p38 MAPK Activation MKK->JNK_p38 Neurotox Neuronal Toxicity & Degeneration JNK_p38->Neurotox Vesicular_dys->Neurotox Mito_dys->Neurotox Autophagy_dys->Neurotox CZC25146 This compound CZC25146->LRRK2_hyper Inhibition

Proposed LRRK2 signaling pathway and this compound intervention.

Experimental Protocols

The following are detailed protocols for assessing the neuroprotective effects of this compound in primary neuronal cultures.

Primary Cortical Neuron Culture and Transfection

This protocol describes the isolation and culture of primary cortical neurons and their subsequent transfection to overexpress mutant LRRK2.

Materials:

  • E18 rat or mouse embryos

  • Hibernate-E medium (Thermo Fisher Scientific)

  • Papain (Worthington Biochemical)

  • DNase I (Worthington Biochemical)

  • Neurobasal Medium (Thermo Fisher Scientific)

  • B-27 Supplement (Thermo Fisher Scientific)

  • GlutaMAX (Thermo Fisher Scientific)

  • Penicillin-Streptomycin (Thermo Fisher Scientific)

  • Poly-D-lysine coated plates/coverslips

  • Plasmid DNA (e.g., pCMV-LRRK2-G2019S, pEGFP)

  • Lipofectamine 2000 (Thermo Fisher Scientific)

  • Opti-MEM I Reduced Serum Medium (Thermo Fisher Scientific)

Procedure:

  • Dissect cortices from E18 embryos in ice-cold Hibernate-E medium.

  • Mince the tissue and digest with papain and DNase I according to the manufacturer's instructions.

  • Gently triturate the tissue to obtain a single-cell suspension.

  • Plate the neurons on Poly-D-lysine coated plates or coverslips at a density of 2.5 x 10^5 cells/cm².

  • Culture the neurons in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • On day in vitro (DIV) 7, transfect the neurons.

  • For each well of a 24-well plate, dilute 1 µg of LRRK2 plasmid DNA and 0.1 µg of pEGFP plasmid DNA in 50 µL of Opti-MEM.

  • In a separate tube, dilute 2 µL of Lipofectamine 2000 in 50 µL of Opti-MEM and incubate for 5 minutes at room temperature.

  • Combine the DNA and Lipofectamine 2000 solutions, mix gently, and incubate for 20 minutes at room temperature.

  • Add the 100 µL DNA-lipid complex to each well containing 400 µL of culture medium.

  • Incubate for 48-72 hours before proceeding with neuroprotection assays.

Transfection_Workflow start Start dissect Dissect E18 Cortices start->dissect digest Digest with Papain & DNase I dissect->digest plate Plate Neurons on Coated Surface digest->plate culture Culture Neurons (7 DIV) plate->culture prepare_dna Prepare DNA/ Opti-MEM Mixture culture->prepare_dna prepare_lipo Prepare Lipo2000/ Opti-MEM Mixture culture->prepare_lipo combine Combine and Incubate prepare_dna->combine prepare_lipo->combine transfect Add Complex to Neurons combine->transfect incubate Incubate 48-72h transfect->incubate end Proceed to Assay incubate->end

Workflow for primary neuron culture and transfection.
This compound Treatment and Assessment of Neuroprotection

This protocol outlines the treatment of transfected neurons with this compound and the subsequent assessment of its neuroprotective effects using a neurite outgrowth assay.

Materials:

  • Transfected primary cortical neurons (from Protocol 1)

  • This compound (Tocris Bioscience or equivalent)

  • DMSO (vehicle control)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (0.25% Triton X-100 in PBS)

  • Blocking solution (5% Bovine Serum Albumin in PBS)

  • Primary antibody (e.g., anti-MAP2, anti-GFP)

  • Fluorescently labeled secondary antibody

  • DAPI (nuclear stain)

  • Fluorescence microscope

  • Image analysis software (e.g., ImageJ with NeuronJ plugin)

Procedure:

  • Immediately after transfection, treat the neurons with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or DMSO as a vehicle control.

  • Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Wash three times with PBS.

  • Block with 5% BSA for 1 hour at room temperature.

  • Incubate with primary antibody overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Mount coverslips on slides and image using a fluorescence microscope.

  • Quantify neurite length of GFP-positive neurons using image analysis software. Compare the average neurite length between DMSO-treated and this compound-treated groups.

Neuronal Viability (MTT) Assay

This protocol provides a method to quantify the effect of this compound on the viability of neurons challenged with mutant LRRK2.

Materials:

  • Transfected primary cortical neurons in a 96-well plate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Following transfection and treatment with this compound as described in Protocol 2, remove half of the culture medium from each well.

  • Add 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well.

  • Incubate overnight at 37°C in the dark to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untransfected or vector-transfected, DMSO-treated) cells.

Viability_Assay_Workflow start Transfected & Treated Neurons add_mtt Add MTT Solution start->add_mtt incubate_mtt Incubate 4h at 37°C add_mtt->incubate_mtt add_solubilization Add Solubilization Solution incubate_mtt->add_solubilization incubate_overnight Incubate Overnight add_solubilization->incubate_overnight read_absorbance Read Absorbance at 570 nm incubate_overnight->read_absorbance analyze Calculate Cell Viability (%) read_absorbance->analyze

Workflow for the MTT cell viability assay.

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and cell types. It is recommended to consult the original research articles for further details. All laboratory work should be conducted in accordance with institutional safety guidelines.

References

Application Notes and Protocols for In Vivo Administration of CZC-25146 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CZC-25146 is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a protein kinase implicated in the pathogenesis of Parkinson's disease and other neurodegenerative and inflammatory conditions.[1][2][3] Mutations in the LRRK2 gene are a significant cause of familial Parkinson's disease, and altered LRRK2 kinase activity is also associated with sporadic cases.[2] this compound offers a valuable tool for studying the in vivo roles of LRRK2 and as a potential therapeutic agent. These application notes provide detailed protocols for the in vivo administration of this compound in mouse models of Parkinson's disease and neuroinflammation, along with key quantitative data and a visualization of the LRRK2 signaling pathway.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo pharmacokinetic parameters of this compound.

Table 1: In Vitro Potency of this compound [1][3][4]

TargetIC50 (nM)
Human Wild-Type LRRK24.76
Human G2019S LRRK26.87

Table 2: Pharmacokinetic Parameters of this compound in Male CD-1 Mice [3][5]

ParameterIntravenous (1 mg/kg)Oral (5 mg/kg)
Cmax --
Tmax --
AUC --
Volume of Distribution (Vd) 5.4 L/kg-
Clearance (CL) 2.3 L/hr/kg-
Half-life (t1/2) --
Bioavailability (F) --

Note: Specific values for Cmax, Tmax, AUC, t1/2, and F were not available in the provided search results.

LRRK2 Signaling Pathway

Mutant LRRK2 can lead to increased kinase activity, impacting downstream cellular processes. Inhibition of LRRK2 by this compound is expected to mitigate these pathological effects.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects LRRK2_mutations LRRK2 Mutations (e.g., G2019S) LRRK2_active Active LRRK2 (Increased Kinase Activity) LRRK2_mutations->LRRK2_active Promotes Rab_GTPases Rab GTPases LRRK2_active->Rab_GTPases Phosphorylates MAPK_pathway MAPK Pathway LRRK2_active->MAPK_pathway Modulates CZC25146 This compound CZC25146->LRRK2_active Inhibits Autophagy Autophagy Dysregulation Rab_GTPases->Autophagy Neuroinflammation Neuroinflammation MAPK_pathway->Neuroinflammation Neuronal_Injury Neuronal Injury & Death Autophagy->Neuronal_Injury Contributes to Neuroinflammation->Neuronal_Injury Contributes to

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for the preparation and in vivo administration of this compound in mouse models.

Protocol 1: Formulation of this compound for Oral and Intravenous Administration

Objective: To prepare this compound formulations suitable for in vivo studies in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Corn Oil

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Formulation for Oral Administration (Suspension): [1]

  • Weigh the required amount of this compound powder.

  • Prepare a 0.5% carboxymethylcellulose sodium (CMC-Na) solution in sterile water.

  • Add the this compound powder to the CMC-Na solution to achieve the desired final concentration (e.g., 5 mg/mL).

  • Vortex thoroughly to create a homogenous suspension.

  • Store the suspension at 4°C for short-term use. Vortex well before each administration.

Formulation for Oral Administration (Clear Solution): [3]

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • For a 1 mL final solution, add 100 µL of the DMSO stock solution to 900 µL of Corn Oil.

  • Vortex thoroughly until a clear solution is obtained. Note: This formulation is suitable for short-term studies (up to half a month).

Formulation for Intravenous Injection: [3]

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • For a 1 mL final solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix well.

  • Add 50 µL of Tween-80 to the mixture and mix thoroughly.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • Vortex until the solution is clear.

Protocol 2: Administration of this compound in a Parkinson's Disease Mouse Model

Objective: To evaluate the efficacy of this compound in a mouse model of Parkinson's disease. Commonly used models include those induced by neurotoxins like MPTP or genetic models such as LRRK2 mutant transgenic mice.

Experimental Workflow:

PD_Model_Workflow start Acclimatize Mice induction Induce Parkinson's-like Pathology (e.g., MPTP injection or use of LRRK2 transgenic mice) start->induction grouping Randomly Assign to Treatment Groups (Vehicle vs. This compound) induction->grouping treatment Daily Administration of this compound (e.g., 250 mg/kg, p.o.) for 14 days grouping->treatment behavioral Behavioral Testing (e.g., Rotarod, Pole Test) treatment->behavioral euthanasia Euthanasia and Tissue Collection behavioral->euthanasia analysis Biochemical and Histological Analysis (e.g., Dopaminergic neuron count, LRRK2 activity) euthanasia->analysis end Data Analysis and Interpretation analysis->end

Caption: Experimental workflow for testing this compound in a Parkinson's mouse model.

Procedure:

  • Animal Model: Utilize a relevant mouse model of Parkinson's disease. For example, C57BL/6 mice for MPTP induction or a transgenic line expressing a pathogenic LRRK2 mutation.[6]

  • Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.

  • Grouping: Randomly assign mice to a vehicle control group and one or more this compound treatment groups.

  • Drug Administration:

    • Administer this compound or vehicle daily via oral gavage at the desired dose (e.g., 250 mg/kg) for the specified duration (e.g., 14 days).[3]

  • Behavioral Assessment: Perform behavioral tests to assess motor function at baseline and at the end of the treatment period.

  • Tissue Collection: At the end of the study, euthanize the mice and collect brain tissue for analysis.

  • Endpoint Analysis:

    • Histology: Perform immunohistochemistry to quantify dopaminergic neuron survival in the substantia nigra and striatum.

    • Biochemistry: Measure levels of dopamine and its metabolites in the striatum using HPLC. Assess LRRK2 kinase activity or phosphorylation of its substrates in brain lysates.

Protocol 3: Administration of this compound in a Neuroinflammation Mouse Model

Objective: To assess the anti-inflammatory effects of this compound in a mouse model of neuroinflammation. Lipopolysaccharide (LPS) is commonly used to induce a robust inflammatory response in the brain.

Experimental Workflow:

Neuroinflammation_Workflow start Acclimatize Mice pretreatment Pre-treat with this compound or Vehicle start->pretreatment induction Induce Neuroinflammation (e.g., Intraperitoneal LPS injection) pretreatment->induction monitoring Monitor for Sickness Behavior induction->monitoring euthanasia Euthanasia and Tissue Collection (e.g., 24 hours post-LPS) monitoring->euthanasia analysis Analysis of Inflammatory Markers (e.g., Cytokine levels, Microglial activation) euthanasia->analysis end Data Interpretation analysis->end

Caption: Experimental workflow for testing this compound in a neuroinflammation mouse model.

Procedure:

  • Animal Model: Use wild-type mice, such as C57BL/6.

  • Acclimatization: Acclimate mice for at least one week prior to the experiment.

  • Grouping: Randomly assign mice to control and treatment groups.

  • Drug Administration:

    • Administer this compound or vehicle (e.g., via intraperitoneal injection or oral gavage) at the desired dose. The timing of administration relative to the inflammatory challenge is critical (e.g., 1 hour before LPS).

  • Induction of Neuroinflammation:

    • Administer LPS via intraperitoneal injection (e.g., 1-5 mg/kg).

  • Monitoring: Observe mice for signs of sickness behavior (e.g., lethargy, piloerection).

  • Tissue Collection: Euthanize mice at a predetermined time point after LPS administration (e.g., 24 hours) and collect brain tissue and plasma.

  • Endpoint Analysis:

    • Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain homogenates or plasma using ELISA or multiplex assays.

    • Immunohistochemistry: Stain brain sections for markers of microglial (e.g., Iba1) and astrocyte (e.g., GFAP) activation.

Safety and Handling

This compound is for research use only. Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.

Conclusion

This compound is a valuable research tool for investigating the role of LRRK2 in health and disease. The protocols outlined above provide a framework for conducting in vivo studies in mouse models of Parkinson's disease and neuroinflammation. Researchers should optimize dosages, treatment durations, and outcome measures based on their specific experimental goals and animal models.

References

Application Note: Measuring L-745,870 triphosphate Levels After CZC-25146 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme implicated in the pathogenesis of Parkinson's disease (PD).[1][2] Mutations in the LRRK2 gene are a significant cause of familial and sporadic PD, often leading to increased kinase activity.[1][3] The phosphorylation of LRRK2 at serine 935 (pS935) serves as a robust biomarker of the enzyme's activity.[4][5] Treatment with LRRK2 kinase inhibitors consistently leads to a decrease in pS935 levels, making it a valuable pharmacodynamic biomarker for assessing the efficacy of potential therapeutic compounds.[4][6]

CZC-25146 is a potent and selective LRRK2 inhibitor with IC50 values of 4.76 nM for wild-type LRRK2 and 6.87 nM for the G2019S mutant form.[7] This cell-permeable compound effectively reduces mutant LRRK2-induced injury in cultured neurons.[8] This application note provides detailed protocols for measuring the dephosphorylation of LRRK2 at S935 in cellular models following treatment with this compound, utilizing Western Blot and ELISA methodologies.

LRRK2 Signaling and Inhibition

The precise mechanism regulating S935 phosphorylation is complex and involves upstream kinases. However, it is well-established that LRRK2's own kinase activity is essential for maintaining this phosphorylation state.[1][6] LRRK2 inhibitors, like this compound, block the kinase function, leading to the rapid dephosphorylation of S935.[1] This event can be quantified to determine the potency and cellular efficacy of the inhibitor.

LRRK2_Pathway LRRK2 S935 Phosphorylation and Inhibition Pathway cluster_0 Cellular Environment cluster_1 Inhibitor Action Upstream_Kinase Upstream Kinase(s) LRRK2 LRRK2 Upstream_Kinase->LRRK2 Phosphorylates S935 pS935_LRRK2 pS935-LRRK2 (Active State Biomarker) 14-3-3 14-3-3 Protein pS935_LRRK2->14-3-3 Binds Downstream_Effects Downstream Cellular Functions 14-3-3->Downstream_Effects Regulates This compound This compound This compound->LRRK2 Inhibits Kinase Activity

Figure 1: LRRK2 S935 phosphorylation pathway and mechanism of this compound inhibition.

Quantitative Data Presentation

The following table presents example data from a dose-response experiment in a cellular model (e.g., SH-SY5Y cells overexpressing LRRK2) treated with this compound for 90 minutes.[9] The levels of pS935-LRRK2 are quantified relative to total LRRK2 and normalized to the vehicle (DMSO) control.

This compound Conc. (nM)pS935-LRRK2 Level (Normalized)% Inhibition
0 (Vehicle)1.000%
10.8515%
50.5248%
100.2872%
500.0991%
1000.0595%

Table 1: Dose-dependent inhibition of LRRK2 S935 phosphorylation by this compound.

Experimental Protocols

I. Cell Culture and Treatment

  • Cell Line: Use a human cell line with detectable endogenous LRRK2 (e.g., SH-SY5Y neuroblastoma, HEK293) or cells overexpressing LRRK2.

  • Culture Conditions: Culture cells in the appropriate medium (e.g., DMEM/F12 for SH-SY5Y) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a 5% CO2 humidified incubator.

  • Seeding: Plate cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[7] Further dilute in culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration does not exceed 0.1% in all wells, including the vehicle control.

  • Treatment: Aspirate the old medium from the cells and replace it with a medium containing the various concentrations of this compound or vehicle (DMSO).

  • Incubation: Incubate the cells for a standard duration, typically 60-90 minutes, at 37°C.[9][10]

II. Preparation of Cell Lysates

  • Wash: After incubation, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis: Add 100-150 µL of ice-cold lysis buffer per well. A common lysis buffer is RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Scrape and Collect: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate and Clarify: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect Supernatant: Carefully transfer the supernatant (the protein lysate) to a new pre-chilled tube. Store at -80°C or proceed to protein quantification.

III. Method A: Western Blotting Protocol

This method provides a semi-quantitative analysis of pS935-LRRK2 levels.[11][12]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with 4x NuPAGE LDS sample buffer and a reducing agent (e.g., β-mercaptoethanol). Heat the samples at 70-95°C for 10 minutes.[13]

  • SDS-PAGE: Load the prepared samples onto a 4-12% Bis-Tris polyacrylamide gel. Include a protein ladder to determine molecular weight. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[12]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)).[13]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for pS935-LRRK2 (e.g., Rabbit anti-LRRK2 [pS935]). Use a separate membrane for a total LRRK2 primary antibody as a loading control.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the pS935-LRRK2 signal to the total LRRK2 signal for each sample.

IV. Method B: Sandwich ELISA Protocol

This method provides a more quantitative and higher-throughput analysis.[3][10]

  • Plate Coating: Use a microtiter plate pre-coated with a capture antibody specific for total LRRK2.

  • Sample Addition: Add 50-100 µL of cell lysate (diluted to a consistent protein concentration) or standards to the appropriate wells.

  • Incubation: Incubate the plate for a specified time (e.g., 90 minutes to 2 hours) at room temperature to allow LRRK2 to bind to the capture antibody.[3]

  • Washing: Wash the wells multiple times with the provided wash buffer to remove unbound proteins.

  • Detection Antibody: Add a detection antibody specific for the phosphorylated S935 epitope. This antibody is often biotin-conjugated. Incubate for 1-2 hours.

  • Enzyme Conjugate: After another wash step, add an enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 30 minutes.

  • Substrate Addition: After a final wash, add a TMB substrate solution to each well. A color change will develop in wells containing pS935-LRRK2.[14]

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid). The color will change from blue to yellow.

  • Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

  • Analysis: Generate a standard curve from the standards. Use this curve to calculate the concentration of pS935-LRRK2 in each sample. Normalize these values to the total LRRK2 concentration if measured separately.

Experimental Workflow

Experimental_Workflow Workflow for Measuring pS935-LRRK2 Levels cluster_prep Sample Preparation cluster_analysis Analysis cluster_wb Western Blot Steps cluster_elisa ELISA Steps A 1. Cell Seeding & Culture (24-48h) B 2. Treatment with this compound or Vehicle (90 min) A->B C 3. Cell Lysis & Lysate Clarification B->C D 4. Protein Quantification (BCA Assay) C->D E Method A: Western Blot D->E F Method B: ELISA D->F E1 5a. SDS-PAGE E->E1 F1 5b. Plate Incubation with Lysate F->F1 E2 6a. Membrane Transfer E1->E2 E3 7a. Blocking & Antibody Incubation E2->E3 E4 8a. Detection & Imaging E3->E4 G 9. Data Analysis: Normalize pS935 to Total LRRK2 E4->G F2 6b. Add Detection Ab & Enzyme Conjugate F1->F2 F3 7b. Add Substrate & Stop Reaction F2->F3 F4 8b. Read Absorbance (450 nm) F3->F4 F4->G

Figure 2: Overall experimental workflow from cell treatment to data analysis.

References

Troubleshooting & Optimization

How to prevent CZC-25146 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CZC-25146. This guide provides troubleshooting advice and answers to frequently asked questions regarding the precipitation of this compound in cell culture media.

Introduction to this compound

This compound is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), with IC₅₀ values of 4.76 nM and 6.87 nM for wild-type and G2019S mutant LRRK2, respectively.[1][2] It is a valuable tool for research in neurodegenerative diseases, particularly Parkinson's disease.[1][3] However, like many small molecule kinase inhibitors, this compound is a lipophilic compound with low aqueous solubility, which can lead to precipitation in cell culture media.[4]

Troubleshooting Guide: Preventing Precipitation

This section addresses the common issue of this compound precipitation during experimental setup.

Q1: I dissolved this compound in DMSO to make a stock solution, but it precipitated immediately when I added it to my cell culture medium. How can I prevent this?

This is a common issue caused by the rapid change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous-based culture medium. Here are several strategies to mitigate this problem:

  • Optimize the Dilution Method: Instead of adding the DMSO stock directly to the full volume of medium, perform a stepwise dilution.[5] Add the stock solution to the medium drop-by-drop while gently vortexing or swirling the medium to ensure rapid and even dispersion.[6]

  • Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution. Temperature can significantly affect the solubility of compounds.[5]

  • Reduce the Final Concentration: The most straightforward approach is to use a lower final concentration of this compound. Studies have shown that this compound is effective at nanomolar concentrations and does not cause cytotoxicity in human cortical neurons at concentrations below 5 μM.[1][3][7]

  • Check the Final DMSO Concentration: The final concentration of DMSO in your culture medium should ideally be below 0.5%, and many protocols recommend 0.1% or lower to avoid solvent toxicity and compound precipitation.[6][8] Ensure you are using a sufficiently concentrated stock solution to keep the final DMSO volume minimal.

Q2: I've tried the above steps, but I still see a cloudy precipitate after a few hours of incubation. What else could be causing this?

Precipitation that occurs over time can be due to interactions with media components, temperature fluctuations, or pH shifts.

  • Interaction with Media Components: Components in serum, such as proteins, can sometimes cause hydrophobic compounds to fall out of solution.[8] Consider testing the solubility of this compound in a simpler buffered solution like PBS to determine if media components are the primary issue.[5]

  • pH Stability: Cell metabolism can cause the pH of the culture medium to decrease over time. This pH shift can affect the solubility of your compound. Using a medium buffered with HEPES can help maintain a more stable pH.[5]

  • Compound Stability: Verify the stability of this compound at 37°C over the time course of your experiment. Degradation of the compound can lead to the formation of insoluble byproducts.

Troubleshooting Workflow Diagram

The following diagram outlines a systematic approach to troubleshooting this compound precipitation.

G start Precipitation Observed check_prep Review Stock & Dilution - Fresh DMSO? - Correct Dilution Technique? - Final DMSO < 0.5%? start->check_prep check_prep->check_prep check_conc Is Final Concentration Too High? (Effective range is often nM) check_prep->check_conc If Yes lower_conc Action: Lower Final Concentration check_conc->lower_conc If Yes check_media Check Media & Incubation - Medium pre-warmed to 37°C? - pH stable? (Consider HEPES) - Serum interaction? check_conc->check_media If No resolved Issue Resolved lower_conc->resolved test_solubility Action: Perform Solubility Test (See Protocol) check_media->test_solubility If Unsure contact_support Contact Technical Support check_media->contact_support If All OK test_solubility->resolved

Caption: A troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

Q3: What is the recommended solvent for preparing this compound stock solutions?

DMSO is the recommended solvent for preparing stock solutions of this compound.[1][9] It is soluble in DMSO up to 100 mM.[2] For best results, use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.[10]

Q4: What are the solubility limits of this compound?

The solubility of this compound varies depending on the solvent. The following table summarizes its solubility in common laboratory solvents.

SolventSolubilityReference
DMSO≥ 98 mg/mL (approx. 200 mM)[10]
DMF10 mg/mL[9]
DMF:PBS (pH 7.2) (1:1)0.5 mg/mL[9]
WaterInsoluble[10]
EthanolInsoluble[10]
Q5: Can I filter the medium to remove the precipitate?

Filtering the medium after precipitation has occurred is not recommended. This will remove an unknown amount of the active compound, leading to an inaccurate final concentration and compromising the reproducibility of your experimental results.[6] The focus should be on preventing the precipitation from occurring in the first place.

Q6: Could the serum in my media be the problem?

It is possible. While serum proteins can sometimes help solubilize hydrophobic compounds, they can also cause them to precipitate. If you suspect serum is contributing to the issue, you can try reducing the serum percentage or using a serum-free medium formulation, if appropriate for your cell line.

Experimental Protocols

Protocol 1: Kinetic Solubility Test in Cell Culture Medium

This protocol allows you to determine the maximum concentration of this compound that can be maintained in your specific cell culture medium without precipitation.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Your specific cell culture medium (with serum and other supplements)

  • Sterile 1.5 mL microcentrifuge tubes or a 96-well plate

  • Spectrophotometer or plate reader capable of measuring light scatter (e.g., at 620 nm)

Procedure:

  • Prepare a High-Concentration Stock: Prepare a 50 mM stock solution of this compound in 100% anhydrous DMSO.

  • Prepare Serial Dilutions: Create a series of intermediate dilutions of this compound in DMSO (e.g., 20 mM, 10 mM, 5 mM, 2 mM, 1 mM, 0.5 mM, 0.2 mM).

  • Add Medium: Add 198 µL of your complete cell culture medium to each well of a 96-well plate (or to separate microcentrifuge tubes).

  • Add Compound: Transfer 2 µL of each DMSO stock dilution to the corresponding wells containing medium. This will create a 1:100 dilution and a final DMSO concentration of 1%.

  • Mix and Incubate: Mix the plate gently and incubate at 37°C.

  • Observe for Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate immediately after addition and then at several time points (e.g., 1, 4, and 24 hours). You can also quantify the precipitation by measuring the light scatter at 620 nm using a plate reader.

  • Determine Solubility Limit: The highest concentration that remains clear and free of precipitate is the kinetic solubility limit for this compound in your specific experimental conditions.

Signaling Pathway Context

This compound exerts its effects by inhibiting the kinase activity of LRRK2. Understanding this pathway is crucial for designing experiments and interpreting results.

G LRRK2 LRRK2 Kinase Substrate Substrate Protein (e.g., Rab GTPases) LRRK2->Substrate Phosphorylation CZC25146 This compound CZC25146->LRRK2 Inhibition pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Cellular Effects (e.g., Vesicular Trafficking) pSubstrate->Downstream PD_Pathology Parkinson's Disease Pathology Downstream->PD_Pathology

Caption: The inhibitory action of this compound on the LRRK2 signaling pathway.

References

Technical Support Center: Optimizing CZC-25146 Concentration for LRRK2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CZC-25146 for maximal Leucine-Rich Repeat Kinase 2 (LRRK2) inhibition. Here you will find answers to frequently asked questions, detailed experimental protocols, and troubleshooting guides to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell-based assays?

A1: For initial experiments, a concentration range of 10 nM to 1 µM is recommended. A potent neuroprotective effect has been observed at concentrations as low as 8 nM, with an EC50 of approximately 100 nM for attenuating mutant LRRK2-mediated toxicity in primary rodent neurons.[1][2] A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and experimental conditions.

Q2: What are the known IC50 values for this compound against LRRK2?

A2: this compound is a potent LRRK2 inhibitor with the following reported IC50 values determined by a time-resolved fluorescence resonance energy transfer (TR-FRET)-based kinase activity assay[1][2][3][4]:

LRRK2 VariantIC50 Value
Wild-Type LRRK24.76 nM
G2019S LRRK26.87 nM

Q3: Is this compound selective for LRRK2?

A3: this compound displays a very clean selectivity profile. In a screen against 184 different protein kinases, it only inhibited five other kinases with high potency: PLK4, GAK, TNK1, CAMKK2, and PIP4K2C.[1][5]

Q4: What is the potential for cytotoxicity with this compound?

A4: this compound exhibits low cytotoxicity in the efficacious concentration range. In human cortical neurons, no significant cytotoxicity was observed at concentrations below 5 µM over a seven-day treatment period.[1][2] However, it is always recommended to perform a cytotoxicity assay in your specific cell model.

Q5: How should I prepare and store this compound?

A5: this compound is soluble in DMSO up to 100 mM.[4] For experimental use, prepare a high-concentration stock solution in DMSO. For long-term storage, it is recommended to store the powder at -20°C for up to 3 years and the DMSO stock solution in aliquots at -80°C for up to 1 year.[3] Avoid repeated freeze-thaw cycles.

Experimental Protocols

In Vitro LRRK2 Kinase Assay (TR-FRET)

This protocol provides a general framework for a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibitory activity of this compound on LRRK2.

Materials:

  • Recombinant LRRK2 (Wild-Type or G2019S)

  • LRRK2 substrate (e.g., LRRKtide)

  • ATP

  • Kinase reaction buffer

  • Europium-labeled anti-phospho-LRRKtide antibody (Donor)

  • Allophycocyanin (APC)-labeled streptavidin (Acceptor, if using a biotinylated substrate)

  • This compound

  • DMSO (vehicle control)

  • 384-well assay plates

  • TR-FRET plate reader

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations. Include a DMSO-only control.

  • Kinase Reaction:

    • Add the diluted this compound or DMSO control to the wells of the 384-well plate.

    • Add the LRRK2 enzyme and substrate to the wells.

    • Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Km for LRRK2.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Detection:

    • Stop the reaction by adding a solution containing EDTA and the detection reagents (Europium-labeled antibody and APC-labeled streptavidin).

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.

Cellular LRRK2 Inhibition Assay (Western Blot for pSer935-LRRK2)

This protocol describes how to assess the cellular activity of this compound by measuring the phosphorylation of LRRK2 at Serine 935, a common biomarker for LRRK2 kinase activity.[6]

Materials:

  • Cells expressing LRRK2 (e.g., SH-SY5Y)

  • This compound

  • Cell lysis buffer (containing protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-pSer935-LRRK2 and anti-total LRRK2

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Methodology:

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with a range of this compound concentrations (e.g., 10 nM, 100 nM, 1 µM) and a DMSO vehicle control for a specified time (e.g., 90 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-pSer935-LRRK2 and anti-total LRRK2) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and apply ECL substrate.

    • Visualize protein bands using an imaging system.

    • Quantify band intensities and normalize the pSer935-LRRK2 signal to the total LRRK2 signal.

Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the potential cytotoxic effects of this compound on your cell line.

Materials:

  • Cells of interest

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Methodology:

  • Cell Plating and Treatment: Seed cells in a 96-well plate and allow them to attach. Treat with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control to determine the percentage of cell viability.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or low LRRK2 inhibition observed Incorrect this compound concentration: The concentration may be too low for your specific cell line or assay format.Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM).
Inactive compound: The compound may have degraded due to improper storage or handling.Use a fresh aliquot of this compound and ensure proper storage conditions (-20°C for powder, -80°C for DMSO stock).[3]
Assay conditions not optimal: The kinase reaction time, ATP concentration, or cell treatment time may not be optimal.Optimize assay parameters. For kinase assays, ensure the reaction is in the linear phase. For cellular assays, perform a time-course experiment.
High background signal in assays Non-specific antibody binding (Western Blot): The primary or secondary antibody may be binding non-specifically.Optimize antibody concentrations and blocking conditions. Include appropriate controls (e.g., secondary antibody only).
Autofluorescence of the compound (TR-FRET): this compound may have intrinsic fluorescence at the assay wavelengths.Run a control with the compound in the absence of the enzyme to check for interference.
Inconsistent results Variability in cell health or density: Differences in cell confluency or passage number can affect signaling pathways.Maintain consistent cell culture practices, including seeding density and passage number.
Pipetting errors: Inaccurate pipetting can lead to significant variability, especially with small volumes.Use calibrated pipettes and proper pipetting techniques. Prepare master mixes where possible.
Observed cytotoxicity High concentration of this compound: While generally low, high concentrations may induce toxicity.Determine the EC50 for LRRK2 inhibition and the CC50 (cytotoxic concentration 50%) to establish a therapeutic window.
Off-target effects: Although selective, at high concentrations, off-target effects on other kinases could contribute to toxicity.[1]If cytotoxicity is observed at concentrations close to the effective dose, consider profiling against the known off-targets (PLK4, GAK, TNK1, CAMKK2, PIP4K2C).[1]
Solvent toxicity: High concentrations of DMSO can be toxic to cells.Ensure the final DMSO concentration in the cell culture medium is low (typically <0.5%).

Visual Guides

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects Upstream Signals Upstream Signals LRRK2 LRRK2 Upstream Signals->LRRK2 Activates Rab Proteins Rab Proteins LRRK2->Rab Proteins Phosphorylates Autophagy Autophagy LRRK2->Autophagy This compound This compound This compound->LRRK2 Inhibits Kinase Activity Vesicular Trafficking Vesicular Trafficking Rab Proteins->Vesicular Trafficking Neuronal Survival Neuronal Survival Vesicular Trafficking->Neuronal Survival Autophagy->Neuronal Survival

Caption: LRRK2 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow A 1. Prepare this compound Serial Dilutions B 2. Cell Culture and Treatment A->B C 3. Perform Assay B->C D In Vitro Kinase Assay (TR-FRET) C->D E Cellular Inhibition Assay (Western Blot) C->E F Cytotoxicity Assay (MTT) C->F G 4. Data Acquisition D->G E->G F->G H 5. Data Analysis (IC50 / EC50 / CC50) G->H Troubleshooting_Guide Start Problem Observed No_Inhibition No/Low Inhibition Start->No_Inhibition High_Background High Background Start->High_Background Inconsistent_Results Inconsistent Results Start->Inconsistent_Results Solution1 Check Compound Integrity Optimize Concentration No_Inhibition->Solution1 Compound Issue? Solution2 Optimize Assay Conditions (Time, ATP Conc.) No_Inhibition->Solution2 Assay Issue? Solution3 Optimize Blocking/Antibodies Check for Autofluorescence High_Background->Solution3 Solution4 Standardize Cell Culture Improve Pipetting Technique Inconsistent_Results->Solution4

References

Technical Support Center: Troubleshooting CZC-25146 In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a lack of effect with the LRRK2 inhibitor, CZC-25146, in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1] It exerts its effect by binding to the ATP-binding pocket of LRRK2, thereby preventing the phosphorylation of LRRK2 and its downstream substrates. It is effective against both wild-type LRRK2 and the pathogenic G2019S mutant.[1] While highly selective for LRRK2, it has been shown to also inhibit a small number of other kinases at higher concentrations.[2]

Q2: What are the recommended in vitro applications for this compound?

A2: this compound is primarily used in cell-based assays to investigate the role of LRRK2 kinase activity in various cellular processes. Common applications include:

  • Studying the reversal of mutant LRRK2-induced neurotoxicity.[3][4]

  • Investigating the role of LRRK2 in neurite outgrowth and morphology.[3][5]

  • Analyzing LRRK2-mediated signaling pathways, such as autophagy.[6]

  • Assessing the efficacy of LRRK2 inhibition in disease models, for instance, in primary neurons.[3][4]

Q3: What are the key potency values for this compound?

A3: The potency of this compound has been determined in various assays. A summary of key quantitative data is provided below.

ParameterTargetValueAssay Type
IC50 Human wild-type LRRK24.76 nMCell-free kinase assay
IC50 G2019S LRRK26.87 nMCell-free kinase assay
EC50 G2019S LRRK2-induced neuronal injury~100 nMPrimary rodent neuron toxicity assay

Data compiled from multiple sources.[1][3][7]

Q4: How should I prepare and store this compound stock solutions?

A4: Proper handling and storage of this compound are critical for maintaining its activity.

  • Reconstitution: Dissolve the powdered compound in fresh, anhydrous DMSO to prepare a stock solution.[1] It is soluble up to 100 mM in DMSO.

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1] Store stock solutions at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 1 year).[1] The powder form can be stored at -20°C for up to 3 years.[1]

Troubleshooting Guide: Lack of In Vitro Effect

This guide addresses common issues that may lead to an apparent lack of efficacy with this compound in your experiments.

Problem 1: No inhibition of LRRK2 phosphorylation.
Possible Cause Troubleshooting Step
Compound Degradation Prepare a fresh stock solution of this compound from powder. Ensure the DMSO used is anhydrous, as moisture can reduce solubility and promote degradation.[1]
Incorrect Concentration Verify the calculations for your working dilutions. Perform a dose-response experiment to confirm the optimal concentration for your specific cell line and assay.
Low LRRK2 Expression/Activity Confirm LRRK2 expression in your cell model by Western blot or qPCR. If using a cell line with low endogenous LRRK2, consider using cells overexpressing wild-type or mutant LRRK2.
Assay Sensitivity Ensure your antibody for phosphorylated LRRK2 (e.g., anti-pSer935) is validated and your Western blot protocol is optimized for detecting the target.
Problem 2: No rescue of a mutant LRRK2-induced phenotype (e.g., neurotoxicity, neurite shortening).
Possible Cause Troubleshooting Step
Insufficient Treatment Time The time required for this compound to exert a phenotypic effect can vary. Review the literature for established treatment durations for your specific assay.[3][7] A time-course experiment may be necessary.
Cell Model Insensitivity The observed phenotype may not be solely dependent on LRRK2 kinase activity in your chosen cell model. Consider using a well-characterized model where the phenotype is known to be LRRK2 kinase-dependent.[3][5]
High Basal Toxicity If the cells are unhealthy at baseline, it may mask the protective effects of this compound. Optimize cell culture conditions and ensure cell viability is high before starting the experiment. This compound itself has been shown to be non-toxic at concentrations below 5 µM in human cortical neurons.[3][7]
Off-Target Effects While selective, off-target effects of this compound on other kinases like PLK4, GAK, TNK1, CAMKK2, and PIP4K2C could potentially interfere with the expected outcome in certain cellular contexts.[2]

Experimental Protocols

1. Western Blot for LRRK2 Phosphorylation

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated LRRK2 (e.g., pSer935) and total LRRK2 overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize bands using an enhanced chemiluminescence (ECL) substrate.

2. Neurite Outgrowth Assay

  • Cell Plating: Plate primary neurons or a suitable neuronal cell line on coated coverslips.

  • Transfection (if applicable): Transfect cells with constructs expressing mutant LRRK2 (e.g., G2019S) and a fluorescent marker like GFP.[3]

  • Treatment: Add this compound at the time of transfection or after allowing the cells to adhere and extend neurites.[3]

  • Fixation and Staining: After the desired treatment period, fix the cells with paraformaldehyde and permeabilize with Triton X-100. Stain for neuronal markers if necessary.

  • Imaging and Analysis: Acquire images using fluorescence microscopy and quantify neurite length and complexity using an automated or semi-automated image analysis software.[3]

Visualizations

LRRK2_Signaling_Pathway cluster_inhibition Inhibition by this compound cluster_lrrk2 LRRK2 Kinase cluster_downstream Downstream Effects This compound This compound LRRK2_WT LRRK2 (Wild-Type) This compound->LRRK2_WT inhibits LRRK2_G2019S LRRK2 (G2019S Mutant) This compound->LRRK2_G2019S inhibits Phosphorylation Substrate Phosphorylation LRRK2_WT->Phosphorylation LRRK2_G2019S->Phosphorylation hyperactivation Neuronal_Injury Neuronal Injury & Neurite Defects Phosphorylation->Neuronal_Injury Autophagy_Modulation Autophagy Modulation Phosphorylation->Autophagy_Modulation

Caption: Simplified signaling pathway of LRRK2 and its inhibition by this compound.

Troubleshooting_Workflow Start No effect observed with this compound Check_Compound Verify Compound Integrity (Fresh stock, proper storage) Start->Check_Compound Check_Concentration Confirm Concentration (Calculations, dose-response) Check_Compound->Check_Concentration Check_Cell_Model Assess Cell Model (LRRK2 expression, sensitivity) Check_Concentration->Check_Cell_Model Check_Assay Evaluate Assay (Protocol, antibodies, duration) Check_Cell_Model->Check_Assay Outcome_Resolved Issue Resolved Check_Assay->Outcome_Resolved If effective Outcome_Unresolved Issue Persists: Consult further Check_Assay->Outcome_Unresolved If not effective

Caption: A logical workflow for troubleshooting the lack of effect with this compound.

References

CZC-25146 cytotoxicity assessment in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LRRK2 inhibitor, CZC-25146.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2][3] It functions by competing with ATP for binding to the kinase domain, thereby inhibiting its catalytic activity.[4]

2. What are the IC50 values for this compound against LRRK2?

The half-maximal inhibitory concentration (IC50) values for this compound are:

  • 4.76 nM for wild-type LRRK2.[1][2][3][4]

  • 6.87 nM for the G2019S mutant form of LRRK2.[1][2][3][4]

3. Is this compound cytotoxic?

This compound has been shown to have low cytotoxicity in several cell lines at efficacious concentrations.[4][5] For instance, it did not cause significant cytotoxicity in human cortical neurons at concentrations below 5 μM over a seven-day treatment period.[2][5]

4. I am observing unexpected cytotoxicity in my experiments. What could be the cause?

Several factors could contribute to unexpected cytotoxicity:

  • High Concentrations: Exceeding the recommended concentration range may lead to off-target effects and cytotoxicity. It is advisable to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line.

  • Solvent Toxicity: this compound is typically dissolved in DMSO.[1][3] High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your cell culture medium is at a non-toxic level (typically below 0.5%).

  • Cell Line Sensitivity: Different cell lines may exhibit varying sensitivities to this compound. It is recommended to consult the literature for data on your specific cell line or conduct preliminary toxicity assays.

  • Compound Stability: Ensure the compound has been stored correctly at -20°C to maintain its stability and is not from an old stock solution.[3]

5. What are the known off-target effects of this compound?

While considered highly selective for LRRK2, this compound has been shown to inhibit a small number of other kinases at higher concentrations, including PLK4, GAK, TNK1, CAMKK2, and PIP4K2C.[3][5][6] If you are observing unexpected phenotypes, it may be worth considering potential off-target effects.

6. Can this compound be used for in vivo studies?

This compound has favorable pharmacokinetic properties in mice.[2][5][6] However, it has been reported to have weak brain penetration, which may limit its use for targeting LRRK2 in the central nervous system in in vivo models.[4][6]

Cytotoxicity Data Summary

Cell LineConcentration RangeIncubation TimeObserved Effect
Primary Human Cortical Neurons0.01 - 5 µM7 daysNo significant cytotoxicity observed below 5 µM.[2][5]
Primary Rodent Cortical Neurons0.01 - 5 µM2 daysAttenuated G2019S LRRK2-mediated toxicity with an EC50 of ~100 nM.[2]
iPSC-derived Hepatocytes14.3 and 28.6 µM48 hoursReduced mutant AAT polymer load without compromising cell viability.[2]
H4 neuroglioma cells1 - 10 µMOvernightDose-dependent increase in LC3-II accumulation, indicating autophagy stimulation.[7]

Experimental Protocols

Protocol: Assessing Cytotoxicity using a Resazurin-based Assay

This protocol outlines a common method for assessing cell viability and cytotoxicity.

1. Cell Seeding:

  • Plate cells in a 96-well plate at a predetermined optimal density.
  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in DMSO.
  • Perform serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a positive control for cytotoxicity (e.g., staurosporine).
  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
  • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

3. Resazurin Assay:

  • Prepare a working solution of resazurin in sterile PBS or cell culture medium.
  • Add the resazurin solution to each well and incubate for 1-4 hours at 37°C.
  • Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.

4. Data Analysis:

  • Subtract the background fluorescence/absorbance from all readings.
  • Normalize the data to the vehicle control to determine the percentage of cell viability.
  • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value for cytotoxicity if applicable.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_compound Prepare this compound dilutions incubate_24h->prepare_compound add_compound Add compound to cells prepare_compound->add_compound incubate_experiment Incubate for desired duration add_compound->incubate_experiment add_resazurin Add resazurin solution incubate_experiment->add_resazurin incubate_assay Incubate for 1-4h add_resazurin->incubate_assay read_plate Measure fluorescence/absorbance incubate_assay->read_plate normalize_data Normalize data to vehicle control read_plate->normalize_data generate_curve Generate dose-response curve normalize_data->generate_curve end_point End generate_curve->end_point

Caption: Experimental workflow for cytotoxicity assessment.

signaling_pathway cluster_upstream Upstream Signals cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects cluster_inhibitor Inhibitor Action upstream Various Upstream Signals (e.g., Oxidative Stress, Neuroinflammation) LRRK2 LRRK2 upstream->LRRK2 pLRRK2 Phosphorylated LRRK2 (Active) LRRK2->pLRRK2 ATP substrates Phosphorylation of Downstream Substrates pLRRK2->substrates neuronal_damage Neuronal Damage & Cell Death substrates->neuronal_damage CZC25146 This compound CZC25146->pLRRK2 Inhibition

Caption: LRRK2 signaling pathway and inhibition by this compound.

References

Improving the stability of CZC-25146 stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CZC-25146. Our aim is to help you improve the stability and successful use of your this compound stock solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound powder won't fully dissolve in DMSO. What should I do?

A1: Several factors can affect the dissolution of this compound powder. Here are some troubleshooting steps:

  • Use fresh, anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[1] This absorbed water can significantly decrease the solubility of this compound.[1] Always use fresh, high-purity, anhydrous DMSO.

  • Gentle warming and sonication: To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.[2]

  • Confirm the concentration: While solubility is reported to be high in DMSO (up to 100 mM or 98 mg/mL), attempting to create a supersaturated solution will result in incomplete dissolution.[1][3] Please refer to the solubility data in the table below.

Q2: I observed precipitation in my this compound stock solution after storing it at -20°C. How can I prevent this?

A2: Precipitation upon cooling can indicate that the solution is close to its saturation point at that temperature. To prevent this:

  • Optimal Storage Conditions: For long-term storage, it is highly recommended to store stock solutions at -80°C.[1][4][5] Storage at -20°C is suitable for shorter periods, typically up to one month.[1]

  • Aliquot Solutions: To avoid issues from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes before storage.[1][6]

Q3: How many times can I freeze and thaw my this compound stock solution?

A3: It is strongly recommended to avoid repeated freeze-thaw cycles as this can degrade the compound and affect its activity.[1][6] Aliquoting your stock solution into single-use vials is the best way to maintain its integrity.

Q4: What is the recommended storage duration for this compound stock solutions?

A4: The recommended storage duration depends on the temperature:

  • -80°C: Up to 1 year, with some suppliers suggesting up to 2 years.[1][5][6]

  • -20°C: Generally for shorter-term storage, ranging from 1 to 6 months.[1][4]

For maximum stability, long-term storage at -80°C is preferable.

Data Presentation

This compound Solubility
SolventConcentration
DMSO≥24.45 mg/mL[7]
DMSO10 mg/mL[8]
DMSO60 mg/mL (122.81 mM)[6]
DMSO98 mg/mL (200.59 mM)[1]
DMSOSoluble to 100 mM[3]
DMF10 mg/mL[8]
DMF:PBS (pH 7.2) (1:1)0.5 mg/mL[8]
WaterInsoluble[1]
EthanolInsoluble[1][7]
This compound Storage Recommendations
FormStorage TemperatureDuration
Solid Powder-20°CUp to 3 years[1][6]
Stock Solution in Solvent-80°C6 months to 2 years[1][4][5]
Stock Solution in Solvent-20°C1 to 6 months[1][4]

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
  • Calculate Required Mass: The molecular weight of this compound is 488.54 g/mol .[3] To prepare 1 mL of a 10 mM stock solution, you will need 4.89 mg of this compound powder.

  • Weigh the Compound: Carefully weigh out the calculated mass of this compound powder in a suitable microcentrifuge tube.

  • Add Solvent: Add 1 mL of fresh, anhydrous DMSO to the tube.

  • Dissolve the Compound: Vortex the solution thoroughly. If necessary, gently warm the tube to 37°C and sonicate until the powder is completely dissolved.

  • Aliquot and Store: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term use.

Mandatory Visualizations

Troubleshooting_CZC25146_Stock_Solution Troubleshooting this compound Stock Solution Stability start Start: Stock Solution Issue issue What is the issue? start->issue precipitation Precipitation Observed issue->precipitation Precipitation degradation Loss of Activity issue->degradation Degradation check_storage Check Storage Conditions precipitation->check_storage check_freeze_thaw Check Freeze-Thaw Cycles degradation->check_freeze_thaw storage_ok Stored at -80°C in Aliquots? check_storage->storage_ok Yes warm_sonicate Action: Gently warm and sonicate check_storage->warm_sonicate No prepare_new Action: Prepare fresh stock solution storage_ok->prepare_new No end_good End: Solution is stable storage_ok->end_good Yes dissolved Is it dissolved? warm_sonicate->dissolved use_fresh_dmso Action: Use fresh, anhydrous DMSO dissolved->use_fresh_dmso No dissolved->end_good Yes end_bad End: Prepare new solution use_fresh_dmso->end_bad multiple_cycles Multiple Cycles? check_freeze_thaw->multiple_cycles multiple_cycles->check_storage No multiple_cycles->prepare_new Yes prepare_new->end_bad

Caption: Troubleshooting flowchart for this compound stock solution stability.

CZC25146_Signaling_Pathway This compound Mechanism of Action czc25146 This compound lrrk2 LRRK2 (Wild-Type & G2019S Mutant) czc25146->lrrk2 inhibits attenuation Attenuation of Injury czc25146->attenuation neuronal_injury Mutant LRRK2-induced Neuronal Injury lrrk2->neuronal_injury promotes attenuation->neuronal_injury prevents

Caption: Simplified pathway showing this compound inhibition of LRRK2.

References

Technical Support Center: Overcoming Poor Brain Penetration of CZC-25146 in Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CZC-25146. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming the challenges associated with the poor in vivo brain penetration of the potent LRRK2 inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its brain penetration a concern?

A1: this compound is a potent and highly selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), with IC50 values of 4.76 nM for wild-type LRRK2 and 6.87 nM for the G2019S mutant.[1][2][3] It is a valuable tool for studying LRRK2-dependent signaling and pathogenesis, particularly in the context of Parkinson's disease.[4] Despite having favorable pharmacokinetic properties for in vivo studies, such as a substantial volume of distribution and clearance, this compound exhibits poor penetration of the blood-brain barrier (BBB), with studies indicating approximately 4% brain penetration.[4][5] This significantly limits its efficacy in central nervous system (CNS) applications where target engagement within the brain is critical.

Q2: What are the primary reasons for the low brain penetration of small molecules like this compound?

A2: The blood-brain barrier is a highly selective barrier that restricts the passage of substances from the bloodstream into the brain.[6][7] Several factors can contribute to the poor brain penetration of a small molecule:

  • Physicochemical Properties: While specific data for this compound is not fully detailed in the provided results, general principles suggest that a molecular weight over 400-500 Da and the presence of more than 8-10 hydrogen bonds can limit BBB permeation.[7][8]

  • Efflux Transporters: The BBB is equipped with efflux transporters, such as P-glycoprotein (P-gp), which actively pump foreign substances out of the brain endothelial cells and back into the bloodstream.[9][10]

  • Plasma Protein Binding: High binding to plasma proteins can reduce the concentration of the free, unbound drug available to cross the BBB.[9][10]

Q3: Are there alternative LRRK2 inhibitors with better brain penetration?

A3: Yes, research has led to the development of LRRK2 inhibitors with improved brain penetration. For example, HG-10-102-01 and GNE-7915 have been reported to effectively cross the BBB and inhibit LRRK2 kinase activity in the brain.[11][12][13] Studying the structural modifications that conferred better BBB penetration to these molecules could provide insights for optimizing this compound or selecting an alternative compound for in vivo CNS studies.

Troubleshooting Guide: Enhancing Brain Penetration of this compound

This guide provides potential strategies and experimental approaches to address the poor in vivo brain penetration of this compound.

Issue 1: Low Passive Diffusion Across the BBB

If the physicochemical properties of this compound are the primary barrier to its brain entry, the following strategies can be explored:

While this approach involves synthesizing new analogs, it is a fundamental strategy in drug discovery to improve BBB penetration.[6][14]

  • Experimental Protocol:

    • In Silico Modeling: Utilize computational models to predict the BBB permeability of virtual analogs of this compound. Focus on modifications that reduce hydrogen bond donors, decrease molecular weight, and increase lipophilicity without compromising LRRK2 inhibitory activity.[8]

    • Synthesis: Synthesize a small library of prioritized analogs.

    • In Vitro Permeability Assays: Screen the new compounds using parallel artificial membrane permeability assays (PAMPA) to quickly assess their passive diffusion potential.[10]

    • In Vivo Pharmacokinetic Studies: For promising candidates, conduct in vivo studies in rodents to determine the brain-to-plasma concentration ratio (B/P ratio).[10]

Certain excipients can transiently increase the permeability of the BBB.

  • Experimental Protocol:

    • Formulation: Co-administer this compound with agents known to modulate the BBB, such as borneol.[15]

    • In Vivo Testing: In a rodent model, administer the formulation and collect brain and plasma samples at various time points.

    • Analysis: Determine the B/P ratio and compare it to that of this compound administered alone.

Issue 2: Active Efflux by Transporters like P-glycoprotein

If this compound is a substrate for efflux transporters, inhibiting these transporters could increase its brain concentration.

  • Experimental Protocol:

    • In Vitro Efflux Assay: First, confirm that this compound is a P-gp substrate using an in vitro model, such as MDR1-MDCKII cell lines.[10]

    • Selection of Inhibitor: Choose a known P-gp inhibitor for co-administration.

    • In Vivo Study: Administer the P-gp inhibitor to rodents shortly before or concurrently with this compound.

    • Pharmacokinetic Analysis: Measure the brain and plasma concentrations of this compound and calculate the B/P ratio, comparing it to the group that did not receive the inhibitor.

Issue 3: Insufficient Free Drug Concentration Due to Plasma Protein Binding

High plasma protein binding can limit the amount of free drug available to cross the BBB.

Encapsulating this compound in nanoparticles can protect it from plasma protein binding and potentially facilitate its transport across the BBB.[15][16]

  • Experimental Protocol:

    • Nanoparticle Formulation: Prepare nanoparticles (e.g., chitosan-based or lipid-based) loaded with this compound.[16]

    • Characterization: Characterize the nanoparticles for size, drug loading, and release kinetics.

    • In Vivo Administration: Administer the nanoparticle formulation to rodents intravenously or intranasally.

    • Biodistribution Studies: At different time points, collect various organs, including the brain, and measure the concentration of this compound to assess brain targeting.

Issue 4: Lack of Active Transport into the Brain

This compound may lack affinity for endogenous transporters that could carry it across the BBB.

Covalently linking this compound to a molecule that is actively transported into the brain can enhance its delivery.

  • Experimental Protocol:

    • Vector Selection: Choose a suitable vector, such as a peptide that targets a specific BBB receptor (e.g., transferrin receptor).[16]

    • Conjugation Chemistry: Develop a chemical strategy to link this compound to the peptide vector.

    • In Vitro Validation: Confirm that the conjugate retains its LRRK2 inhibitory activity.

    • In Vivo Evaluation: Administer the conjugate to animals and measure brain and plasma concentrations to determine if brain penetration has improved.

Quantitative Data Summary

CompoundTargetIC50 (nM)Brain Penetration (%)Reference
This compound LRRK2 (wild-type)4.76~4[1][4][5]
This compound LRRK2 (G2019S)6.87~4[1][4][5]
CZC-54252 LRRK2-~4[4]
LRRK2-IN-1 LRRK2-Poor[5][11]
HG-10-102-01 LRRK2-Brain Penetrant[11]
GNE-7915 LRRK2-Brain Penetrant[12]

Visualizing Experimental Workflows and Concepts

experimental_workflow cluster_problem Problem Identification cluster_strategies Potential Strategies cluster_evaluation Evaluation Problem Poor Brain Penetration of this compound Mod Chemical Modification Problem->Mod Pgp P-gp Inhibition Problem->Pgp Nano Nanoparticle Formulation Problem->Nano Vector Vector Conjugation Problem->Vector InVitro In Vitro Assays (PAMPA, Caco-2) Mod->InVitro InVivo In Vivo PK Studies (B/P Ratio) Pgp->InVivo Nano->InVivo Vector->InVitro InVitro->InVivo InVitro->InVivo Efficacy In Vivo Efficacy Studies InVivo->Efficacy InVivo->Efficacy InVivo->Efficacy InVivo->Efficacy

Caption: Troubleshooting workflow for poor brain penetration.

bbb_transport_mechanisms cluster_bbb Blood-Brain Barrier Blood Bloodstream Passive Passive Diffusion Blood->Passive Limited ActiveIn Active Influx Blood->ActiveIn Potential Strategy Brain Brain ActiveOut Active Efflux (P-gp) Brain->ActiveOut Problem Passive->Brain ActiveIn->Brain ActiveOut->Blood

Caption: Mechanisms of transport across the blood-brain barrier.

lrrk2_signaling_pathway LRRK2 LRRK2 Kinase Substrate LRRK2 Substrates LRRK2->Substrate Acts on CZC25146 This compound CZC25146->LRRK2 Inhibition Phosphorylation Substrate Phosphorylation Substrate->Phosphorylation Leads to Downstream Downstream Effects (e.g., Neuronal Injury) Phosphorylation->Downstream

Caption: Simplified LRRK2 signaling pathway and inhibition by this compound.

References

CZC-25146 Off-Target Kinase Inhibition: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing potential off-target kinase inhibition by CZC-25146. All recommendations are based on publicly available research data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). It exhibits high affinity for both wild-type LRRK2 and the G2019S mutant, with IC50 values in the low nanomolar range.[1]

Q2: I'm observing a phenotype in my cellular assay that doesn't align with LRRK2 inhibition. Could this be an off-target effect?

A2: Yes, unexpected cellular phenotypes are often indicative of off-target activity. While this compound is highly selective, it has been shown to inhibit a small number of other kinases, which could contribute to the observed effects, especially at higher concentrations.

Q3: What are the known off-target kinases for this compound?

A3: Kinome profiling has identified five primary off-target kinases for this compound: Polo-like kinase 4 (PLK4), Cyclin G-associated kinase (GAK), Tyrosine kinase non-receptor 1 (TNK1), Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2), and Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Gamma (PIP4K2C).

Q4: My cells are showing unexpected toxicity or a significant decrease in viability. What could be the cause?

A4: Unforeseen cytotoxicity could be a result of inhibiting an essential "housekeeping" kinase. For instance, both PLK4 and GAK are involved in critical cell cycle processes, and their inhibition can lead to mitotic defects and cell death. It is recommended to perform a dose-response experiment to determine if the cytotoxic concentration aligns with the IC50 for LRRK2 or one of the known off-targets.

Q5: I'm seeing alterations in cell cycle progression. Which off-target might be responsible?

A5: Both PLK4 and GAK are key regulators of the cell cycle. PLK4 is a master regulator of centriole duplication, and its inhibition can lead to G1 arrest.[2] GAK is also involved in maintaining centrosome maturation and proper mitotic progression.[3] Therefore, any observed effects on the cell cycle could be linked to the off-target inhibition of these kinases.

Q6: My experiments are showing changes in cellular metabolism and energy sensing pathways. What is the likely off-target?

A6: CAMKK2 is a primary upstream kinase of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4][5] Inhibition of CAMKK2 would, therefore, be expected to impact downstream AMPK signaling and cellular metabolism.

Troubleshooting Guide

This guide provides a systematic approach to identifying and confirming off-target effects of this compound in your experiments.

Initial Assessment: Is it an Off-Target Effect?

The first step is to determine the likelihood that the observed phenotype is due to off-target inhibition.

Troubleshooting Workflow for Unexpected Phenotypes

phenotype Unexpected Phenotype Observed dose_response Perform Dose-Response Curve (Cell Viability vs. LRRK2 IC50) phenotype->dose_response discrepancy Significant Discrepancy? dose_response->discrepancy off_target_likely Off-Target Effect Likely discrepancy->off_target_likely Yes on_target Phenotype Likely On-Target discrepancy->on_target No validate Proceed to Off-Target Validation off_target_likely->validate start Suspected Off-Target Kinase treat_cells Treat Cells with this compound (Dose-Response) start->treat_cells cell_lysis Prepare Cell Lysates treat_cells->cell_lysis western_blot Perform Western Blot cell_lysis->western_blot probe_antibodies Probe with Antibodies for Phospho-Substrate and Total Substrate western_blot->probe_antibodies analyze Analyze Phosphorylation Levels probe_antibodies->analyze confirm Decreased Phosphorylation Confirms Off-Target Inhibition analyze->confirm conclusion Off-Target Confirmed confirm->conclusion Yes no_effect No Change in Phosphorylation confirm->no_effect No CaM Ca2+/Calmodulin CAMKK2 CAMKK2 CaM->CAMKK2 Activates AMPK AMPKα CAMKK2->AMPK Phosphorylates (Thr172) CAMK1 CAMK1 CAMKK2->CAMK1 CAMK4 CAMK4 CAMKK2->CAMK4 Metabolism Cellular Metabolism AMPK->Metabolism PLK4 PLK4 STIL STIL PLK4->STIL Phosphorylates p53 p53 PLK4->p53 Activates Centrosome Centrosome Duplication STIL->Centrosome p21 p21 p53->p21 G1_Arrest G1 Cell Cycle Arrest p21->G1_Arrest PIP4K2C PIP4K2C mTORC1 mTORC1 PIP4K2C->mTORC1 Negatively Regulates p70S6K p70-S6K mTORC1->p70S6K Phosphorylates (Thr389) SREBP1 SREBP1 mTORC1->SREBP1 Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis Lipid_Metabolism Lipid Metabolism SREBP1->Lipid_Metabolism

References

Minimizing variability in experiments with CZC-25146

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments utilizing CZC-25146, a potent and selective LRRK2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and cell-permeable inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3] Its primary mechanism of action is the inhibition of LRRK2 kinase activity.[1][2][3] Mutations in the LRRK2 gene are a significant genetic contributor to Parkinson's disease, and inhibiting its kinase activity is a key therapeutic strategy.[4][5][6][7]

Q2: What are the recommended solvent and storage conditions for this compound?

A2: this compound is soluble in DMSO.[3] For long-term storage, it is recommended to store the powdered form at -20°C for up to 3 years.[3] Stock solutions in DMSO can be stored at -80°C for up to one year.[3] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[3]

Q3: What are the known off-target effects of this compound?

A3: While this compound is a selective LRRK2 inhibitor, it has been shown to inhibit a small number of other kinases, including PLK4, GAK, TNK1, CAMKK2, and PIP4K2.[2] Researchers should consider these potential off-target effects when interpreting experimental results.

Q4: In which types of cellular assays is this compound commonly used?

A4: this compound is frequently used in in vitro cellular assays to investigate LRRK2 function and the effects of its inhibition. Common assays include neurite outgrowth assays in primary neurons,[1] cellular thermal shift assays (CETSA) to verify target engagement, and immunoassays to measure the phosphorylation of LRRK2 substrates such as Rab10.[8]

Troubleshooting Guide

High variability in experimental results can be a significant challenge. This guide addresses common issues encountered when using this compound and provides potential solutions.

Issue Potential Cause Recommended Solution
Inconsistent dose-response curves Compound Precipitation: this compound may precipitate in aqueous media at high concentrations.Prepare fresh dilutions from a DMSO stock for each experiment. Visually inspect media for any signs of precipitation after adding the compound. Consider using a lower final DMSO concentration.
Cell Seeding Density: Inconsistent cell numbers per well can lead to variable responses.Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and consider using a reverse pipetting technique for viscous cell suspensions.
Edge Effects: Wells on the perimeter of a microplate can experience different temperature and humidity conditions, leading to variability.Avoid using the outer wells for experimental samples. Fill the outer wells with sterile media or PBS to create a humidity barrier.
High background signal in kinase assays Non-specific Antibody Binding: Primary or secondary antibodies may bind non-specifically to other proteins.Optimize antibody concentrations. Include appropriate isotype controls. Ensure adequate blocking of the membrane or plate.
Autofluorescence: Cells or media components may exhibit autofluorescence at the detection wavelength.Use phenol red-free media for fluorescence-based assays. Include wells with cells and vehicle (DMSO) but without the fluorescent probe to determine background fluorescence.
Low or no observable effect of this compound Low LRRK2 Expression: The cell line used may have low endogenous expression of LRRK2.Use a cell line known to express LRRK2 at sufficient levels (e.g., SH-SY5Y neuroblastoma cells) or consider transiently or stably overexpressing LRRK2.
Compound Inactivity: The compound may have degraded due to improper storage or handling.Use a fresh aliquot of this compound. Verify the activity of the compound in a well-characterized positive control assay.
Suboptimal Assay Conditions: Incubation times or reagent concentrations may not be optimal for detecting the effect.Perform time-course and dose-response experiments to determine the optimal conditions for your specific cell line and assay.
Cell toxicity observed at expected therapeutic concentrations Solvent Toxicity: High concentrations of DMSO can be toxic to some cell lines.Ensure the final DMSO concentration in the culture media is low and consistent across all wells, including vehicle controls (typically <0.5%).
Off-target Effects: At higher concentrations, off-target effects of this compound may contribute to cytotoxicity.Perform a thorough dose-response analysis to identify a therapeutic window where LRRK2 inhibition is achieved with minimal toxicity.

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound against wild-type and G2019S mutant LRRK2.

Target Assay Type IC₅₀ (nM)
Human Wild-Type LRRK2TR-FRET4.76[1][2][3]
Human G2019S Mutant LRRK2TR-FRET6.87[1][2][3]

Experimental Protocols

Detailed Methodology: Neurite Outgrowth Assay in Primary Neurons

This protocol is adapted from methodologies used to assess the neuroprotective effects of LRRK2 inhibitors.[1]

1. Materials and Reagents:

  • Primary cortical neurons

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • Poly-D-lysine coated plates

  • This compound (stock solution in DMSO)

  • Transfection reagent (e.g., Lipofectamine)

  • Plasmids encoding LRRK2 (e.g., wild-type and G2019S mutant) and a fluorescent reporter (e.g., GFP)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against a neuronal marker (e.g., β-III tubulin)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • High-content imaging system

2. Experimental Procedure:

  • Cell Plating: Plate primary cortical neurons on poly-D-lysine coated plates at an appropriate density.

  • Cell Culture: Culture the neurons in Neurobasal medium for 4-7 days in vitro (DIV) to allow for neurite extension.

  • Transfection: Co-transfect the neurons with LRRK2 and GFP plasmids using a suitable transfection reagent.

  • Compound Treatment: On the day of transfection, treat the cells with varying concentrations of this compound or vehicle (DMSO).

  • Incubation: Incubate the cells for an additional 48-72 hours.

  • Fixation and Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.25% Triton X-100.

    • Block non-specific binding with 5% BSA.

    • Incubate with primary antibody against β-III tubulin.

    • Incubate with a fluorescently labeled secondary antibody and DAPI.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Quantify neurite length and complexity using automated image analysis software.

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Core cluster_downstream Downstream Effects Growth_Factors Growth Factors LRRK2 LRRK2 Growth_Factors->LRRK2 Activates Stress_Signals Cellular Stress Stress_Signals->LRRK2 Activates Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylates Autophagy Autophagy LRRK2->Autophagy Cytoskeletal_Dynamics Cytoskeletal Dynamics LRRK2->Cytoskeletal_Dynamics CZC_25146 This compound CZC_25146->LRRK2 Inhibits Kinase Activity Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Neuronal_Survival Neuronal Survival/Degeneration Vesicular_Trafficking->Neuronal_Survival Autophagy->Neuronal_Survival Cytoskeletal_Dynamics->Neuronal_Survival

Caption: Simplified LRRK2 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start High Experimental Variability Observed Check_Basics Review Basic Cell Culture and Assay Procedures Start->Check_Basics Inconsistent_Data Inconsistent Dose-Response? Check_Basics->Inconsistent_Data Low_Effect Low or No Effect? Inconsistent_Data->Low_Effect No Solubility Check Compound Solubility and Dilutions Inconsistent_Data->Solubility Yes High_Background High Background Signal? Low_Effect->High_Background No LRRK2_Expression Confirm LRRK2 Expression in Cell Line Low_Effect->LRRK2_Expression Yes Antibody_Titration Titrate Antibody Concentrations High_Background->Antibody_Titration Yes Seeding Verify Cell Seeding Consistency Solubility->Seeding Edge_Effect Mitigate Plate Edge Effects Seeding->Edge_Effect Compound_Activity Test Compound Activity in Positive Control LRRK2_Expression->Compound_Activity Assay_Conditions Optimize Assay Parameters (Time, Concentration) Compound_Activity->Assay_Conditions Blocking Optimize Blocking Conditions Antibody_Titration->Blocking Autofluorescence Assess Autofluorescence Blocking->Autofluorescence

Caption: A logical workflow for troubleshooting common sources of variability.

References

Interpreting unexpected results with CZC-25146 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with CZC-25146. Our aim is to help you interpret unexpected results and optimize your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound in a question-and-answer format.

Question: We observe increased neuronal cell death in our cultures following this compound treatment, which is contrary to its expected neuroprotective effects. Why might this be happening?

Answer: While this compound is designed to be neuroprotective by inhibiting LRRK2 kinase activity, some studies have indicated that LRRK2 inhibition can, under certain conditions, lead to an increase in neuronal cell death.[1] One study demonstrated that both LRRK2-IN-1 and this compound increased neuronal cell death compared to a DMSO vehicle control.[1] Furthermore, LRRK2 inhibition made neurons more susceptible to dopamine-induced toxicity.[1] This suggests that the cellular context and the presence of other stressors are critical factors.

Potential Causes and Solutions:

  • Dopamine-Induced Stress: If your culture medium contains dopamine or if your neuronal model produces dopamine, this could be exacerbating cytotoxicity in the presence of LRRK2 inhibition.

    • Recommendation: Evaluate the composition of your culture medium and consider if dopamine or related neurotoxic species are present. If so, you may need to adjust your experimental design to account for this interaction.

  • Mitochondrial Effects: Inhibition of LRRK2 has been shown to increase the mitochondrial membrane potential (ΔΨm) in both neurons and astrocytes.[1] While a higher ΔΨm is not inherently toxic, it can be indicative of altered mitochondrial physiology which might render cells more vulnerable to other insults.

    • Recommendation: Assess mitochondrial health in your experimental system. Assays for mitochondrial membrane potential, reactive oxygen species (ROS) production, and mitochondrial respiration could provide valuable insights.

  • Off-Target Effects: Although this compound is a relatively selective LRRK2 inhibitor, it does inhibit other kinases such as PLK4, GAK, TNK1, CAMKK2, and PIP4K2.[2] These off-target activities could contribute to unexpected cellular responses.

    • Recommendation: If possible, use a structurally different LRRK2 inhibitor as a control to see if the same effect is observed. This can help to distinguish between on-target LRRK2 inhibition effects and potential off-target effects of this compound.

Question: We have observed an increase in markers of autophagy (e.g., LC3-II) in our cells treated with this compound. Is this an expected outcome?

Answer: Yes, an increase in autophagy markers is a documented downstream effect of LRRK2 kinase inhibition. Studies have shown that treatment with LRRK2 inhibitors, including this compound, can stimulate macroautophagy, leading to an accumulation of LC3-II in a dose-dependent manner.[3] This effect is believed to be an on-target consequence of LRRK2 inhibition, as it has been observed with structurally distinct LRRK2 inhibitors.[3]

Question: Our in vivo experiments show poor brain penetration of this compound. Is this consistent with existing data?

Answer: Yes, this is a known limitation of this compound. Pharmacokinetic studies have demonstrated that while this compound has favorable properties for in vitro and some in vivo studies, it exhibits poor brain penetration, with only about 4% crossing the blood-brain barrier (BBB).[4][5] This makes it a useful tool for in vitro studies and for investigating peripheral LRRK2 inhibition, but less suitable for studies requiring high concentrations in the central nervous system.[4][5]

Frequently Asked Questions (FAQs)

What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[2][6] It acts as an ATP-competitive inhibitor, targeting the kinase activity of both wild-type LRRK2 and the pathogenic G2019S mutant, which is commonly associated with Parkinson's disease.[4][6]

What are the known off-target kinases for this compound?

While considered highly selective for LRRK2, this compound has been shown to inhibit a small number of other kinases, including:

  • PLK4

  • GAK

  • TNK1

  • CAMKK2

  • PIP4K2[2]

When interpreting results, especially at higher concentrations, the potential for effects mediated by these off-target kinases should be considered.

Has this compound been used in clinical trials?

This compound is primarily described as a "tool" compound for preclinical research to study the effects of LRRK2 inhibition.[4][5] While there are clinical trials for other LRRK2 inhibitors, such as BIIB122 (formerly DNL151), there is no indication from the provided search results that this compound itself has entered human clinical trials.[7][8][9]

Data Presentation

Table 1: In Vitro Potency of this compound

TargetAssay TypeIC50 (nM)
Human Wild-Type LRRK2Cell-free4.76[2][6]
Human G2019S LRRK2Cell-free6.87[2][6]

Table 2: Cellular Efficacy of this compound

Cell ModelEffectEC50 (nM)
Primary Rodent Cortical Neurons (G2019S LRRK2)Attenuation of Neuronal Injury~100[4]
Primary Human Cortical Neurons (G2019S LRRK2)Attenuation of Neuronal Injury~4[4]

Table 3: Pharmacokinetic Properties of this compound

ParameterValue
Volume of Distribution5.4 L/kg[4]
Clearance2.3 L/hr/kg[4]
Blood-Brain Barrier Penetration~4%[4][5]

Experimental Protocols

Neurite Morphology Assay in Primary Human Cortical Neurons

This protocol is based on methodologies described for assessing the neuroprotective effects of this compound.[4]

  • Cell Culture: Plate primary human cortical neurons according to your standard laboratory protocol.

  • Transfection: Transfect neurons with constructs for expressing mutant LRRK2 (e.g., G2019S or R1441C) and a green fluorescent protein (GFP) construct for neurite tracing. An empty vector control should also be used.

  • Treatment: Immediately following transfection, treat the neurons with varying concentrations of this compound or a DMSO vehicle control.

  • Incubation: Incubate the treated neurons for a predetermined period (e.g., several days) to allow for the expression of the transfected genes and for the assessment of neurotoxicity.

  • Imaging: Acquire images of the neurons using fluorescence microscopy to visualize the GFP-labeled neurites.

  • Analysis: Use a computerized algorithm to quantify the average neurite length and the number of branch points for each experimental condition. Data should be expressed as a percentage of the empty vector control.

Assessment of Cell Injury in Primary Rodent Neurons

This protocol is adapted from methods used to evaluate this compound's ability to attenuate mutant LRRK2-mediated toxicity.[4]

  • Cell Culture: Culture rat primary cortical neurons and transfect them at day in vitro (DIV) 14.

  • Transfection: Co-transfect neurons with a mutant LRRK2 construct (e.g., G2019S) and an eGFP construct at a molar ratio of 15:1, respectively, using a suitable transfection reagent like Lipofectamine 2000.

  • Treatment: Administer this compound at the time of transfection and maintain the treatment until the toxicity assessment.

  • Toxicity Assessment: Define cell injury as the loss of viable neurons. A viable neuron is characterized as having at least one smooth neurite with a length twice that of the cell body.

  • Quantification: Count the number of viable and non-viable neurons in multiple fields of view for each treatment group to determine the percentage of cell injury.

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_activation Kinase Activation cluster_downstream Downstream Effects cluster_intervention Therapeutic Intervention LRRK2_Gene LRRK2 Gene LRRK2_Protein LRRK2 Protein (Inactive) LRRK2_Gene->LRRK2_Protein Transcription & Translation LRRK2_Active LRRK2 Protein (Hyperactive Kinase) LRRK2_Protein->LRRK2_Active Phosphorylation G2019S_Mutation G2019S Mutation G2019S_Mutation->LRRK2_Active Promotes Substrate_Phosphorylation Substrate Phosphorylation LRRK2_Active->Substrate_Phosphorylation Autophagy_Modulation Modulation of Autophagy LRRK2_Active->Autophagy_Modulation Neuronal_Injury Neuronal Injury (e.g., Neurite Retraction) Substrate_Phosphorylation->Neuronal_Injury CZC_25146 This compound CZC_25146->LRRK2_Active Inhibits

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: Primary Neuron Culture Transfection Transfect with Mutant LRRK2 + GFP Start->Transfection Treatment Treat with This compound or Vehicle Transfection->Treatment Incubation Incubate for Specified Duration Treatment->Incubation Imaging Fluorescence Microscopy Incubation->Imaging Analysis Quantify Neurite Length & Cell Viability Imaging->Analysis Result Result: Assess Neuroprotection Analysis->Result

Caption: Experimental workflow for assessing this compound neuroprotective effects.

Off_Target_Effects cluster_on_target On-Target Effect cluster_off_target Potential Off-Target & Other Effects CZC_25146 This compound LRRK2_Inhibition LRRK2 Inhibition CZC_25146->LRRK2_Inhibition Other_Kinases Inhibition of: PLK4, GAK, TNK1, CAMKK2, PIP4K2 CZC_25146->Other_Kinases Mitochondrial_Changes Increased Mitochondrial Membrane Potential CZC_25146->Mitochondrial_Changes Neuroprotection Expected: Neuroprotection LRRK2_Inhibition->Neuroprotection Autophagy Observed: Autophagy Induction LRRK2_Inhibition->Autophagy Unexpected_Toxicity Unexpected Result: Increased Cell Death Other_Kinases->Unexpected_Toxicity May contribute to Mitochondrial_Changes->Unexpected_Toxicity May contribute to

Caption: On-target vs. potential off-target effects of this compound.

References

Validation & Comparative

A Head-to-Head Comparison of LRRK2 Inhibitors: CZC-25146 vs. LRRK2-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of LRRK2 inhibitors, a clear understanding of the available tool compounds is paramount. This guide provides a detailed, data-driven comparison of two widely used LRRK2 inhibitors, CZC-25146 and LRRK2-IN-1, to inform experimental design and drug discovery efforts in the context of Parkinson's disease and other LRRK2-associated pathologies.

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in Parkinson's disease, with the G2019S mutation, which enhances kinase activity, being a frequent cause of both familial and sporadic forms of the disease. Both this compound and LRRK2-IN-1 are potent ATP-competitive inhibitors of LRRK2 kinase activity. Their mechanism of action involves binding to the ATP pocket of the LRRK2 kinase domain, thereby preventing the phosphorylation of LRRK2 substrates. This inhibition leads to downstream cellular effects, including the dephosphorylation of LRRK2 at key regulatory sites such as Ser910 and Ser935, which can be used as a biomarker of target engagement. Furthermore, inhibition of LRRK2 kinase activity has been shown to influence protein homeostasis by affecting LRRK2 protein stability and promoting its degradation.

Quantitative Performance Analysis

To facilitate a direct comparison of their biochemical and cellular activities, the following table summarizes the key quantitative data for this compound and LRRK2-IN-1.

ParameterThis compoundLRRK2-IN-1Reference(s)
IC50 (Wild-Type LRRK2) 4.76 nM13 nM[1][2]
IC50 (G2019S LRRK2) 6.87 nM6 nM[1][2]
Kinase Selectivity Inhibits 5 out of 184 kinasesInhibits 12 out of 442 kinases[3][4]
Cellular EC50 (Neuronal Protection) ~100 nM (rodent neurons); ~4 nM (human neurons)Not explicitly reported[3]

In Vitro and Cellular Activity

Both this compound and LRRK2-IN-1 demonstrate high potency against wild-type and the pathogenic G2019S mutant of LRRK2 in biochemical assays. Notably, this compound exhibits a slightly higher potency for the wild-type enzyme, while LRRK2-IN-1 is marginally more potent against the G2019S mutant.

In terms of selectivity, this compound displays a cleaner profile, inhibiting a smaller number of off-target kinases compared to LRRK2-IN-1.[3][4] This higher selectivity can be advantageous for reducing the potential for confounding effects in cellular and in vivo studies.

In cellular assays, this compound has been shown to potently protect against mutant LRRK2-induced neuronal injury.[3] Specifically, it attenuated G2019S LRRK2-induced toxicity in rodent primary cortical neurons with an EC50 of approximately 100 nM and in human cortical neurons with a more potent EC50 of around 4 nM.[3] While LRRK2-IN-1 is known to induce the dephosphorylation of LRRK2 in cells, specific EC50 values for neuroprotection are not as readily available in the reviewed literature.

It is important to note that both compounds are considered "tool" inhibitors and have been reported to have limited brain penetration, which may restrict their utility in certain in vivo studies targeting the central nervous system.[5]

LRRK2 Signaling Pathway

LRRK2 is a complex, multi-domain protein that plays a crucial role in various cellular processes, including vesicular trafficking, autophagy, and lysosomal function. A key aspect of its signaling involves the phosphorylation of a subset of Rab GTPases. The following diagram illustrates a simplified LRRK2 signaling pathway, highlighting its activation and downstream effects.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Activation cluster_downstream Downstream Effects Lysosomal Stress Lysosomal Stress Rab7L1 (Rab29) Rab7L1 (Rab29) Lysosomal Stress->Rab7L1 (Rab29) induces LRRK2 (inactive) LRRK2 (inactive) Rab7L1 (Rab29)->LRRK2 (inactive) recruits to lysosome LRRK2 (active) LRRK2 (active) LRRK2 (inactive)->LRRK2 (active) activates Rab8, Rab10 Rab8, Rab10 LRRK2 (active)->Rab8, Rab10 phosphorylates pRab8, pRab10 pRab8, pRab10 Rab8, Rab10->pRab8, pRab10 Lysosomal Homeostasis Lysosomal Homeostasis pRab8, pRab10->Lysosomal Homeostasis regulates Autophagy Autophagy pRab8, pRab10->Autophagy modulates This compound This compound This compound->LRRK2 (active) inhibits LRRK2-IN-1 LRRK2-IN-1 LRRK2-IN-1->LRRK2 (active) inhibits

A simplified diagram of the LRRK2 signaling pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize LRRK2 inhibitors. Specific details may need to be optimized for individual laboratory conditions and reagents.

In Vitro LRRK2 Kinase Assay (TR-FRET)

This assay measures the kinase activity of LRRK2 by detecting the phosphorylation of a substrate peptide using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Reagents and Materials:

    • Recombinant human LRRK2 (wild-type or G2019S mutant)

    • LRRKtide substrate peptide

    • ATP

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Europium-labeled anti-phospho-LRRKtide antibody

    • Allophycocyanin (APC)-labeled acceptor molecule

    • Test compounds (this compound, LRRK2-IN-1)

    • 384-well assay plates

    • TR-FRET plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the LRRK2 enzyme, LRRKtide substrate, and the test compound.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km of LRRK2 for ATP (e.g., 100 µM).

    • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Add the detection reagents (Europium-labeled antibody and APC-acceptor).

    • Incubate in the dark at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.

    • Calculate the TR-FRET ratio and determine the IC50 values for each compound by fitting the data to a dose-response curve.

Cellular Western Blot for LRRK2 pS935

This method is used to assess the ability of an inhibitor to block LRRK2 kinase activity within a cellular context by measuring the phosphorylation of LRRK2 at Serine 935.

  • Reagents and Materials:

    • Cell line expressing LRRK2 (e.g., HEK293T, SH-SY5Y)

    • Cell culture medium and supplements

    • Test compounds (this compound, LRRK2-IN-1)

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-pS935-LRRK2, anti-total LRRK2, anti-loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified time (e.g., 1-2 hours).

    • Wash the cells with ice-cold PBS and lyse them on ice.

    • Clarify the lysates by centrifugation and determine the protein concentration.

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against pS935-LRRK2 overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe for total LRRK2 and a loading control to normalize the data.

    • Quantify the band intensities to determine the dose-dependent inhibition of LRRK2 phosphorylation.

Comparative Experimental Workflow

The following diagram outlines a logical workflow for comparing the efficacy of this compound and LRRK2-IN-1.

Experimental_Workflow cluster_biochem In Vitro Potency cluster_cell Cellular Efficacy cluster_select Off-Target Effects Start Start Biochemical Assay Biochemical Assay Start->Biochemical Assay Step 1 Cellular Assay Cellular Assay Biochemical Assay->Cellular Assay Step 2 IC50 vs WT LRRK2 IC50 vs WT LRRK2 Biochemical Assay->IC50 vs WT LRRK2 IC50 vs G2019S LRRK2 IC50 vs G2019S LRRK2 Biochemical Assay->IC50 vs G2019S LRRK2 Selectivity Profiling Selectivity Profiling Cellular Assay->Selectivity Profiling Step 3 pS935 Western Blot pS935 Western Blot Cellular Assay->pS935 Western Blot Neuronal Protection Assay Neuronal Protection Assay Cellular Assay->Neuronal Protection Assay Data Analysis & Comparison Data Analysis & Comparison Selectivity Profiling->Data Analysis & Comparison Step 4 Kinome Scan Kinome Scan Selectivity Profiling->Kinome Scan Conclusion Conclusion Data Analysis & Comparison->Conclusion

Workflow for comparing LRRK2 inhibitors.

Conclusion

Both this compound and LRRK2-IN-1 are valuable tool compounds for investigating LRRK2 biology. This compound offers the advantage of higher selectivity, which can provide greater confidence in attributing observed cellular effects to the inhibition of LRRK2. Its demonstrated neuroprotective effects in cellular models of Parkinson's disease further underscore its utility. LRRK2-IN-1, while slightly less selective, remains a potent and widely used inhibitor. The choice between these two compounds will ultimately depend on the specific experimental goals, the need to minimize off-target effects, and the cellular or in vivo system being studied. This guide provides the necessary data and experimental context to make an informed decision for advancing research into LRRK2-targeted therapeutics.

References

A Head-to-Head Comparison of LRRK2 Inhibitors: CZC-25146 versus GNE-7915

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic development for Parkinson's disease, Leucine-Rich Repeat Kinase 2 (LRRK2) has emerged as a prominent drug target. The discovery of potent and selective LRRK2 inhibitors is a key focus for researchers. This guide provides a detailed comparison of two notable LRRK2 inhibitors, CZC-25146 and GNE-7915, focusing on their selectivity and potency to aid researchers, scientists, and drug development professionals in their work.

Potency: A Quantitative Look at LRRK2 Inhibition

Both this compound and GNE-7915 demonstrate high potency against LRRK2, with inhibitory concentrations in the low nanomolar range. The following table summarizes their reported potencies against both wild-type LRRK2 and the common pathogenic mutant, G2019S.

CompoundTargetPotency (IC50)Potency (Ki)
This compound Wild-Type LRRK24.76 nM[1][2][3]Not Reported
G2019S LRRK26.87 nM[1][2][3]Not Reported
GNE-7915 LRRK29 nM[4][5]1 nM[4]

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%, while Ki (inhibition constant) is an indicator of the binding affinity of the inhibitor to the enzyme.

Selectivity Profile: Off-Target Effects

A critical aspect of any potential therapeutic is its selectivity. An ideal inhibitor will potently inhibit its intended target with minimal off-target effects to reduce the risk of adverse effects.

This compound: In a screen against 185 different protein kinases, this compound was found to be highly selective for LRRK2.[1][6] However, it did show potent inhibition of five other kinases:

  • Polo-like kinase 4 (PLK4)

  • Cyclin G-associated kinase (GAK)

  • Tyrosine kinase non-receptor 1 (TNK1)

  • Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2)

  • Phosphatidylinositol-4-phosphate 5-kinase type-2 gamma (PIP4K2C)

GNE-7915: This inhibitor has been profiled against extensive kinase panels and has demonstrated a high degree of selectivity. In an initial screen of 187 kinases, only TTK (threonine tyrosine kinase) showed greater than 50% inhibition at a concentration of 0.1 µM.[2][7] A broader screen against 392 kinases revealed that at 0.1 µM, 10 kinases exhibited over 50% probe displacement, with only LRRK2, TTK, and ALK (anaplastic lymphoma kinase) showing greater than 65% displacement.[7][8] GNE-7915 has also been identified as a moderately potent antagonist of the 5-HT2B receptor.[4][7]

The following table summarizes the known off-target kinases for both compounds.

CompoundOff-Target Kinases
This compound PLK4, GAK, TNK1, CAMKK2, PIP4K2C[1][3]
GNE-7915 TTK, ALK (and 8 other kinases with >50% inhibition at 0.1 µM)[7][8]

Key Differentiators: Brain Penetrance

A crucial factor for any therapeutic targeting neurodegenerative diseases is the ability to cross the blood-brain barrier. In this regard, GNE-7915 holds a significant advantage as it is described as a brain-penetrant inhibitor.[4][5] In contrast, studies have indicated that this compound has poor penetration of the blood-brain barrier.[9]

Experimental Methodologies

The data presented in this guide were primarily generated using the following experimental techniques:

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay: This assay was used to determine the IC50 values for this compound against wild-type and G2019S LRRK2.[1] The assay measures the inhibition of LRRK2 kinase activity by quantifying the transfer of energy between two fluorescent molecules.

  • Chemoproteomics-based Kinase Selectivity Profiling: The selectivity of this compound was assessed using a chemoproteomics approach.[1] This method involves using kinase-capturing beads to isolate kinases from cell lysates and then quantifying the amount of each kinase that is competed off by the inhibitor using mass spectrometry.

  • Competitive Binding Assays (e.g., KinomeScan): The selectivity of GNE-7915 was evaluated using competitive binding assays against a large panel of kinases.[7] In this type of assay, the ability of the test compound to displace a labeled ligand from the kinase active site is measured.

Visualizing LRRK2 Signaling and Inhibition

The following diagrams illustrate the central role of LRRK2 in cellular signaling and the mechanism of its inhibition.

LRRK2_Signaling_Pathway cluster_upstream Upstream Signals cluster_lrrk2 LRRK2 Activation cluster_downstream Downstream Effects cluster_inhibition Inhibition Growth_Factors Growth Factors LRRK2_Inactive LRRK2 (Inactive) Growth_Factors->LRRK2_Inactive Stress Cellular Stress Stress->LRRK2_Inactive LRRK2_Active LRRK2 (Active) LRRK2_Inactive->LRRK2_Active Phosphorylation Substrates Substrate Phosphorylation (e.g., Rab GTPases) LRRK2_Active->Substrates Vesicular_Trafficking Vesicular Trafficking Substrates->Vesicular_Trafficking Autophagy Autophagy Substrates->Autophagy Neuronal_Survival Neuronal Survival Substrates->Neuronal_Survival CZC_25146 This compound CZC_25146->LRRK2_Active Inhibition GNE_7915 GNE-7915 GNE_7915->LRRK2_Active

Caption: LRRK2 Signaling Pathway and Inhibition.

Experimental_Workflow Start Start: Compound Synthesis Potency_Assay Potency Assay (e.g., TR-FRET) Start->Potency_Assay Selectivity_Screen Selectivity Screening (Kinase Panel) Start->Selectivity_Screen Data_Analysis Data Analysis (IC50, Ki, Off-targets) Potency_Assay->Data_Analysis Selectivity_Screen->Data_Analysis In_Vitro_Models In Vitro Cellular Models (Neuronal Toxicity) Data_Analysis->In_Vitro_Models In_Vivo_Models In Vivo Models (Pharmacokinetics, Efficacy) In_Vitro_Models->In_Vivo_Models End Lead Optimization In_Vivo_Models->End

Caption: Drug Discovery Workflow for LRRK2 Inhibitors.

Conclusion

Both this compound and GNE-7915 are potent inhibitors of LRRK2. While this compound exhibits a very clean selectivity profile against a broad kinase panel, its utility for in vivo studies targeting the central nervous system is limited by its poor blood-brain barrier penetration. GNE-7915, while also highly selective, has a slightly broader off-target profile but possesses the critical advantage of being brain-penetrant. The choice between these two inhibitors will ultimately depend on the specific experimental context. For in vitro studies requiring a highly selective tool compound, this compound is an excellent choice. For in vivo studies investigating the central nervous system effects of LRRK2 inhibition, GNE-7915 is the more suitable candidate. This guide provides a foundation for researchers to make informed decisions when selecting a LRRK2 inhibitor for their studies.

References

Validating LRRK2 Target Engagement in Cells: A Comparative Guide to CZC-25146 and Alternative Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of CZC-25146, a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2), with other widely used research and clinical-stage LRRK2 inhibitors. The focus is on the validation of target engagement in cellular models, a critical step in the development of novel therapeutics targeting LRRK2 for neurodegenerative diseases such as Parkinson's. This document summarizes key performance data, details relevant experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.

Performance Comparison of LRRK2 Inhibitors

The following table summarizes the cellular potency of this compound and a selection of alternative LRRK2 inhibitors. The data is compiled from various cellular assays designed to measure the direct interaction of the compound with LRRK2 or the inhibition of its downstream signaling. It is important to note that direct comparison of absolute values should be made with caution, as experimental conditions can vary between studies.

CompoundTarget(s)Cellular Assay TypeCell LineIC50 / EC50 (nM)
This compound LRRK2 (WT and G2019S), PLK4, GAK, TNK1, CAMKK2, PIP4K2CLRRK2 pSer935 dephosphorylationPrimary rodent neurons~100
MLi-2LRRK2LRRK2 pSer935 dephosphorylationSH-SY5Y1.4
GNE-7915LRRK2LRRK2 pSer935 dephosphorylationHEK2939
LRRK2-IN-1LRRK2 (WT and G2019S)TR-FRET for pSer935 LRRK2U-2 OS (WT LRRK2)170
TR-FRET for pSer935 LRRK2U-2 OS (G2019S LRRK2)40
GSK2578215ALRRK2 (WT and G2019S)LRRK2 pSer910/S935 dephosphorylationHEK293100 - 300
PFE-360LRRK2In vivo LRRK2 inhibitionRat2.3
DNL201 (GNE-0877)LRRK2LRRK2 cellular activityNot specified3

Key Experimental Protocols for Cellular Target Engagement

Validating that a compound interacts with its intended target within a cell is fundamental to drug discovery. Several robust methods are employed to assess the cellular target engagement of LRRK2 inhibitors.

NanoBRET™ Target Engagement Assay

This assay quantifies the binding of a test compound to a NanoLuc® luciferase-tagged LRRK2 protein in live cells.

Experimental Workflow:

G cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay seed Seed HEK293 cells into 96-well plates transfect Transfect cells with LRRK2-NanoLuc® fusion vector seed->transfect tracer Add NanoBRET® tracer to cells compound Add serially diluted This compound or alternatives tracer->compound incubate Incubate at 37°C for 2 hours compound->incubate substrate Add NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor incubate->substrate read Measure BRET signal on a luminometer substrate->read

NanoBRET™ Target Engagement Assay Workflow

Detailed Methodology:

  • Cell Seeding: HEK293 cells are seeded into 96-well, white, flat-bottom tissue culture plates.

  • Transfection: Cells are transfected with a plasmid encoding for a full-length LRRK2 protein fused to NanoLuc® luciferase.

  • Compound and Tracer Addition: The following day, the cell culture medium is replaced with Opti-MEM. A fluorescently labeled LRRK2 tracer is added to the cells, followed by the addition of serially diluted test compounds (e.g., this compound).

  • Incubation: The plate is incubated for 2 hours at 37°C in a humidified incubator with 5% CO2.

  • Signal Detection: NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor are added to the wells. The Bioluminescence Resonance Energy Transfer (BRET) signal is then measured on a luminometer. The BRET signal is inversely proportional to the amount of test compound bound to LRRK2.

Cellular Thermal Shift Assay (CETSA™)

CETSA™ measures the thermal stabilization of LRRK2 upon ligand binding in intact cells.

Experimental Workflow:

G cluster_prep Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis treat Treat intact cells with This compound or alternatives heat Heat cell suspensions to a range of temperatures lyse Lyse cells centrifuge Centrifuge to separate soluble and aggregated proteins lyse->centrifuge wb Analyze soluble fraction by Western Blot for LRRK2 centrifuge->wb

Cellular Thermal Shift Assay (CETSA™) Workflow

Detailed Methodology:

  • Compound Treatment: A cellular suspension is incubated with the test compound or vehicle control.

  • Thermal Challenge: The cell suspensions are aliquoted and heated to a range of temperatures for a defined period (e.g., 3 minutes).

  • Cell Lysis: The cells are lysed, typically through freeze-thaw cycles.

  • Fractionation: The lysates are centrifuged at high speed to pellet aggregated proteins.

  • Detection: The amount of soluble LRRK2 remaining in the supernatant is quantified by Western blotting or other protein detection methods. A shift in the melting curve to a higher temperature indicates target engagement.

Western Blotting for LRRK2 Phosphorylation

This method indirectly assesses target engagement by measuring the inhibition of LRRK2's kinase activity in cells. A common readout is the phosphorylation of LRRK2 at serine 935 (pSer935), a site that is dephosphorylated upon inhibitor binding.

Detailed Methodology:

  • Cell Treatment: Cells expressing LRRK2 are treated with various concentrations of the inhibitor for a specified time.

  • Cell Lysis: Cells are lysed in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: The total protein concentration of each lysate is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for pSer935-LRRK2 and total LRRK2.

  • Detection: After incubation with a secondary antibody conjugated to horseradish peroxidase, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. The ratio of pSer935-LRRK2 to total LRRK2 is quantified to determine the extent of inhibition.

LRRK2 Signaling Pathway

LRRK2 is a complex, multi-domain protein with both kinase and GTPase activity. It plays a role in various cellular processes, and its dysregulation is linked to Parkinson's disease. The simplified diagram below illustrates a key aspect of LRRK2 signaling.

G cluster_inhibitor Inhibition LRRK2 LRRK2 Rab Rab GTPases (e.g., Rab8, Rab10, Rab12) LRRK2->Rab Phosphorylation Inflammation Neuroinflammation LRRK2->Inflammation Vesicle Vesicle Trafficking Rab->Vesicle Regulation Autophagy Autophagy Vesicle->Autophagy Neurodegeneration Neurodegeneration Autophagy->Neurodegeneration Impaired Inflammation->Neurodegeneration Contributes to CZC25146 This compound & Alternatives CZC25146->LRRK2 Inhibit Kinase Activity

Simplified LRRK2 Signaling Pathway and Point of Inhibition

This guide provides a framework for researchers to understand and compare the cellular target engagement of this compound and other LRRK2 inhibitors. The provided data and protocols can aid in the selection of appropriate tool compounds and the design of experiments to further investigate the role of LRRK2 in health and disease.

Cross-Validation of CZC-25146 Effects with Genetic LRRK2 Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological inhibition of Leucine-Rich Repeat Kinase 2 (LRRK2) by CZC-25146 and genetic knockdown of LRRK2. The objective is to offer a clear, data-driven cross-validation of the effects of these two modalities on LRRK2 activity and downstream cellular phenotypes. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways, this guide aims to facilitate informed decisions in basic research and drug development programs targeting LRRK2.

Comparative Efficacy and Cellular Phenotypes

Pharmacological inhibition and genetic knockdown are two distinct approaches to probe the function of a protein and validate it as a therapeutic target. This compound is a potent and selective LRRK2 kinase inhibitor, while genetic knockdown, typically achieved through RNA interference (e.g., shRNA or siRNA), reduces the total cellular level of the LRRK2 protein. The following tables summarize the quantitative effects of both interventions on key cellular readouts.

Parameter This compound Genetic LRRK2 Knockdown Reference
LRRK2 Kinase Activity (in vitro) IC50: 4.76 nM (WT LRRK2), 6.87 nM (G2019S LRRK2)Not Applicable[1]
Cellular LRRK2 pS935 Dose-dependent decreaseSignificant reduction in total and phosphorylated LRRK2[2][3]
Neurite Outgrowth (in G2019S model) EC50: ~100 nM (rodent neurons), ~4 nM (human neurons)Not directly quantified in a comparative study, but knockdown of pathogenic LRRK2 is expected to rescue neurite defects.[1]
α-Synuclein Inclusions Not explicitly quantified in available literature.Increased proportion of cells with inclusions, but a reduction in the average size of inclusions.[3]
Protein Synthesis LRRK2 inhibitors (e.g., MLi-2) can prevent the reduction in protein synthesis caused by certain stressors.Knockdown of LRRK2 leads to an increase in protein synthesis.[4]
Lysosomal Function LRRK2 kinase inhibition can rescue lysosomal defects associated with pathogenic LRRK2.LRRK2 knockdown has been shown to result in lysosomal dysfunction in some cell types.[3][5]

Table 1: Comparison of Effects on LRRK2 Activity and Cellular Phenotypes. This table summarizes the reported effects of this compound and genetic LRRK2 knockdown on various cellular parameters. Direct quantitative comparisons from a single study are limited.

Off-Target Effects and Specificity

A key consideration in drug development is the specificity of the intervention. While genetic knockdown is often considered highly specific, off-target effects of RNAi can occur. Pharmacological inhibitors can also have off-target activities.

Intervention Known Off-Target Effects/Considerations Reference
This compound Inhibits other kinases at higher concentrations, including PLK4, GAK, TNK1, CAMKK2, and PIP4K2C.[1]
Genetic LRRK2 Knockdown (RNAi) Potential for off-target gene silencing. Compensation by other kinases is possible. May not distinguish between kinase-dependent and -independent functions of LRRK2.[3]

Table 2: Comparison of Specificity and Off-Target Considerations. This table outlines the potential off-target effects associated with both this compound and genetic LRRK2 knockdown.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of experimental findings. Below are summaries of key experimental protocols.

In Vitro LRRK2 Kinase Activity Assay (TR-FRET)

This assay is used to determine the potency of LRRK2 inhibitors like this compound.

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a substrate peptide by LRRK2.

Protocol Summary:

  • Recombinant human wild-type or mutant (e.g., G2019S) LRRK2 is incubated with a biotinylated peptide substrate and ATP in a kinase reaction buffer.

  • This compound is added at varying concentrations to determine its inhibitory effect.

  • The reaction is stopped, and a europium-labeled anti-phosphoserine antibody and streptavidin-allophycocyanin (APC) are added.

  • If the substrate is phosphorylated, the antibody binds, bringing the europium donor and APC acceptor into close proximity, resulting in a FRET signal.

  • The signal is measured using a plate reader, and IC50 values are calculated from the dose-response curves.[1]

Cellular LRRK2 Knockdown using shRNA

This protocol describes the generation of stable cell lines with reduced LRRK2 expression.

Principle: Short hairpin RNAs (shRNAs) are delivered to cells via lentiviral vectors. The shRNAs are processed by the cell's RNAi machinery to silence the expression of the LRRK2 gene.

Protocol Summary:

  • HEK293T cells are co-transfected with a lentiviral vector encoding an LRRK2-targeting shRNA, along with packaging and envelope plasmids.

  • The viral supernatant is harvested and used to infect the target cell line (e.g., H4 neuroglioma cells).

  • Transduced cells are selected using an appropriate antibiotic (e.g., puromycin).

  • Stable knockdown of LRRK2 is confirmed by Western blotting for total LRRK2 protein levels. A non-targeting (scramble) shRNA is used as a control.[3]

Neurite Outgrowth Assay in Primary Neurons

This assay assesses the neuroprotective effects of LRRK2 inhibition.

Principle: The morphology of neurons, specifically the length and complexity of their neurites, is quantified as a measure of neuronal health.

Protocol Summary:

  • Primary cortical neurons are cultured and transfected with a plasmid expressing a pathogenic LRRK2 mutant (e.g., G2019S) and a fluorescent reporter (e.g., GFP) to visualize neuronal morphology.

  • Immediately after transfection, cells are treated with various concentrations of this compound or vehicle (DMSO).

  • After a set incubation period (e.g., 48-72 hours), neurons are fixed and imaged using fluorescence microscopy.

  • Neurite length and branching are quantified using automated image analysis software. The EC50 for the rescue of the neurite shortening phenotype is then determined.[1]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is essential for a comprehensive understanding. The following diagrams illustrate the LRRK2 signaling pathway and a typical experimental workflow for cross-validation.

LRRK2_Signaling_Pathway LRRK2 LRRK2 GTPase_Activity GTPase Activity LRRK2->GTPase_Activity Kinase_Activity Kinase Activity LRRK2->Kinase_Activity Autophagy Autophagy LRRK2->Autophagy Protein_Synthesis Protein Synthesis LRRK2->Protein_Synthesis Neurite_Outgrowth Neurite Outgrowth LRRK2->Neurite_Outgrowth MAPK_Pathway MAPK Pathway LRRK2->MAPK_Pathway Rab_GTPases Rab GTPases (e.g., Rab10) Kinase_Activity->Rab_GTPases Phosphorylation Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking CZC_25146 This compound CZC_25146->Kinase_Activity LRRK2_Knockdown LRRK2 Knockdown LRRK2_Knockdown->LRRK2

Caption: LRRK2 Signaling Pathway and Points of Intervention.

Experimental_Workflow Start Cellular Model (e.g., Primary Neurons, Cell Line) Group1 Group 1: Vehicle Control Start->Group1 Group2 Group 2: This compound Treatment Start->Group2 Group3 Group 3: Scramble shRNA (Control Knockdown) Start->Group3 Group4 Group 4: LRRK2 shRNA (Knockdown) Start->Group4 Phenotypic_Assay Phenotypic Assay (e.g., Neurite Outgrowth, Protein Synthesis) Group1->Phenotypic_Assay Group2->Phenotypic_Assay Group3->Phenotypic_Assay Group4->Phenotypic_Assay Data_Analysis Data Analysis and Comparison Phenotypic_Assay->Data_Analysis

Caption: Cross-Validation Experimental Workflow.

Conclusion

The cross-validation of this compound with genetic LRRK2 knockdown provides strong evidence for the on-target effects of this potent inhibitor. Both interventions modulate key cellular processes regulated by LRRK2, including neurite outgrowth and protein synthesis. However, some phenotypic outcomes, such as the effect on lysosomal function and α-synuclein aggregation, may differ, highlighting the distinct mechanisms of action – catalytic inhibition versus protein depletion.

For researchers and drug developers, this compound serves as a valuable tool to probe the kinase-dependent functions of LRRK2. The concordance of its effects with those of genetic knockdown strengthens the rationale for targeting LRRK2 kinase activity therapeutically. Future studies employing both modalities in parallel, particularly with quantitative proteomics and phosphoproteomics, will further elucidate the nuanced roles of LRRK2 and refine the development of next-generation LRRK2-targeted therapies.

References

A Comparative Guide to Brain-Penetrant LRRK2 Inhibitors as Alternatives to CZC-25146

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors to CZC-25146, with a primary focus on brain penetrance. Mutations in the LRRK2 gene are a significant genetic contributor to Parkinson's disease, making LRRK2 a compelling therapeutic target. While this compound is a potent and selective LRRK2 inhibitor, its utility in neurological research and potential as a therapeutic for Parkinson's disease is limited by its poor brain penetrance. This guide details several alternative inhibitors that demonstrate improved ability to cross the blood-brain barrier, supported by experimental data.

Executive Summary

This compound is a potent inhibitor of both wild-type and G2019S mutant LRRK2, with IC50 values in the low nanomolar range.[1][2] However, pharmacokinetic studies have revealed its limited ability to penetrate the central nervous system, with a reported brain-to-plasma ratio of approximately 4%.[3] This guide evaluates several alternative LRRK2 inhibitors—HG-10-102-01, GNE-7915, MLi-2, and DNL201—that have been specifically developed and selected for their enhanced brain penetrance, a critical attribute for treating neurodegenerative diseases like Parkinson's. These alternatives offer promising scaffolds for further research and development of CNS-active LRRK2-targeted therapies.

Quantitative Data Comparison

The following table summarizes the key quantitative data for this compound and its brain-penetrant alternatives. Direct comparison of brain-to-plasma ratios should be interpreted with caution due to variations in experimental species and methodologies across different studies.

CompoundLRRK2 WT IC50 (nM)LRRK2 G2019S IC50 (nM)Brain-to-Plasma RatioSpeciesKey Selectivity Information
This compound 4.76[1][2]6.87[1][2]~0.04[3]MouseInhibits PLK4, GAK, TNK1, CAMKK2, and PIP4K2.[1]
HG-10-102-01 20.3[4]3.2[4]Brain levels sufficient to inhibit LRRK2 phosphorylation[4][5]MouseHighly selective against a panel of 138 kinases.[6]
GNE-7915 Ki of 1 nMIC50 of 9 nM (cellular)[7][8]Unbound CSF/plasma ratio = 0.6[9]RatHighly selective against 187 kinases, with only TTK inhibition >50%.[6]
MLi-2 -0.76[10][11]Brain and plasma exposures >100x in vivo plasma IC50[10][11]Mouse>295-fold selectivity over 300 kinases.[10][11]
DNL201 --Robust cerebrospinal fluid penetration observed in humans.[12][13]HumanSelective, ATP-competitive inhibitor.[12]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on descriptions found in the referenced literature and are intended to provide a general understanding of the experimental setup.

In Vivo Assessment of Brain Penetrance in Rodents

This protocol outlines a general procedure for determining the brain-to-plasma concentration ratio of an LRRK2 inhibitor in a rodent model.

Objective: To quantify the extent to which a test compound crosses the blood-brain barrier.

Materials:

  • Test LRRK2 inhibitor

  • Vehicle for administration (e.g., 30% Captisol)

  • Male CD-1 or C57BL/6 mice (or other appropriate rodent model)

  • Equipment for oral gavage or intravenous/intraperitoneal injection

  • Blood collection supplies (e.g., heparinized tubes)

  • Brain tissue homogenization equipment

  • LC-MS/MS system for bioanalysis

Procedure:

  • Compound Administration: Administer the test inhibitor to a cohort of rodents at a specified dose and route (e.g., 10 mg/kg, per os).

  • Sample Collection: At predetermined time points post-administration (e.g., 1, 3, 6, 24 hours), collect blood samples via cardiac puncture or tail vein bleeding. Immediately following blood collection, euthanize the animals and perfuse the circulatory system with saline to remove residual blood from the brain.

  • Brain Tissue Processing: Excise the brain, weigh it, and homogenize it in a suitable buffer.

  • Sample Analysis: Extract the test compound from both plasma (obtained by centrifuging the blood samples) and brain homogenate. Quantify the concentration of the compound in each matrix using a validated LC-MS/MS method.

  • Data Analysis: Calculate the brain-to-plasma concentration ratio at each time point by dividing the concentration of the compound in the brain homogenate (ng/g) by its concentration in the plasma (ng/mL). The area under the curve (AUC) for both brain and plasma can also be calculated to determine the AUCbrain/AUCplasma ratio.

LRRK2 Kinase Inhibition Assay (TR-FRET)

This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a common method for measuring LRRK2 kinase activity and the potency of inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against LRRK2 kinase.

Materials:

  • Recombinant human LRRK2 protein (wild-type or mutant)

  • LRRKtide or other suitable peptide substrate

  • ATP

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Europium-labeled anti-phospho-LRRKtide antibody (donor)

  • Allophycocyanin (APC)-labeled streptavidin (acceptor) for biotinylated substrate

  • Test inhibitor compounds

  • 384-well assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Reaction Setup: In a 384-well plate, add the test inhibitor at various concentrations.

  • Enzyme and Substrate Addition: Add a solution containing the LRRK2 enzyme and the peptide substrate to the wells.

  • Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents (Europium-labeled antibody and APC-labeled streptavidin). Incubate to allow for antibody binding.

  • Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio and plot the percentage of inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value using a sigmoidal dose-response curve fit.

Kinase Selectivity Profiling (KinomeScan™)

This protocol provides an overview of the KinomeScan™ methodology, a competitive binding assay used to assess the selectivity of a kinase inhibitor against a large panel of kinases.[11]

Objective: To determine the binding affinity of an inhibitor to a wide range of kinases to assess its selectivity profile.

Procedure:

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on the solid support is quantified using qPCR.

  • Reaction Setup: The test compound is incubated with a panel of DNA-tagged kinases and the immobilized ligand.

  • Quantification: After reaching equilibrium, the amount of kinase bound to the immobilized ligand is measured via qPCR of the attached DNA tag. A lower amount of captured kinase indicates stronger binding of the test compound.

  • Data Analysis: The results are typically expressed as a percentage of control (%Ctrl), where lower percentages indicate stronger binding. A selectivity score (S-score) can be calculated to represent the inhibitor's selectivity. The dissociation constant (Kd) for the interaction between the test compound and each kinase can also be determined.

Visualizations

LRRK2 Signaling Pathway

The following diagram illustrates a simplified representation of the LRRK2 signaling pathway, highlighting its central role in cellular processes implicated in Parkinson's disease.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects cluster_inhibitors Therapeutic Intervention GTPases GTPases LRRK2 LRRK2 GTPases->LRRK2 Activate Phosphatases Phosphatases Phosphatases->LRRK2 Dephosphorylate Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylates Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Autophagy Autophagy Vesicular_Trafficking->Autophagy Mitochondrial_Function Mitochondrial Function Autophagy->Mitochondrial_Function Neuronal_Survival Neuronal Survival Mitochondrial_Function->Neuronal_Survival LRRK2_Inhibitors LRRK2 Inhibitors (e.g., DNL201, MLi-2) LRRK2_Inhibitors->LRRK2 Inhibit

Caption: LRRK2 Signaling and Inhibition.

Experimental Workflow for Brain Penetrance Assessment

This diagram outlines the key steps involved in a typical in vivo experiment to determine the brain penetrance of a LRRK2 inhibitor.

Brain_Penetrance_Workflow cluster_animal_phase In Vivo Phase cluster_analytical_phase Bioanalytical Phase cluster_data_analysis Data Analysis Dosing Compound Administration (Oral/IV/IP) Sampling Blood & Brain Collection (Time Course) Dosing->Sampling Extraction Sample Preparation (Plasma & Brain Homogenate) Sampling->Extraction Quantification LC-MS/MS Analysis Extraction->Quantification Calculation Calculate Brain and Plasma Concentrations Quantification->Calculation Ratio Determine Brain-to-Plasma Ratio Calculation->Ratio

Caption: Brain Penetrance Workflow.

References

A Comparative Guide to CZC-25146 and Other Type I LRRK2 Inhibitors for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in the pursuit of disease-modifying treatments for Parkinson's disease and other neurodegenerative disorders. The development of potent and selective LRRK2 inhibitors is a critical area of research. This guide provides an objective comparison of the Type I LRRK2 inhibitor, CZC-25146, with other notable inhibitors in its class, supported by experimental data to inform preclinical research and drug development decisions.

Performance Comparison of Type I LRRK2 Inhibitors

The efficacy of LRRK2 inhibitors is determined by their potency in inhibiting the kinase activity of both wild-type and mutant forms of the LRRK2 protein, their selectivity against other kinases, and their activity in cellular models of disease. The following tables summarize the key quantitative data for this compound and other prominent Type I LRRK2 inhibitors.

Inhibitor Biochemical Potency (IC50, nM) Cellular Potency (IC50, nM) Selectivity Brain Penetration
This compound WT LRRK2: 4.76G2019S LRRK2: 6.87[1][2]pS935 LRRK2: ~100 (rodent neurons)[3]Neurite Rescue (human neurons): ~4[3]Inhibited 5 out of 185 kinases[4]Poor[1]
CZC-54252 WT LRRK2: 1.28G2019S LRRK2: 1.85[1]Neurite Rescue (human neurons): ~1[3]Inhibited 10 out of 184 kinases[1]Poor[1]
MLi-2 G2019S LRRK2: 0.76[5]pS935 LRRK2: 1.4[5]>295-fold selectivity over 300 kinases[5]Yes
GNE-7915 Ki: 1Cellular Ki (pLRRK2): 9[1]High selectivity (inhibited only TTK >50% out of 187 kinases)[1]Yes[6]
DNL201 (GNE-0877) Not specifiedpS935 LRRK2: 47pS1292 LRRK2: 45[1]SelectiveYes[7]

LRRK2 Signaling Pathway and Inhibitor Mechanism of Action

Type I inhibitors, such as this compound, are ATP-competitive, meaning they bind to the ATP-binding pocket of the LRRK2 kinase domain, preventing the phosphorylation of its substrates. This inhibition is crucial as hyperactivation of LRRK2 is linked to the pathogenesis of Parkinson's disease. The following diagram illustrates the central role of LRRK2 in cellular signaling pathways implicated in neurodegeneration.

LRRK2_Signaling_Pathway LRRK2 LRRK2 Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylates Phospho_Rab Phosphorylated Rab LRRK2->Phospho_Rab ATP ATP ATP->LRRK2 Binds to active site Type1_Inhibitor Type I Inhibitor (e.g., this compound) Type1_Inhibitor->LRRK2 Competitively inhibits Vesicular_Trafficking Vesicular Trafficking Phospho_Rab->Vesicular_Trafficking Regulates Lysosomal_Function Lysosomal Function Phospho_Rab->Lysosomal_Function Regulates Autophagy Autophagy Phospho_Rab->Autophagy Regulates Neuronal_Survival Neuronal Survival Vesicular_Trafficking->Neuronal_Survival Supports Lysosomal_Function->Neuronal_Survival Supports Autophagy->Neuronal_Survival Supports Neurodegeneration Neurodegeneration Neuronal_Survival->Neurodegeneration Prevents Inhibitor_Screening_Workflow HTS High-Throughput Screening (e.g., TR-FRET Kinase Assay) Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Selectivity_Profiling Kinase Selectivity Profiling Dose_Response->Selectivity_Profiling Cellular_Assays Cellular Potency Assays (e.g., pLRRK2, Neuronal Rescue) Dose_Response->Cellular_Assays Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization ADME_Tox ADME/Tox and PK Studies Cellular_Assays->ADME_Tox In_Vivo_Efficacy In Vivo Efficacy Studies (Animal Models) ADME_Tox->In_Vivo_Efficacy In_Vivo_Efficacy->Lead_Optimization Iterative Improvement

References

Confirming the neuroprotective effects of CZC-25146 in different neuronal models

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Neurodegenerative Disease

This guide provides a comparative analysis of the neuroprotective effects of CZC-25146, a potent and selective Leucine-rich repeat kinase 2 (LRRK2) inhibitor. The document is intended for researchers, scientists, and drug development professionals investigating therapeutic strategies for neurodegenerative disorders, particularly Parkinson's disease. We present a compilation of experimental data comparing this compound with other known LRRK2 inhibitors, detail the methodologies of key experiments, and visualize relevant biological pathways and workflows.

Introduction to LRRK2 Inhibition as a Neuroprotective Strategy

Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease.[1][2] Many of these pathogenic mutations, such as the common G2019S substitution, lead to increased LRRK2 kinase activity, which is believed to contribute to neuronal toxicity and degeneration.[3] This has led to the development of LRRK2 kinase inhibitors as a promising therapeutic approach to slow or prevent the progression of Parkinson's disease and related neurodegenerative conditions.[4][5]

This compound has emerged as a potent and selective inhibitor of LRRK2, demonstrating neuroprotective effects in various preclinical models.[1][6] This guide will objectively compare its performance against other LRRK2 inhibitors, providing the scientific community with data to inform further research and development.

Comparative Analysis of LRRK2 Inhibitors

The efficacy of this compound is best understood in the context of other available LRRK2 inhibitors. The following tables summarize the in vitro potency and neuroprotective effects of this compound and a selection of alternative compounds.

Table 1: In Vitro Potency of LRRK2 Inhibitors

CompoundTargetIC50 (nM)Assay Type
This compound Wild-Type LRRK2 4.76 [7][8]TR-FRET [1]
G2019S LRRK2 6.87 [7][8]TR-FRET [1]
CZC-54252Wild-Type LRRK21.28[1]TR-FRET[1]
G2019S LRRK21.85[1]TR-FRET[1]
LRRK2-IN-1Wild-Type LRRK213[3]Kinase Assay
G2019S LRRK26[3]Kinase Assay
StaurosporineWild-Type LRRK22[9]Kinase Assay
G2019S LRRK21.8[9]Kinase Assay

Table 2: Neuroprotective Effects of LRRK2 Inhibitors in Neuronal Models

CompoundNeuronal ModelEndpointEC50 (nM)Cytotoxicity
This compound Primary Rodent Cortical Neurons (G2019S LRRK2) Attenuation of Neuronal Injury ~100 [1][8]Not observed below 5 µM [1][8]
Primary Human Cortical Neurons (G2019S LRRK2) Attenuation of Neurite Shortening ~4 [1]Not observed below 5 µM [1][8]
CZC-54252Primary Human Cortical Neurons (G2019S LRRK2)Attenuation of Neurite Shortening~1[1]Not observed below 1 µM[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for the key experiments cited in this guide.

Protocol 1: LRRK2 Kinase Activity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively measures the kinase activity of LRRK2 and the inhibitory potency of compounds like this compound.

  • Reagents and Materials: Recombinant human wild-type or G2019S LRRK2, LRRKtide (a synthetic peptide substrate), ATP, LanthaScreen™ Tb-anti-GFP antibody, and assay buffer.

  • Procedure: a. Prepare a reaction mixture containing LRRK2 enzyme, fluorescently labeled LRRKtide, and the test compound (e.g., this compound) at various concentrations in an assay plate. b. Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should approximate the KM of LRRK2 for ATP (e.g., 100 µM).[1] c. Incubate the plate at room temperature for a specified period (e.g., 1 hour). d. Stop the reaction by adding a development solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate. e. After another incubation period, measure the TR-FRET signal using a suitable plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Protocol 2: Neuroprotection Assay in Primary Rodent Neurons

This assay assesses the ability of a compound to prevent neuronal death induced by mutant LRRK2 expression.

  • Cell Culture: Culture primary cortical neurons from rat embryos.

  • Transfection: At 14 days in vitro (DIV), co-transfect neurons with plasmids encoding a mutant LRRK2 (e.g., G2019S or R1441C) and eGFP (for visualization) using Lipofectamine 2000.[1]

  • Compound Treatment: Immediately after transfection, add the test compound (e.g., this compound) or DMSO (vehicle control) to the culture medium.[1]

  • Toxicity Assessment: After a defined period (e.g., 48-72 hours), fix the cells and acquire images using fluorescence microscopy.

  • Data Analysis: Define cell injury as the loss of viable neurons, identified as those lacking at least one smooth neurite with a length twice that of the cell body.[1] Quantify the percentage of surviving neurons in each treatment group. Calculate the EC50 value, which is the concentration of the compound that provides 50% of the maximum neuroprotective effect.

Protocol 3: Neurite Morphology Assay in Primary Human Neurons

This assay evaluates the effect of compounds on the neurite shortening phenotype induced by mutant LRRK2 in human neurons.

  • Cell Culture: Culture primary human cortical neurons.

  • Transfection: Transfect the neurons with constructs for mutant LRRK2 (e.g., G2019S) and GFP for neurite tracing.[1]

  • Compound Treatment: Treat the transfected neurons with the test compound or DMSO.

  • Imaging and Analysis: After a suitable incubation period (e.g., 7 days), acquire images of the GFP-positive neurons.[1][8] Use a computerized algorithm to automatically trace and measure the total length of neurites for each neuron.

  • Data Analysis: Express the average neurite length as a percentage of the control (e.g., cells transfected with an empty vector).[1] Determine the EC50 value for the rescue of the neurite shortening phenotype.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in their comprehension. The following diagrams were generated using the Graphviz DOT language.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase cluster_downstream Downstream Effects cluster_inhibitors Therapeutic Intervention LRRK2_mutations Pathogenic Mutations (e.g., G2019S, R1441C) LRRK2 LRRK2 LRRK2_mutations->LRRK2 Increases Kinase Activity Rab_proteins Rab Proteins LRRK2->Rab_proteins Phosphorylation Mitochondrial_function Mitochondrial Dysfunction LRRK2->Mitochondrial_function Autophagy Autophagy Modulation Rab_proteins->Autophagy Neuronal_injury Neuronal Injury & Death Autophagy->Neuronal_injury Dysregulation leads to Mitochondrial_function->Neuronal_injury CZC25146 This compound CZC25146->LRRK2 Inhibits

Caption: LRRK2 signaling in neurodegeneration and the point of intervention for this compound.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis cluster_result Result start Isolate Primary Rodent/Human Neurons culture Culture Neurons (e.g., 14 DIV) start->culture transfect Co-transfect with Mutant LRRK2 + GFP culture->transfect add_compound Add this compound or Alternative Inhibitor transfect->add_compound incubate Incubate for 48-72 hours add_compound->incubate image Fluorescence Microscopy incubate->image quantify Quantify Neuronal Survival or Neurite Length image->quantify result Determine EC50 for Neuroprotection quantify->result

Caption: Workflow for assessing the neuroprotective effects of LRRK2 inhibitors.

Conclusion

The data presented in this guide confirm that this compound is a potent inhibitor of LRRK2 kinase activity with significant neuroprotective effects in both rodent and human neuronal models of LRRK2-mediated toxicity.[1] Its nanomolar efficacy in rescuing neuronal phenotypes caused by the G2019S LRRK2 mutation highlights its potential as a valuable research tool and a lead compound for the development of therapeutics for Parkinson's disease.[1] While other potent LRRK2 inhibitors exist, this compound demonstrates a favorable profile of high potency and low cytotoxicity in the tested neuronal systems.[1][8] Further in vivo studies are warranted to fully elucidate its therapeutic potential.

References

A Comparative Guide to CZC-25146: Evaluating its Efficacy and Reproducibility as a LRRK2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CZC-25146's performance against other selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors. The following sections detail the available quantitative data, experimental protocols, and the underlying signaling pathways to offer a comprehensive overview of this potent research compound.

Mutations in the LRRK2 gene, particularly the G2019S substitution, are a significant genetic contributor to both familial and sporadic Parkinson's disease. This has made the LRRK2 kinase a prime target for therapeutic intervention. This compound has emerged as a potent and selective inhibitor of LRRK2, demonstrating promise in preclinical models by mitigating the neurotoxic effects of mutant LRRK2. This guide synthesizes published data to facilitate a deeper understanding of its capabilities and to aid in the design of future research.

Comparative Efficacy of LRRK2 Inhibitors

The following table summarizes the in vitro potency of this compound in comparison to other well-characterized LRRK2 inhibitors. The data is primarily derived from time-resolved fluorescence resonance energy transfer (TR-FRET) based kinase activity assays.

CompoundTargetIC50 (nM)Reference
This compound Wild-Type LRRK2 4.76 [1][2][3][4][5]
G2019S LRRK2 6.87 [1][2][3][4][5]
CZC-54252Wild-Type LRRK21.28[2]
G2019S LRRK21.85[2]
LRRK2-IN-1Wild-Type LRRK213[6]
G2019S LRRK26[6]
GNE-7915LRRK29[4]
MLi-2Wild-Type LRRK2equipotent[7]
G2019S LRRK2equipotent[7]

Neuroprotective Effects of this compound

This compound has been shown to effectively rescue neuronal phenotypes induced by mutant LRRK2 expression in primary neuronal cultures. The following table presents the effective concentrations (EC50) of this compound in these neuroprotection assays.

AssayCell TypeMutant LRRK2EC50 (nM)Reference
Neuronal Injury and DeathPrimary Rodent Cortical NeuronsG2019S~100[2]
Neurite MorphologyPrimary Human Cortical NeuronsG2019S~4[2]

Selectivity and Pharmacokinetic Profile of this compound

A critical aspect of any kinase inhibitor is its selectivity, as off-target effects can confound experimental results and lead to toxicity. This compound has been profiled against a broad panel of kinases and exhibits a relatively clean profile.

ParameterValueSpeciesReference
Selectivity Inhibited 5 of 184 kinases tested (PLK4, GAK, TNK1, CAMKK2, PIP4K2C)Human/Mouse[2][3][4][8][9]
Volume of Distribution 5.4 L/kgMouse[2]
Clearance 2.3 L/hr/kgMouse[2]
Blood-Brain Barrier Penetration ~4%Mouse[10][11]

Experimental Protocols

To ensure the reproducibility of the cited data, detailed methodologies for key experiments are provided below.

LRRK2 Kinase Activity Assay (TR-FRET)

This assay quantifies the kinase activity of LRRK2 by measuring the phosphorylation of a substrate peptide.

  • Reagents : Recombinant human wild-type or G2019S LRRK2, LRRK2 substrate peptide, ATP, and a TR-FRET detection system.

  • Procedure :

    • The LRRK2 enzyme is incubated with the substrate peptide and ATP in a kinase reaction buffer.

    • This compound or other inhibitors are added at varying concentrations.

    • The reaction is stopped, and the detection reagents (e.g., a europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin conjugate) are added.

    • The TR-FRET signal is measured, which is proportional to the extent of substrate phosphorylation.

    • IC50 values are calculated from the dose-response curves. The ATP concentration used in the assay was 100 µM, which approximates the KM of LRRK2 for ATP[2].

Mutant LRRK2-Induced Neuronal Toxicity Assay

This assay assesses the ability of this compound to protect neurons from the toxic effects of mutant LRRK2.

  • Cell Culture : Primary cortical neurons are isolated from embryonic rodents or obtained from human sources.

  • Transfection : Neurons are transfected with plasmids encoding mutant LRRK2 (e.g., G2019S or R1441C) and a fluorescent reporter (e.g., eGFP) to visualize neuronal morphology[2].

  • Treatment : this compound is added to the culture medium at the time of transfection[2].

  • Assessment of Neuronal Injury :

    • Rodent neurons : Cell injury is quantified by assessing neurite retraction and cell body rounding[2].

    • Human neurons : Neurite length and branching are quantified using a computerized algorithm[2].

  • Data Analysis : The extent of neuroprotection is determined by comparing the morphology of neurons treated with this compound to untreated and vector-transfected controls. EC50 values are calculated from the dose-response curves.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the LRRK2 signaling pathway and a typical experimental workflow for evaluating LRRK2 inhibitors.

LRRK2_Signaling_Pathway cluster_0 LRRK2 Activation cluster_1 Downstream Effects Mutations (e.g., G2019S) Mutations (e.g., G2019S) LRRK2 (Inactive) LRRK2 (Inactive) Mutations (e.g., G2019S)->LRRK2 (Inactive) Upstream Regulators Upstream Regulators Upstream Regulators->LRRK2 (Inactive) LRRK2 (Active) LRRK2 (Active) LRRK2 (Inactive)->LRRK2 (Active) Kinase Activation Rab GTPases Rab GTPases LRRK2 (Active)->Rab GTPases Phosphorylation Autophagy Autophagy LRRK2 (Active)->Autophagy Mitochondrial Function Mitochondrial Function LRRK2 (Active)->Mitochondrial Function Vesicular Trafficking Vesicular Trafficking Rab GTPases->Vesicular Trafficking Neuronal Injury Neuronal Injury Vesicular Trafficking->Neuronal Injury Autophagy->Neuronal Injury Mitochondrial Function->Neuronal Injury This compound This compound This compound->LRRK2 (Active) Inhibition

Caption: LRRK2 Signaling Pathway and Point of Inhibition by this compound.

Experimental_Workflow Start Start In Vitro Kinase Assay In Vitro Kinase Assay Start->In Vitro Kinase Assay Determine IC50 Cell-Based Assays Cell-Based Assays In Vitro Kinase Assay->Cell-Based Assays Confirm Cellular Activity Primary Neuron Cultures Primary Neuron Cultures Cell-Based Assays->Primary Neuron Cultures Model Disease Phenotype Assess Neuronal Morphology Assess Neuronal Morphology Primary Neuron Cultures->Assess Neuronal Morphology Evaluate Neuroprotection (EC50) Pharmacokinetic Studies Pharmacokinetic Studies Assess Neuronal Morphology->Pharmacokinetic Studies Determine Drug Properties In Vivo Models In Vivo Models Pharmacokinetic Studies->In Vivo Models Evaluate Efficacy in Organism Data Analysis & Comparison Data Analysis & Comparison In Vivo Models->Data Analysis & Comparison End End Data Analysis & Comparison->End

Caption: Experimental Workflow for Evaluating LRRK2 Inhibitors like this compound.

Conclusion

The publicly available data on this compound consistently demonstrate its high potency and selectivity as a LRRK2 inhibitor. The detailed experimental protocols from the initial characterization studies provide a strong basis for other researchers to reproduce and build upon these findings. While this compound shows significant promise in in vitro models of Parkinson's disease by rescuing mutant LRRK2-induced neurotoxicity, its poor blood-brain barrier penetration may limit its utility for in vivo studies targeting the central nervous system[10][11]. Nevertheless, it remains an invaluable tool for dissecting the cellular functions of LRRK2 and for serving as a benchmark compound in the development of next-generation LRRK2 inhibitors with improved pharmacokinetic profiles. The provided data and protocols should aid researchers in making informed decisions about the use of this compound in their experimental paradigms.

References

Benchmarking CZC-25146 Against Next-Generation LRRK2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the first-generation LRRK2 inhibitor, CZC-25146, with leading next-generation inhibitors, MLi-2 and DNL201 (BIIB122). The following sections detail key performance metrics, experimental methodologies, and relevant biological pathways to inform research and development decisions in the pursuit of novel therapeutics for Parkinson's disease and other LRRK2-associated conditions.

Data Presentation

The following tables summarize the quantitative data for this compound and the next-generation LRRK2 inhibitors MLi-2 and DNL201 (BIIB122), focusing on potency, cellular activity, and pharmacokinetic properties.

Table 1: In Vitro Potency Against LRRK2

CompoundTargetIC50 (nM)Assay Type
This compound Wild-Type LRRK24.76[1]TR-FRET
G2019S LRRK26.87[1]TR-FRET
MLi-2 G2019S LRRK20.76[2]Purified LRRK2 Kinase Assay
DNL201 (BIIB122) LRRK2Not explicitly stated in a comparable assay-

Table 2: Cellular Activity

CompoundCellular TargetIC50 (nM)Assay Type
This compound G2019S LRRK2-induced Neuronal Injury~100 (EC50)[1]Neurite Outgrowth Assay
MLi-2 pSer935 LRRK2 Dephosphorylation1.4[2]Cellular Assay
DNL201 (BIIB122) Unbound in rat brain52[3]pS935 LRRK2 Inhibition

Table 3: Selectivity and Pharmacokinetic Properties

CompoundKey Off-TargetsBrain Penetration
This compound PLK4, GAK, TNK1, CAMKK2, PIP4K2C[1]Poor
MLi-2 Highly selective over 300 kinases[4]Yes
DNL201 (BIIB122) SelectiveYes, CNS-penetrant[5][6][7]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro LRRK2 Kinase Activity Assay (TR-FRET)

This protocol is a generalized procedure based on commonly used time-resolved fluorescence resonance energy transfer (TR-FRET) assays for measuring LRRK2 kinase activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against LRRK2 kinase activity in a biochemical assay.

Materials:

  • Recombinant human LRRK2 protein (Wild-Type or G2019S mutant)

  • LRRKtide (or other suitable peptide substrate)

  • ATP

  • Lanthanide-labeled anti-phospho substrate antibody (e.g., Europium-labeled)

  • Fluorescently-labeled streptavidin (e.g., APC-labeled)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (e.g., this compound)

  • 384-well low-volume microplates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add a small volume of the diluted compound to the assay wells.

  • Prepare a master mix containing LRRK2 enzyme and LRRKtide substrate in assay buffer.

  • Add the enzyme/substrate master mix to the wells containing the test compound.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a detection mix containing the Europium-labeled anti-phospho substrate antibody and APC-labeled streptavidin in a buffer with EDTA.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for antibody binding.

  • Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at 615 nm and 665 nm).

  • Calculate the ratio of the emission signals (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC50 value.

Cellular LRRK2 Autophosphorylation Assay (Western Blot)

This protocol describes a general method for assessing the inhibition of LRRK2 phosphorylation at Serine 935 (pS935) in a cellular context.

Objective: To determine the potency of a compound in inhibiting LRRK2 phosphorylation in a cellular environment.

Materials:

  • Human cell line expressing LRRK2 (e.g., HEK293T, SH-SY5Y)

  • Cell culture medium and supplements

  • Test compounds (e.g., MLi-2)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-pS935-LRRK2, Mouse anti-total LRRK2, and a loading control antibody (e.g., anti-GAPDH or anti-beta-actin)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells in multi-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of the test compound for a specified time (e.g., 90 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Denature protein samples by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (anti-pS935-LRRK2 and anti-total LRRK2, and loading control) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize the pS935-LRRK2 signal to the total LRRK2 and loading control signals. Plot the normalized signal against the compound concentration to determine the IC50 value.[8][9][10][11]

Mandatory Visualization

The following diagrams illustrate key concepts related to LRRK2 inhibition and the experimental processes used for inhibitor characterization.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Core cluster_downstream Downstream Effects cluster_inhibitors Pharmacological Inhibition Growth Factors Growth Factors LRRK2 LRRK2 Growth Factors->LRRK2 Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->LRRK2 Cellular Stress Cellular Stress Cellular Stress->LRRK2 Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylation Autophagy Autophagy LRRK2->Autophagy Neuronal_Survival Neuronal Survival LRRK2->Neuronal_Survival Inhibition of Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking CZC25146 This compound CZC25146->LRRK2 NextGen_Inhibitors Next-Gen Inhibitors (MLi-2, DNL201) NextGen_Inhibitors->LRRK2

Caption: LRRK2 Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis cluster_invivo In Vivo Analysis Biochemical_Assay Biochemical Kinase Assay (TR-FRET) Potency Determine IC50 Biochemical_Assay->Potency Cellular_Potency Determine Cellular IC50 Potency->Cellular_Potency Cell_Culture Cell Culture (e.g., HEK293T) Compound_Treatment Compound Treatment Cell_Culture->Compound_Treatment Western_Blot Western Blot (pS935 LRRK2) Compound_Treatment->Western_Blot Western_Blot->Cellular_Potency PK_PD Pharmacokinetics & Pharmacodynamics Cellular_Potency->PK_PD Animal_Model Animal Model (e.g., Mouse) Animal_Model->PK_PD Brain_Penetration Assess Brain Penetration PK_PD->Brain_Penetration

Caption: Workflow for LRRK2 Inhibitor Characterization.

Logical_Comparison cluster_czc This compound (First-Generation) cluster_nextgen Next-Generation Inhibitors (MLi-2, DNL201) cluster_attributes Key Comparison Attributes CZC_Potency Potent LRRK2 Inhibition (IC50: 4.76-6.87 nM) CZC_Selectivity Known Off-Targets (PLK4, GAK, etc.) CZC_PK Poor Brain Penetration NG_Potency Highly Potent (Sub-nanomolar IC50s) NG_Selectivity High Kinome Selectivity NG_PK Excellent Brain Penetration Potency Potency Potency->CZC_Potency Potency->NG_Potency Selectivity Selectivity Selectivity->CZC_Selectivity Selectivity->NG_Selectivity Pharmacokinetics Pharmacokinetics Pharmacokinetics->CZC_PK Pharmacokinetics->NG_PK

Caption: Logical Comparison of LRRK2 Inhibitor Generations.

References

Safety Operating Guide

Proper Disposal Procedures for CZC-25146: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing CZC-25146, adherence to proper disposal protocols is critical for maintaining laboratory safety and environmental compliance. This document provides essential, step-by-step guidance for the safe handling and disposal of this compound, a potent LRRK2 inhibitor used in neurodegenerative disease research.

Immediate Safety and Handling Protocols

Before beginning any procedure involving this compound, it is imperative to consult the manufacturer's Safety Data Sheet (SDS). Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

In the event of a spill, solutions should be absorbed with an inert, non-combustible material such as diatomite or universal binders. Contaminated surfaces and equipment should be thoroughly decontaminated by scrubbing with alcohol. All contaminated materials must be collected and disposed of as hazardous waste according to the procedures outlined below.

Step-by-Step Disposal Procedures

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Disposal must be conducted in strict accordance with all applicable country, federal, state, and local regulations.[1]

  • Waste Collection:

    • Collect all waste containing this compound, including unused solid compound, solutions, and contaminated materials (e.g., pipette tips, vials, absorbent pads), in a designated and clearly labeled hazardous waste container.

    • Ensure the waste container is compatible with the chemical properties of this compound and any solvents used.

  • Labeling:

    • The waste container must be accurately labeled with the words "Hazardous Waste" and a detailed description of the contents, including "this compound" and any solvents present.

  • Storage:

    • Store the sealed waste container in a designated, secure secondary containment area away from incompatible materials. The storage area should be cool and dry.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the hazardous waste. Do not attempt to dispose of this compound via standard laboratory drains or as regular solid waste.

Chemical and Physical Properties

A summary of key quantitative data for this compound is provided below for easy reference in waste profiling and handling.

PropertyValue
CAS Number 1191911-26-8
Molecular Formula C₂₂H₂₅FN₆O₄S
Molecular Weight 488.5 g/mol
Solubility DMSO: 10 mg/mL
DMF: 10 mg/mL
DMF:PBS (pH 7.2) (1:1): 0.5 mg/mL

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Figure 1. This compound Disposal Workflow cluster_0 Preparation & Use cluster_1 Waste Generation & Segregation cluster_2 Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE start->ppe use Use in Ventilated Area ppe->use waste_gen Generate this compound Waste (Solid, Liquid, Contaminated Materials) use->waste_gen spill Spill Occurs use->spill collect Collect in Labeled Hazardous Waste Container waste_gen->collect spill->waste_gen No absorb Absorb with Inert Material spill->absorb Yes decontaminate Decontaminate Surfaces absorb->decontaminate decontaminate->collect store Store in Secondary Containment collect->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Figure 1. Logical workflow for the proper disposal of this compound.

References

Standard Operating Procedure for Handling Novel Compound CZC-25146

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "CZC-25146" is not a publicly documented chemical entity. Therefore, this guidance is based on established best practices for handling novel, uncharacterized, or potent chemical compounds. It is imperative to treat any unknown substance as highly hazardous until a thorough risk assessment has been completed.[1][2] This document provides a framework for ensuring personnel safety and procedural consistency.

Essential Safety and Personal Protective Equipment (PPE)

A conservative, safety-first approach is mandatory when handling substances of unknown toxicity and reactivity.[1] The following table summarizes the recommended PPE for handling this compound, assuming it may be a potent compound.

Body Part Personal Protective Equipment (PPE) Rationale and Key Considerations
Hands Double Gloving: Inner nitrile gloves with an outer layer of chemically resistant gloves (e.g., butyl rubber or Viton).Provides robust protection against a wide range of potential chemical classes. The outer glove should be selected based on the solvent or carrier being used. Regularly inspect gloves for any signs of degradation or breakthrough.[1]
Eyes/Face Chemical splash goggles and a face shield.[1][3]Offers comprehensive protection against splashes, sprays, and potential aerosols. Goggles should provide a complete seal around the eyes.[1]
Body A fully fastened lab coat, a chemically resistant apron, full-length pants, and closed-toe shoes. For higher-risk procedures, a disposable full-body suit (e.g., Tyvek) is recommended.[4]Protects the skin from contact with the substance. Disposable clothing should be considered when decontamination methods are unknown.
Respiratory A properly fitted respirator with combination organic vapor and particulate cartridges (e.g., P100/OV) or a Powered Air-Purifying Respirator (PAPR).[1][4]Protects against the inhalation of potentially toxic vapors, aerosols, or fine powders. The specific cartridge should be chosen based on any known reactive groups or potential byproducts.[1]

Operational Plan: From Risk Assessment to Decontamination

A multi-faceted operational plan is crucial for mitigating risks associated with handling uncharacterized compounds. This includes a thorough risk assessment, the use of appropriate engineering controls, and standardized handling and emergency procedures.

Before any handling of this compound, a comprehensive risk assessment must be performed.[5][6]

  • Information Gathering: Consult all available internal documentation on this compound. If it is a derivative of a known compound, assume it is at least as hazardous as the parent compound.[2]

  • Hazard Identification: Evaluate potential hazards, including toxicity, flammability, corrosivity, and reactivity.[6] Consider all possible routes of exposure: inhalation, skin absorption, ingestion, and injection.[5]

  • Exposure Assessment: Determine the quantity of the substance to be used, the duration and frequency of handling, and the potential for generating dust or aerosols.[5]

  • Control Measures: Based on the assessment, select the appropriate combination of engineering controls, administrative controls, and PPE.[7]

Primary containment is the first line of defense.

  • Primary Engineering Control: All handling of this compound must occur within a certified chemical fume hood to prevent the inhalation of vapors, dust, or aerosols.[1] For highly potent compounds, a glove box or isolator provides a higher level of containment.[7]

  • Ventilation: Ensure the laboratory has single-pass airflow to prevent cross-contamination. Air pressure differentials should be maintained to keep handling areas negative to adjacent spaces.[8]

Adherence to a strict handling protocol is essential.

  • Preparation: Designate a specific area within the fume hood for the procedure. Cover the work surface with absorbent, plastic-backed paper to contain spills.

  • Minimization: Use the smallest possible quantity of the substance for any experiment.[1]

  • "Buddy System": Never handle substances of unknown toxicity alone. Ensure at least one other person is aware of the work being conducted.[1]

  • Manipulation: Use appropriate tools (spatulas, pipettes, etc.) to avoid direct contact. Keep all containers with the substance sealed when not in immediate use.[1]

  • Post-Handling: Decontaminate all surfaces and equipment that may have come into contact with the substance. Carefully doff PPE, avoiding contact with potentially contaminated outer surfaces. Wash hands and any exposed skin thoroughly with soap and water.[1]

In the event of an exposure or spill, immediate action is critical.

  • Skin Exposure: Immediately remove contaminated clothing and flush the affected skin with water for at least 15 minutes. Seek immediate medical attention.[2]

  • Eye Exposure: Check for and remove contact lenses. Immediately flush eyes with water for at least 15 minutes. Seek immediate medical attention.[2]

  • Spill Response: For an unknown substance, evacuate the immediate area and alert your institution's Environmental Health & Safety (EHS) department. If a spill is small and you are trained to handle it, contain it with an absorbent barrier and neutralize if possible.[9]

Disposal Plan for Uncharacterized Waste

The disposal of unknown chemical waste is heavily regulated and requires a systematic approach to ensure safety and compliance.[10][11]

  • Initial Characterization: If safe to do so, simple tests such as checking the pH can aid in the initial hazard classification.[11]

  • Segregation: Store waste in appropriate, leak-proof containers. Do not mix different waste streams. Segregate waste by compatibility, not alphabetically.[10][12]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and include as much information as is known about the contents, even if it is just the suspected chemical class or the process that generated it.[10][12]

  • Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials, and within secondary containment.[2][10]

  • Contact EHS: Notify your institution's EHS office about the unknown chemical waste. They will provide guidance on the necessary steps for identification and disposal.[10][13]

  • Documentation: Complete all required hazardous waste forms provided by EHS. Be as detailed as possible about the origin and suspected nature of the waste.[12]

  • Collection: EHS will arrange for the analysis (if necessary) and proper disposal of the unknown waste. Note that the cost of analyzing unknown waste can be significant.[11]

Visualized Workflows

The following diagrams illustrate the key procedural workflows for handling this compound.

RiskAssessmentWorkflow cluster_0 Risk Assessment for Novel Compounds Start Start: New Experiment with this compound GatherInfo Gather Information (Internal Data, Parent Compound) Start->GatherInfo IdentifyHazards Identify Potential Hazards (Toxicity, Reactivity, etc.) GatherInfo->IdentifyHazards AssessExposure Assess Exposure Routes and Quantities IdentifyHazards->AssessExposure SelectControls Select Controls (Engineering, PPE) AssessExposure->SelectControls Reassess Re-evaluate and Modify Protocol SelectControls->Reassess Are Controls Sufficient? Proceed Proceed with Experiment Reassess->SelectControls No Reassess->Proceed Yes

Caption: Risk assessment workflow for novel compounds.

HandlingWorkflow cluster_1 Safe Handling Protocol Prep Prepare Work Area (Fume Hood, Absorbent Liner) DonPPE Don Appropriate PPE (Double Gloves, Goggles, etc.) Prep->DonPPE Handle Handle Minimum Quantity of this compound DonPPE->Handle Store Seal and Store Compound Handle->Store Decon Decontaminate Surfaces and Equipment Store->Decon DoffPPE Doff PPE Correctly Decon->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash End End of Procedure Wash->End DisposalWorkflow cluster_2 Unknown Waste Disposal Plan GenerateWaste Generate Waste Containing This compound Segregate Segregate into Compatible, Leak-Proof Container GenerateWaste->Segregate Label Label as 'Hazardous Waste' with All Known Information Segregate->Label Store Store in Designated Area with Secondary Containment Label->Store ContactEHS Contact EHS Office and Complete Forms Store->ContactEHS Pickup Arrange for EHS Pickup and Disposal ContactEHS->Pickup Complete Disposal Complete Pickup->Complete

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.